(S)-Canadine
Description
Properties
IUPAC Name |
(1S)-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTUIEROBZXUFA-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C[C@H]3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10110003 | |
| Record name | (S)-(-)-Canadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10110003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5096-57-1 | |
| Record name | Canadine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5096-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Canadine l-form | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005096571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-(-)-Canadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10110003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Canadine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CANADINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q97V5BUT9D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S)-Canadine: A Technical Guide to Natural Sources and Isolation from Corydalis
Introduction
(S)-Canadine, also known as (S)-tetrahydroberberine, is a protoberberine-type benzylisoquinoline alkaloid found in various plant species, particularly within the Papaveraceae family.[1] It serves as a key intermediate in the biosynthesis of other significant alkaloids, such as berberine and noscapine.[1] This compound has garnered attention from the scientific community for its diverse pharmacological activities, including the stimulation of myogenesis, inhibition of muscle protein degradation, and antioxidant properties.[1][2][3] This technical guide provides an in-depth overview of the natural sources of this compound, with a specific focus on the Corydalis genus, and details the methodologies for its extraction, isolation, and purification.
Natural Sources of this compound
This compound is present in numerous plants, most notably in the tubers of various Corydalis species. This genus, comprising over 400 species, is a rich reservoir of isoquinoline alkaloids.[4][5] The presence and concentration of this compound can vary between species and even within different parts of the same plant.
Table 1: Corydalis and Other Species Containing Canadine
| Species | Plant Part | Alkaloids Identified | Reference |
| Corydalis yanhusuo | Tubers | This compound (Tetrahydroberberine), Tetrahydropalmatine, Corydaline, Protopine, Coptisine, Palmatine | [1][6][7] |
| Corydalis turtschaninovii | Tubers | This compound, Dehydroxycorydaline, Tetrahydropalmatine | [1][2] |
| Corydalis slivenensis | - | (-)-Canadine, (-)-Stylopine, Protopine, Berberine | [8] |
| Corydalis cava | Bulbs | (-)-Canadaline (a secoberbine alkaloid), (S)-(-)-Canadine | [9] |
| Corydalis solida | Tubers | (R)-Canadine, (+)- and (±)-Tetrahydropalmatine, Protopine, Corydaline | [3][10] |
| Hydrastis canadensis (Goldenseal) | - | This compound, Berberine, Palmatine, Hydrastine | [1] |
Isolation and Purification from Corydalis
The isolation of this compound from Corydalis tubers involves a multi-step process that typically begins with solvent extraction, followed by various chromatographic techniques to separate the complex mixture of alkaloids.
General Experimental Protocol: Solvent Extraction and Column Chromatography
This protocol is a generalized procedure based on common laboratory practices for alkaloid isolation from Corydalis yanhusuo.[6]
1. Extraction:
-
Starting Material: Dried and powdered tubers of Corydalis yanhusuo (e.g., 30 kg).
-
Procedure: The powdered material is extracted three times with 70% aqueous acetone at room temperature. The resulting solutions are combined and the solvent is evaporated under reduced pressure to yield a crude residue (e.g., 2.2 kg).[6]
2. Liquid-Liquid Fractionation:
-
Procedure: A portion of the crude acetone extract (e.g., 200 g) is subjected to sequential liquid-liquid extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and butanol.[6] This step separates compounds based on their solubility.
3. Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel (e.g., 100 g).
-
Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common system is dichloromethane (CH₂Cl₂) with increasing amounts of methanol (MeOH).[6]
-
CH₂Cl₂:MeOH (10:1)
-
CH₂Cl₂:MeOH (5:1)
-
CH₂Cl₂:MeOH (3:1)
-
CH₂Cl₂:MeOH (1:1)
-
CH₂Cl₂:MeOH (1:2)
-
-
Procedure: The combined organic extracts (e.g., from hexane, ethyl acetate, and butanol fractions) are loaded onto the silica gel column. Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound.
4. Further Purification:
-
Fractions rich in this compound may require further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.[11] Chiral HPLC can be used to separate the (S)- and (R)-enantiomers.[6]
Caption: General workflow for the isolation of this compound from Corydalis tubers.
Optimized Protocol: Macroporous Resin Adsorption Chromatography
An optimized method for extracting and purifying total alkaloids from Corydalis yanhusuo utilizes macroporous adsorption resins, which offer high efficiency and enrichment.[12]
1. Optimized Extraction:
-
Starting Material: Coarse powder of C. yanhusuo (50 mesh).
-
Solvent: 70% ethanol with the pH adjusted to 10 using diluted ammonia.
-
Procedure: The powder is refluxed twice, each for 60 minutes, with 20 times its weight in the extraction solvent. The filtrates are combined, and the ethanol is recovered to yield the total alkaloid extract.[12]
2. Macroporous Resin Purification:
-
Resin Selection: NKA-9 macroporous adsorption resin has shown the best separation and enrichment effects for C. yanhusuo alkaloids.[12]
-
Adsorption: The total alkaloid extract is loaded onto a pre-treated NKA-9 resin column at a flow rate of 2 bed volumes per hour (BV/h).
-
Washing: Water-soluble impurities are removed by washing the column with 5 BV of distilled water.[12]
-
Elution: The adsorbed alkaloids are eluted from the resin using 70% ethanol at a flow rate of 1.5 BV/h.[12] The fraction containing the target alkaloids is collected.
3. Final Isolation:
-
The enriched alkaloid fraction from the resin column can be further subjected to preparative HPLC or other high-resolution chromatographic methods to isolate pure this compound.
Caption: Optimized isolation of alkaloids from Corydalis using macroporous resin.
Quantitative Analysis
Quantifying this compound in plant extracts and purified fractions is crucial for quality control and research. High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detectors, is the standard analytical technique.[7][13]
Table 2: Performance of an Analytical Method for Tetrahydroberberine (THB)
This table presents data from a dispersive liquid-liquid microextraction (DLLME) method coupled with HPLC-UV for the determination of THB (Canadine) in a biological matrix (rat urine), demonstrating the sensitivity of modern analytical techniques.[7]
| Parameter | Value | Reference |
| Analytical Method | DLLME-HPLC-UV | [7] |
| Linearity Range | 0.025 - 2.5 µg/mL | [7] |
| Limit of Quantification (LOQ) | 0.025 µg/mL | [7] |
| Extraction Recovery (from urine) | 72.7 - 77.6% | [7] |
| Intra-day & Inter-day Precision | < 12.6% | [7] |
While specific preparative yields of this compound from raw plant material are highly variable and depend on the source and methodology, optimized purification processes can significantly increase the concentration of total alkaloids. For instance, the macroporous resin method can yield a product with over 50% total alkaloids from the initial extract.[12]
References
- 1. Canadine - Wikipedia [en.wikipedia.org]
- 2. Canadine from Corydalis turtschaninovii Stimulates Myoblast Differentiation and Protects against Myotube Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 6. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alkaloids of Corydalis slivenensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. (R)-Canadine | C20H21NO4 | CID 443422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Purification of alkaloids from Corydalis yanhusuo W. T. Wang using preparative 2-D HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mobt3ath.com [mobt3ath.com]
- 13. Analytical Methods for the Quantification of Histamine and Histamine Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis pathway of (S)-Canadine from (S)-reticuline
An In-depth Technical Guide on the Biosynthesis of (S)-Canadine from (S)-Reticuline
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, also known as (S)-tetrahydroberberine, is a protoberberine alkaloid found in various plant species, including those from the Papaveraceae family like Corydalis yanhusuo and Hydrastis canadensis (Goldenseal).[1] It serves as a crucial intermediate in the biosynthesis of other significant benzylisoquinoline alkaloids (BIAs), such as berberine and noscapine.[1][2] Given the wide range of pharmacological activities associated with these alkaloids, including antimicrobial and anticancer properties, understanding the biosynthetic pathway of this compound is of significant interest for metabolic engineering and synthetic biology applications aimed at producing these valuable compounds.[3][4] This document provides a detailed technical overview of the enzymatic conversion of (S)-reticuline to this compound.
The Biosynthetic Pathway
The transformation of (S)-reticuline, a central branch-point intermediate in BIA metabolism, into this compound is a three-step enzymatic cascade.[1][5][6] This pathway involves an intramolecular C-C bond formation, a methylation reaction, and the formation of a methylenedioxy bridge.
-
Step 1: (S)-Reticuline to (S)-Scoulerine The first committed step is the oxidative cyclization of (S)-reticuline to form (S)-scoulerine. This reaction creates the characteristic "berberine bridge," a C-C bond between the N-methyl group and the phenolic ring of the benzyl moiety.[7][8][9] This transformation is catalyzed by the Berberine Bridge Enzyme (BBE) , a flavin adenine dinucleotide (FAD)-dependent oxidase.[10][11][12] BBE represents a unique class of enzymes that facilitate this type of intramolecular C-C coupling at the expense of molecular oxygen, producing hydrogen peroxide as a byproduct.[8][12]
-
Step 2: (S)-Scoulerine to (S)-Tetrahydrocolumbamine The second step involves the O-methylation of the 9-hydroxyl group of (S)-scoulerine to yield (S)-tetrahydrocolumbamine. This reaction is catalyzed by (S)-scoulerine 9-O-methyltransferase (SOMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.[1][13][14]
-
Step 3: (S)-Tetrahydrocolumbamine to this compound The final step in the pathway is the formation of a methylenedioxy bridge on (S)-tetrahydrocolumbamine to produce this compound. This reaction is catalyzed by Canadine Synthase (CAS) , a cytochrome P450-dependent monooxygenase belonging to the CYP719A subfamily (e.g., CYP719A21 in Papaver somniferum).[1][2][3][13] The enzyme facilitates the conversion of an ortho-methoxyphenol group into the methylenedioxy bridge.[2]
Data Presentation
Quantitative data for the key enzymes in the this compound biosynthetic pathway are summarized below. This information is crucial for pathway modeling, enzyme engineering, and optimization of heterologous production systems.
Table 1: Enzyme Kinetic Parameters
| Enzyme | EC Number | Substrate | Km (μM) | Source Organism | Reference(s) |
| Berberine Bridge Enzyme (BBE) | 1.21.3.3 | (S)-Reticuline | Not explicitly determined, but assays use 0.19–6.0 μM | Eschscholzia californica | [15] |
| (S)-Scoulerine 9-O-methyltransferase (PsSOMT) | 2.1.1.117 | 2,3,9,10-tetrahydroxyberbine | 53.77 ± 12.03 | Papaver somniferum | [16] |
| (S)-Scoulerine 9-O-methyltransferase (SiSOMT) | 2.1.1.117 | 2,3,9,10-tetrahydroxyberbine | 44.09 ± 10.91 | Stephania intermedia | [16] |
| Canadine Synthase (CYP719A21) | 1.14.19.68 | (S)-Tetrahydrocolumbamine | 4.63 ± 0.71 | Papaver somniferum | [2][17] |
Experimental Protocols
Detailed methodologies are essential for the characterization and application of these biosynthetic enzymes.
Protocol 1: Berberine Bridge Enzyme (BBE) Activity Assay
This protocol is adapted from an HPLC-based steady-state assay.[15]
1. Reagents and Buffers:
-
Assay Buffer: 50 mM Buffer (e.g., MOPS for pH 6.75-7.75, Bicine for pH 7.75-8.75, CHES for pH 8.75-9.75).
-
Substrate: (R,S)-Reticuline stock solution in a suitable solvent (e.g., DMSO).
-
Enzyme: Purified BBE (e.g., 0.5 nM final concentration).
-
Quenching Solution: 1 N NaOH.
-
HPLC Mobile Phase: 65% Methanol, 35% 50 mM Potassium Phosphate, pH 7.0.
2. Assay Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes containing the assay buffer and varying concentrations of (R,S)-reticuline (e.g., 0.19–6.0 μM).
-
Pre-incubate the mixtures at 25 °C for 5 minutes.
-
Initiate the reaction by adding the BBE enzyme solution.
-
Incubate at 25 °C for a defined time course (e.g., 40 seconds to 20 minutes).
-
Stop the reaction by adding an equal volume of 1 N NaOH.
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by HPLC.
3. HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Elution: Isocratic elution with the mobile phase.
-
Detection: Monitor absorbance at a suitable wavelength for (S)-scoulerine (e.g., 280 nm).
-
Quantification: Determine the amount of (S)-scoulerine produced by comparing the peak area to a standard curve. Enzyme activity can then be calculated.
Protocol 2: Canadine Synthase (CAS) Activity Assay
This protocol is based on the characterization of recombinant CYP719A21.[2]
1. Reagents and Buffers:
-
Reaction Buffer: 100 mM Potassium Phosphate buffer, pH 7.5.
-
Substrate: (S)-Tetrahydrocolumbamine stock solution.
-
Enzyme Source: Microsomes from yeast or insect cells expressing both CAS (e.g., CYP719A21) and a cytochrome P450 reductase (CPR).
-
Cofactor: NADPH regenerating system (e.g., 1 mM NADPH, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase).
-
Extraction Solvent: Ethyl acetate.
2. Assay Procedure:
-
In a glass tube, combine 100 µL of the microsomal suspension with the reaction buffer.
-
Add the substrate, (S)-tetrahydrocolumbamine, to the desired final concentration (e.g., 10 µM).
-
Pre-incubate the mixture at 30 °C for 5 minutes with shaking.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 30 °C for 60 minutes with shaking.
-
Stop the reaction by adding a strong base (e.g., 2 M NaOH) and vortexing.
-
Extract the alkaloids by adding ethyl acetate, vortexing, and centrifuging to separate the phases.
-
Transfer the organic (upper) phase to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Resuspend the dried residue in a suitable solvent (e.g., methanol) for analysis.
3. LC-MS/MS Analysis:
-
Analysis: Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and identify the product, this compound.
-
Quantification: Quantify the product based on a standard curve generated with authentic this compound standard.
Mandatory Visualization
Diagrams created using the DOT language to visualize the biosynthetic pathway and a representative experimental workflow.
Caption: The three-step enzymatic pathway from (S)-Reticuline to this compound.
Caption: Experimental workflow for the Canadine Synthase (CAS) activity assay.
References
- 1. Canadine - Wikipedia [en.wikipedia.org]
- 2. Cloning and characterization of canadine synthase involved in noscapine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Complete biosynthesis of noscapine and halogenated alkaloids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. researchgate.net [researchgate.net]
- 7. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 8. Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biosynthetic Strategies of Berberine Bridge Enzyme-like Flavoprotein Oxidases toward Structural Diversification in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BBE-like enzymes - Wikipedia [en.wikipedia.org]
- 12. Reticuline - Wikipedia [en.wikipedia.org]
- 13. Isoquinoline Alkaloid Biosynthesis [biocyclopedia.com]
- 14. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]
- 15. Isotope effects suggest a stepwise mechanism for Berberine Bridge Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Chemical structure and stereochemistry of (S)-tetrahydroberberine
An In-depth Technical Guide on the Chemical Structure and Stereochemistry of (S)-Tetrahydroberberine
Introduction
(S)-Tetrahydroberberine, also known as (S)-canadine or xanthopuccine, is a naturally occurring protoberberine alkaloid.[1][2] This class of benzylisoquinoline alkaloids is found in various plant species, notably within the Papaveraceae family, such as Corydalis yanhusuo.[1] As a pharmacologically active compound, (S)-tetrahydroberberine has garnered significant interest from researchers in the fields of medicinal chemistry and drug development. It serves as a crucial metabolic precursor to berberine and is an intermediate in the biosynthesis of other complex alkaloids like noscapine.[1] This guide provides a detailed examination of its chemical structure, stereochemical properties, and the experimental methodologies used for its characterization.
Chemical Structure
(S)-Tetrahydroberberine possesses a pentacyclic ring system, which is characteristic of the protoberberine alkaloid family. The core of the molecule is a quinolizine system fused to both a 1,3-benzodioxole and a dimethoxybenzene moiety.[3] The saturation of the central quinolizine rings results in a non-planar, bent conformation.[3][4]
Systematic IUPAC Name: (13aS)-9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-[5][6]dioxolo[4,5-g]isoquino[3,2-a]isoquinoline.[1][7]
Other Names: this compound, Xanthopuccine.[1][8]
Molecular Formula: C₂₀H₂₁NO₄.[1]
Molar Mass: 339.391 g·mol⁻¹.[1]
The structure features two methoxy groups at positions C9 and C10, and a methylenedioxy group attached to C2 and C3. The nitrogen atom at position 7 is a tertiary amine.
Stereochemistry
The stereochemistry of tetrahydroberberine is defined by the chiral center at the C13a carbon. The saturation of the central rings in the quinolizine core is what gives rise to this chirality.[3] The designation of (S) or (R) is determined by the Cahn-Ingold-Prelog priority rules. For (S)-tetrahydroberberine, the substituents at C13a are arranged in a specific three-dimensional orientation that defines its levorotatory optical activity. Its enantiomer is (R)-tetrahydroberberine. The natural biosynthesis in plants predominantly produces the (S)-enantiomer.[1]
Quantitative Data
Crystallographic Data
The following table summarizes selected crystallographic data for racemic (±)-tetrahydroberberine. The bond lengths and angles are representative for the (S)-enantiomer as well.
| Parameter | Value | Reference |
| Space Group | P 1 21/n 1 | [7] |
| a (Å) | 10.516 | [7] |
| b (Å) | 14.796 | [7] |
| c (Å) | 10.620 | [7] |
| β (°) | 101.986 | [7] |
| Dihedral Angle between Arene Rings | 24.72 (5)° | [3][4] |
Spectroscopic Data
The following table presents the ¹H and ¹³C NMR chemical shifts for the tetrahydroberberine skeleton, which are crucial for its structural confirmation.
| Atom | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| H1 | 6.69 (s) | - |
| H4 | 6.55 (s) | - |
| H5 | 2.53-2.70 (m), 3.00-3.25 (m) | - |
| H6 | 2.53-2.70 (m), 3.00-3.25 (m) | - |
| H8 | 3.55 (d), 4.29 (d) | 53.62 |
| H11 | 6.75 (d) | - |
| H12 | 6.84 (d) | - |
| H13 | 2.73-2.81 (m), 3.12-3.20 (m) | 36.09 |
| H13a | 3.46-3.52 (m) | 59.32 |
| OCH₃ | 3.79 (s) | - |
| OCH₂O | 5.88 (s) | - |
| Note: NMR data is for a derivative of tetrahydroberberine and serves as a representative example. Specific shifts can vary with solvent and substitution.[9][10] |
Experimental Protocols
Synthesis of (±)-Tetrahydroberberine
The synthesis of racemic tetrahydroberberine is commonly achieved through the reduction of berberine.
Protocol:
-
Reaction Setup: Berberine chloride (e.g., 3.71 g, 10 mmol) is suspended in methanol (125 ml).[3]
-
Reduction: Sodium borohydride (NaBH₄) (e.g., 0.4 g, 10 mmol) is added portion-wise to the stirred suspension at 0 °C.[3][9]
-
Reaction Progression: The mixture is stirred for 30 minutes at 0 °C and then for an additional 4 hours at room temperature, during which the reaction is monitored by thin-layer chromatography (TLC).[3][9]
-
Workup and Purification: The solvent is evaporated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel.[9][11]
-
Crystallization: The purified product can be recrystallized from a suitable solvent such as absolute ethanol to yield crystalline (±)-tetrahydroberberine.[3]
Chiral Separation by HPLC
The enantiomers of tetrahydroberberine can be resolved using chiral High-Performance Liquid Chromatography (HPLC).
Protocol:
-
Chiral Stationary Phase: A cellulose-based chiral stationary phase, such as a Chiralcel AD column, is typically used.[5][6]
-
Mobile Phase: A common mobile phase is a mixture of methanol and ethanol, for instance, in an 80:20 (v/v) ratio.[5]
-
Flow Rate: The mobile phase is pumped at a constant flow rate, for example, 0.4 ml/min.[5]
-
Detection: The eluting enantiomers are detected using a UV detector, typically set at a wavelength of 230 nm.[5]
-
Quantification: Calibration curves are generated for each enantiomer to allow for their quantification in unknown samples.[5]
Structural Elucidation by X-ray Crystallography
X-ray crystallography provides definitive proof of the three-dimensional structure and absolute configuration of a molecule.[12][13]
Protocol:
-
Crystal Growth: Single crystals of high quality are grown by slow evaporation of a saturated solution of the compound (e.g., in methanol or acetonitrile).[3][14]
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded by a detector.[12][14]
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map of the crystal. From this map, the positions of the individual atoms are determined. The structural model is then refined to best fit the experimental data.[12][13]
Visualizations
Caption: 2D structure of (S)-tetrahydroberberine with the chiral center at C13a highlighted.
Caption: Synthesis and resolution pathway for tetrahydroberberine enantiomers.
References
- 1. Canadine - Wikipedia [en.wikipedia.org]
- 2. (+-)-Tetrahydroberberine | C20H21NO4 | CID 34458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral HPLC determination and stereoselective pharmacokinetics of tetrahydroberberine enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral high-performance liquid chromatographic separation of the enantiomers of tetrahydropalmatine and tetrahydroberberine, isolated from Corydalis yanhusuo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C20H21NO4 | CID 21171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tetrahydroberberine - LKT Labs [lktlabs.com]
- 9. mdpi.com [mdpi.com]
- 10. preprints.org [preprints.org]
- 11. Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
Spectroscopic Data Interpretation for (S)-Canadine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Canadine, also known as (S)-tetrahydroberberine, is a naturally occurring isoquinoline alkaloid found in various plant species, including Hydrastis canadensis (Goldenseal) and Corydalis yanhusuo. As a member of the protoberberine class of alkaloids, this compound and its derivatives exhibit a wide range of pharmacological activities, making them subjects of significant interest in medicinal chemistry and drug development. Accurate structural elucidation and characterization are paramount for understanding its biological functions and for quality control in herbal medicine. This technical guide provides an in-depth interpretation of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data of this compound.
Chemical Structure
The chemical structure of this compound is presented below. The numbering of the carbon and hydrogen atoms is crucial for the assignment of spectroscopic signals.
Figure 1. Chemical structure of this compound with atom numbering.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from NMR, MS, and IR spectroscopy for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 6.84 | s | |
| H-4 | 6.90 | s | |
| H-11 | 6.87 | d | 8.4 |
| H-12 | 6.65 | s | |
| O-CH₂-O | 5.93 | d | 2.4 |
| H-8α | 4.04 | d | 16.0 |
| H-8β | 3.35 | d | 16.0 |
| 9-OCH₃ | 3.76 | s | |
| 10-OCH₃ | 3.71 | s | |
| H-13a | 3.27-3.36 | m | |
| H-5α/β | 3.27-3.36 | m | |
| H-13α | 3.08 | q | 3.6 |
| H-6α | 2.85-2.93 | m | |
| H-6β | 2.61 | m | |
| H-5β | 2.55 | q | 4.0 |
| H-5α | 2.43 | q | 3.2 |
Data sourced from Pingali et al. (2015) for (±)-tetrahydroberberine.[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 108.4 |
| C-2 | 145.9 |
| C-3 | 145.9 |
| C-4 | 105.4 |
| C-4a | 128.8 |
| C-5 | 29.1 |
| C-6 | 51.4 |
| C-8 | 58.7 |
| C-8a | 127.0 |
| C-9 | 149.9 |
| C-10 | 145.1 |
| C-11 | 111.3 |
| C-12 | 123.9 |
| C-12a | 130.4 |
| C-13 | 36.8 |
| C-13a | 60.4 |
| O-CH₂-O | 100.8 |
| 9-OCH₃ | 56.0 |
| 10-OCH₃ | 60.1 |
Data represents that of canadine.
Table 3: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 339 | 100 | [M]⁺ |
| 338 | 60 | [M-H]⁺ |
| 324 | 25 | [M-CH₃]⁺ |
| 192 | 30 | [C₁₁H₁₄NO₂]⁺ |
| 190 | 45 | [C₁₁H₁₂NO₂]⁺ |
| 178 | 80 | [C₁₀H₁₂NO₂]⁺ |
| 148 | 55 | [C₉H₈O₂]⁺ |
Data interpreted from the GC-MS spectrum available on PubChem.
Table 4: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-2850 | Strong | C-H stretching (aliphatic and aromatic) |
| 1610, 1505, 1465 | Medium-Strong | C=C stretching (aromatic) |
| 1260, 1040 | Strong | C-O stretching (ethers) |
| 1230 | Strong | C-N stretching |
Predicted bands based on functional groups and data from related compounds.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR. The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard like tetramethylsilane (TMS). For quantitative NMR (qNMR), a precise amount of an internal standard is added to the sample. The relaxation delay (d1) should be set to at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration.
Mass Spectrometry (MS)
Mass spectra can be obtained using various ionization techniques, with Electron Ionization (EI) and Electrospray Ionization (ESI) being common for alkaloid analysis. For EI-MS, the sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy.
Infrared (IR) Spectroscopy
IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film on a salt plate (e.g., NaCl or KBr). For a KBr pellet, a small amount of the sample is ground with dry potassium bromide and pressed into a transparent disk. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. The absorption of infrared radiation corresponds to the vibrational transitions of the functional groups within the molecule.
Interpretation of Spectroscopic Data
¹H NMR Spectrum
The ¹H NMR spectrum of this compound shows distinct signals for the aromatic, methoxy, and aliphatic protons. The aromatic protons appear as singlets and doublets in the downfield region (6.6-7.0 ppm). The two methoxy groups give rise to sharp singlets around 3.7-3.8 ppm. The methylenedioxy group protons appear as a characteristic doublet around 5.9 ppm. The aliphatic protons of the tetrahydroisoquinoline core resonate in the upfield region (2.4-4.1 ppm) and exhibit complex splitting patterns due to geminal and vicinal couplings. The integration of the signals corresponds to the number of protons in each environment.
¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The aromatic carbons resonate in the downfield region (105-150 ppm). The carbons of the two methoxy groups appear around 56-60 ppm, and the carbon of the methylenedioxy bridge is observed at approximately 101 ppm. The aliphatic carbons of the core structure are found in the upfield region (29-61 ppm).
Mass Spectrum and Fragmentation Pathway
The EI mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ at m/z 339, corresponding to its molecular weight. The fragmentation pattern is characteristic of protoberberine alkaloids and is dominated by a retro-Diels-Alder (rDA) cleavage of the B-ring. This cleavage leads to the formation of two major fragment ions.
Figure 2. Proposed fragmentation pathway of this compound.
The key fragmentation is the retro-Diels-Alder (rDA) reaction, leading to the formation of a substituted isoquinoline fragment (m/z 190) and a methylenedioxybenzene fragment (m/z 148). Further fragmentation can occur, such as the loss of a hydrogen radical to give the [M-H]⁺ ion (m/z 338) or the loss of a methyl radical from one of the methoxy groups to give the [M-CH₃]⁺ ion (m/z 324).
Infrared Spectrum
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The C-H stretching vibrations of the aromatic and aliphatic groups are observed in the 2850-3000 cm⁻¹ region. The characteristic C=C stretching vibrations of the aromatic rings appear around 1610, 1505, and 1465 cm⁻¹. The strong absorptions at approximately 1260 and 1040 cm⁻¹ are attributed to the C-O stretching of the ether and methylenedioxy groups. A band around 1230 cm⁻¹ is indicative of the C-N stretching vibration. The absence of a strong, broad absorption in the 3200-3600 cm⁻¹ region confirms the absence of O-H or N-H functional groups.
Conclusion
The combination of NMR, MS, and IR spectroscopy provides a comprehensive and unambiguous characterization of the molecular structure of this compound. The data presented in this guide serve as a valuable reference for researchers in natural product chemistry, pharmacology, and drug development for the identification and quality control of this important alkaloid. The detailed interpretation of the spectroscopic data facilitates a deeper understanding of its chemical properties, which is essential for further investigation into its biological activities and potential therapeutic applications.
References
A Technical Guide to the Pharmacological Activities of (S)-Canadine
Audience: Researchers, scientists, and drug development professionals.
Abstract: (S)-Canadine, also known as (S)-tetrahydroberberine, is a protoberberine-type benzylisoquinoline alkaloid found in plant species such as Hydrastis canadensis and Corydalis yanhusuo.[1][2][3] This technical guide provides an in-depth overview of the known pharmacological activities of this compound, summarizing key quantitative data, detailing relevant experimental methodologies, and illustrating associated biochemical pathways and workflows. The document synthesizes current research to serve as a comprehensive resource for professionals in the fields of pharmacology and drug development. Key activities discussed include its anticancer, neuroprotective (acetylcholinesterase inhibition), antioxidant, cardiovascular, and anti-muscle atrophy effects.
Anticancer and Cytotoxic Activity
This compound has demonstrated significant and selective cytotoxic effects against cancer cells, primarily through the induction of oxidative stress-mediated apoptosis and cell cycle arrest.[4] Notably, it shows lower toxicity towards non-cancerous cell lines, suggesting a favorable therapeutic window.[2][4]
Quantitative Data: Cytotoxicity and Antiproliferative Effects
The following table summarizes the key quantitative findings regarding the anticancer activity of this compound on human breast cancer cells.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ | MCF-7 (Breast Cancer) | 17.50 µM | [4] |
| IC₅₀ | MCF-10 (Normal Epithelial) | >40 µM | [4] |
| Colony Formation Inhibition (at 20 µM) | MCF-7 | ~52.4% | [4] |
| Colony Formation Inhibition (at 40 µM) | MCF-7 | ~62% | [4] |
Signaling Pathways in Anticancer Activity
This compound exerts its anticancer effects through a multi-faceted mechanism involving the induction of apoptosis and cell cycle arrest, as illustrated below.
Experimental Protocols
1.3.1 Cell Culture and Viability Assay (MTT)
-
Cell Lines: Human breast adenocarcinoma (MCF-7) and non-cancerous human mammary epithelial (MCF-10) cells were used.
-
Protocol: Cells were seeded in 96-well plates and treated with varying concentrations of this compound (1 to 40 µM) for a specified duration (e.g., 24-48 hours). Following treatment, 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well. After incubation, the resulting formazan crystals were dissolved in DMSO. The absorbance was measured at 570 nm using a microplate reader to determine cell viability and calculate the IC₅₀ value.[4]
1.3.2 Apoptosis and Gene Expression Analysis (qPCR)
-
Protocol: MCF-7 cells were treated with this compound. Total RNA was extracted using a suitable kit (e.g., TRIzol). cDNA was synthesized via reverse transcription. Quantitative real-time PCR (qPCR) was then performed using specific primers for target genes including p53, p21, BAX, and BCL-2. Gene expression levels were normalized to a housekeeping gene (e.g., GAPDH). The BAX/BCL-2 ratio was calculated to assess the pro-apoptotic potential.[4]
1.3.3 Oxidative Stress Assessment
-
Protocol: Intracellular Reactive Oxygen Species (ROS) levels were measured using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA). The activities of antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) were determined using commercially available assay kits.[4]
Experimental Workflow
The logical flow for evaluating the anticancer potential of this compound is depicted below.
Neuroprotective Activity
This compound exhibits multiple neuroprotective activities, including potent inhibition of acetylcholinesterase (AChE) and blockade of specific neuronal ion channels.[1][2][5]
Acetylcholinesterase (AChE) Inhibition
Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. This compound has been identified as a potent inhibitor of this enzyme.
2.1.1 Quantitative Data: Cholinesterase Inhibition
| Parameter | Target Enzyme | Value (IC₅₀) | Reference |
| Inhibition | Human AChE (hAChE) | 0.70 ± 0.07 µM | [5] |
| Inhibition | Human BChE (hBChE) | > 100 µM | [5] |
2.1.2 Experimental Protocol: Modified Ellman's Method
-
Principle: This spectrophotometric assay measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion, which is quantified by measuring absorbance at 412 nm.[1][6]
-
Protocol: The reaction is performed in a 96-well plate containing phosphate buffer (pH 8.0), DTNB, and the AChE enzyme. This compound at various concentrations is pre-incubated with the enzyme. The reaction is initiated by adding the substrate, ATCI. The change in absorbance over time is monitored to determine the rate of reaction. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]
K(ATP) Channel Blockade
This compound has been shown to block ATP-sensitive potassium (K-ATP) channels in dopamine neurons.[1] These channels link the metabolic state of a cell to its electrical excitability.
2.2.1 Experimental Protocol: Rubidium Efflux Assay
-
Principle: This functional assay measures K-ATP channel activity by tracking the efflux of rubidium ions (Rb⁺), a surrogate for K⁺, from cells. Channel opening allows Rb⁺ to exit the cell.
-
Protocol:
-
Cell Loading: Cells expressing K-ATP channels (e.g., HEK293 cells transfected with Kir6.x/SURx subunits) are incubated in a buffer containing radioactive ⁸⁶Rb⁺ or non-radioactive RbCl for several hours to allow for ion uptake.[7]
-
Washing: Extracellular Rb⁺ is removed by washing the cells multiple times with a potassium-free buffer.
-
Stimulation: A stimulation buffer containing a K-ATP channel opener (e.g., diazoxide) and the test compound (this compound) is added.
-
Quantification: After a defined incubation period, the supernatant containing the effluxed Rb⁺ is collected. The remaining intracellular Rb⁺ is released by cell lysis. The amount of Rb⁺ in both fractions is quantified using a gamma counter (for ⁸⁶Rb⁺) or atomic absorption spectroscopy.[7] The inhibition of Rb⁺ efflux by this compound indicates channel blockade.
-
Antioxidant Activity
This compound demonstrates significant antioxidant properties, protecting against oxidative damage induced by free radicals.[2][3][5] This activity is comparable to that of alpha-tocopherol (Vitamin E).[2] Unlike the related alkaloid berberine, this compound achieves this effect with low cytotoxicity.[2][3]
Experimental Protocols
3.1.1 Cellular Antioxidant Assay
-
Protocol: Primary rat hepatocytes or cell lines like HepG2 are cultured. Oxidative stress is induced using an agent like tert-butylhydroperoxide.[3] The protective effect of this compound is evaluated by measuring markers of cellular damage, such as lipid peroxidation (e.g., malondialdehyde levels) and the status of the glutathione antioxidant system.[2]
3.1.2 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[8][9]
-
General Protocol: A methanolic solution of DPPH is mixed with various concentrations of this compound. The mixture is incubated in the dark at room temperature. The decrease in absorbance is measured at approximately 517 nm. The scavenging activity is calculated, and an IC₅₀ value can be determined.[10]
Cardiovascular Effects
This compound influences the cardiovascular system primarily through the blockade of voltage-dependent calcium channels and is a synthetic precursor to a Class III antiarrhythmic agent.[1]
Voltage-Dependent Calcium Channel Blockade
This compound can block voltage-dependent calcium channels, although this effect is reported to be significantly less potent than that of the clinical calcium channel blocker, verapamil.[1]
4.1.1 Experimental Protocol: Whole-Cell Patch Clamp
-
Principle: This electrophysiological technique is the gold standard for studying ion channel function, allowing for the direct measurement of ion currents across the cell membrane.[11]
-
Protocol:
-
Cell Preparation: Cardiomyocytes or vascular smooth muscle cells (e.g., A7r5) are isolated and cultured.
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the "whole-cell" configuration.
-
Stimulation: The membrane potential is held at a specific voltage (e.g., -100 mV or -50 mV) and then depolarized to elicit an inward Ca²⁺ current.
-
Inhibition Measurement: this compound is applied to the cell via the perfusion system. The reduction in the amplitude of the Ca²⁺ current is measured to determine the inhibitory effect and calculate an IC₅₀ value.[11]
-
Other Pharmacological Activities
Anti-Muscle Atrophy
This compound has been shown to stimulate myogenesis (the formation of muscular tissue) and inhibit the degradation of muscle protein in vitro, suggesting its potential as a therapeutic agent against muscle atrophy.[1]
5.1.1 Experimental Protocol: Myogenesis and Protein Degradation Assay
-
Cell Line: C2C12 mouse myoblast cells are a standard model for studying myogenesis.
-
Myogenesis Protocol: C2C12 myoblasts are cultured in a growth medium until confluent. They are then switched to a differentiation medium to induce their fusion into multinucleated myotubes. Cells are treated with this compound during the differentiation process. Myogenesis is quantified by staining for a muscle-specific protein like myosin heavy chain (MHC) and calculating the "fusion index" (the percentage of nuclei within myotubes).
-
Protein Degradation Protocol: Differentiated C2C12 myotubes are labeled with a radiolabeled amino acid (e.g., ³H-tyrosine). After labeling, the cells are treated with this compound in the presence of an atrophy-inducing stimulus (e.g., dexamethasone). The rate of protein degradation is measured by quantifying the release of the radiolabel into the culture medium over time.[12]
Anti-inflammatory, Antimicrobial, and Anti-allergic Activities
Various studies have reported that this compound possesses anti-inflammatory, antimicrobial, and anti-allergic properties, expanding its therapeutic potential.[2][5] However, detailed quantitative data and specific mechanistic studies for these activities are less prevalent in the currently available literature.
Biosynthesis of this compound
This compound is a key intermediate in the biosynthesis of other important benzylisoquinoline alkaloids, such as berberine and noscapine.[1] Its formation from (S)-Reticuline involves a series of precise enzymatic steps.
This compound Biosynthesis Pathway
References
- 1. Application of HPLC-DAD for In Vitro Investigation of Acetylcholinesterase Inhibition Activity of Selected Isoquinoline Alkaloids from Sanguinaria canadensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and cytotoxic activities of canadine: biological effects and structural aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Canadine [bioweb.supagro.inrae.fr]
- 6. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Antioxidant Serine-(NSAID) Hybrids with Anti-Inflammatory and Hypolipidemic Potency [mdpi.com]
- 9. ORAC and DPPH assay comparison to assess antioxidant capacity of tea infusions: relationship between total polyphenol and individual catechin content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ca2+ channel inhibition by a new dihydropyridine derivative, S11568, and its enantiomers S12967 and S12968 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combined in vivo muscle mass, muscle protein synthesis and muscle protein breakdown measurement: a ‘Combined Oral Stable Isotope Assessment of Muscle (COSIAM)’ approach - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Antioxidant Activity of (S)-Canadine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Canadine, also known as (S)-tetrahydroberberine, is a benzylisoquinoline alkaloid found in various plant species. Preliminary in vitro studies have demonstrated its significant antioxidant properties. This technical guide provides a comprehensive overview of the current understanding of the in vitro antioxidant activity of this compound, summarizing available data, detailing relevant experimental protocols, and visualizing potential mechanisms of action. This document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound as an antioxidant agent.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the biological system's ability to readily detoxify these reactive intermediates results in oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are compounds that can neutralize ROS, thereby mitigating oxidative damage. This compound has emerged as a promising natural antioxidant. It has been observed to possess antioxidant activity against free radical-induced oxidative injury[1]. This guide will delve into the experimental evidence supporting the antioxidant capacity of this compound.
Quantitative Data on Antioxidant Activity
The antioxidant activity of a compound can be quantified using various in vitro assays, each with a distinct mechanism of action. The half-maximal inhibitory concentration (IC50) is a common metric used to express the antioxidant potency, representing the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay.
Table 1: Summary of In Vitro Antioxidant Activity of this compound
| Assay | Oxidative Stress Inducer | Key Findings | Quantitative Data (e.g., IC50) | Reference |
| Microsomal Lipid Peroxidation | tert-butyl hydroperoxide | This compound demonstrates a strong capacity to protect microsomal lipids from peroxidation, one of the primary reactions triggered by free radicals in cells. | Specific quantitative data not available in the reviewed literature. | [2] |
| General Antioxidant Activity | Free radical-induced oxidative injury | This compound displays significant antioxidant activity. Its stereoelectronic aspects are reportedly similar to those of alpha-tocopherol and its water-soluble analogue, Trolox. | Specific quantitative data not available in the reviewed literature. | [1][2] |
Note: Despite extensive literature searches, specific IC50 values and other quantitative data from standardized antioxidant assays (e.g., DPPH, ABTS, FRAP) for this compound were not available in the public domain at the time of this review. The primary study identified (Correché et al., 2008) was not accessible in its full-text version.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are generalized protocols for key in vitro antioxidant assays that have been or could be used to evaluate the antioxidant activity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
-
Assay Procedure:
-
Add 1.0 mL of the DPPH solution to 1.0 mL of various concentrations of the this compound solution.
-
Include a control containing 1.0 mL of the DPPH solution and 1.0 mL of the solvent.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 1.0 mL of the diluted ABTS•+ solution to 100 µL of various concentrations of the this compound solution.
-
Include a control containing 1.0 mL of the diluted ABTS•+ solution and 100 µL of the solvent.
-
-
Measurement:
-
Measure the absorbance at 734 nm after a 6-minute incubation period.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
The IC50 value is determined from the concentration-response curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺).
Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
-
Assay Procedure:
-
Add 1.5 mL of the FRAP reagent to 50 µL of various concentrations of the this compound solution.
-
Include a reagent blank with 50 µL of the solvent.
-
-
Measurement:
-
Measure the absorbance at 593 nm after a 4-minute incubation at 37°C.
-
-
Calculation:
-
The antioxidant capacity is determined from a standard curve prepared with a known concentration of FeSO₄·7H₂O and is expressed as Fe(II) equivalents.
-
Microsomal Lipid Peroxidation Assay
This assay assesses the ability of an antioxidant to inhibit the peroxidation of lipids in isolated microsomes, often induced by an oxidizing agent like tert-butyl hydroperoxide.
Protocol:
-
Microsome Preparation:
-
Isolate liver microsomes from a suitable animal model (e.g., rat) by differential centrifugation.
-
-
Assay Procedure:
-
Incubate the microsomal suspension with this compound at various concentrations.
-
Induce lipid peroxidation by adding an initiator such as tert-butyl hydroperoxide or an ADP-Fe²⁺ complex.
-
The reaction is typically carried out in a phosphate buffer (pH 7.4) at 37°C.
-
-
Measurement of Peroxidation:
-
Lipid peroxidation is quantified by measuring the formation of malondialdehyde (MDA), a secondary product, using the thiobarbituric acid reactive substances (TBARS) assay. The absorbance of the resulting pink chromogen is measured at 532 nm.
-
-
Calculation:
-
The percentage inhibition of lipid peroxidation is calculated by comparing the MDA levels in the presence and absence of this compound.
-
Visualizations: Workflows and Pathways
Diagrams can effectively illustrate complex experimental processes and biological pathways. The following are representations created using the DOT language for Graphviz.
References
(S)-Canadine's Inhibitory Action on ATP-Sensitive Potassium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Canadine, also known as (S)-Tetrahydroberberine, a naturally occurring isoquinoline alkaloid, has emerged as a modulator of ATP-sensitive potassium (K(ATP)) channels. This technical guide provides a comprehensive overview of the mechanism of action of this compound on K(ATP) channels, consolidating available quantitative data, detailing experimental methodologies, and illustrating the involved signaling pathways. The primary action of this compound is the blockade of K(ATP) channels, an effect observed in dopaminergic neurons. This inhibitory action suggests a potential therapeutic role for this compound in neurological disorders where K(ATP) channel activity is implicated. This document serves as a resource for researchers and drug development professionals investigating the therapeutic potential of this compound and its derivatives.
Introduction to K(ATP) Channels
ATP-sensitive potassium (K(ATP)) channels are crucial links between the metabolic state of a cell and its electrical excitability.[1] These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits.[2] The specific combination of Kir6.x (Kir6.1 or Kir6.2) and SUR (SUR1, SUR2A, or SUR2B) subunits determines the channel's physiological and pharmacological properties in different tissues.[2]
Under normal physiological conditions, high intracellular concentrations of ATP bind to the Kir6.x subunit, leading to channel closure.[1] When the intracellular ATP/ADP ratio decreases, as occurs during metabolic stress, the channels open, allowing potassium ions to flow out of the cell.[1] This efflux of potassium ions leads to hyperpolarization of the cell membrane, which in turn reduces cellular excitability and conserves energy. This mechanism is vital in various tissues, including pancreatic β-cells (regulating insulin secretion), cardiac and skeletal muscle (protecting against ischemic damage), and neurons (modulating neuronal excitability).[1][2]
This compound (Tetrahydroberberine) as a K(ATP) Channel Blocker
This compound, chemically identified as (S)-Tetrahydroberberine (THB), has been demonstrated to act as a blocker of K(ATP) channels.[1] This inhibitory effect has been primarily characterized in dopaminergic neurons of the substantia nigra pars compacta (SNc).[1]
Electrophysiological Evidence
The primary evidence for the inhibitory action of this compound on K(ATP) channels comes from electrophysiological studies, particularly using the patch-clamp technique. In studies on acutely dissociated dopaminergic neurons from the rat substantia nigra, this compound (referred to as THB) was shown to reversibly block K(ATP) channels in a concentration-dependent manner.[1] The blockade of these channels by THB leads to an increase in neuronal firing and can restore membrane potential from a hyperpolarized state induced by metabolic inhibition.[1]
The related compound, berberine, has also been shown to be a blocker of cardiac K(ATP) channels, suggesting that this action may be a class effect of berberine alkaloids.[3] Berberine inhibits K(ATP) channel activity in cardiac myocytes in a concentration-dependent fashion, primarily by reducing the open probability of the channel without affecting its single-channel conductance.[3]
Quantitative Data
The inhibitory effect of this compound (Tetrahydroberberine) and the related compound berberine on K(ATP) channels has been quantified in several studies. The following tables summarize the available quantitative data.
Table 1: Inhibitory Effect of Tetrahydroberberine (THB) on K(ATP) Channels in Dopaminergic Neurons
| Parameter | Value | Cell Type | Comments |
| Blockade of K(ATP) channels | Concentration-dependent | Acutely dissociated dopaminergic neurons from rat substantia nigra pars compacta | THB reversibly blocks rotenone-opened K(ATP) channels.[1] |
Table 2: Inhibitory Effects of Berberine on Cardiac K(ATP) Channels
| Concentration | Inhibition of K(ATP) channel activity | Cell Type | Method |
| 3 µM | Significant inhibition | Guinea-pig ventricular myocytes | Inside-out patch clamp |
| 3-100 µM | Concentration-dependent inhibition | Guinea-pig ventricular myocytes | Inside-out patch clamp |
| 100 µM | Complete block | Guinea-pig ventricular myocytes | Inside-out patch clamp |
Experimental Protocols
The investigation of this compound's effect on K(ATP) channels relies on specialized electrophysiological techniques. The following sections detail the methodologies used in the key experiments.
Perforated Patch-Clamp Recording of K(ATP) Channels in Dopaminergic Neurons
This technique was employed to study the effect of Tetrahydroberberine (THB) on K(ATP) channels in their near-physiological intracellular environment.[1]
Objective: To measure the effect of THB on K(ATP) channel activity in acutely dissociated dopaminergic neurons from the rat substantia nigra pars compacta.
Experimental Workflow:
Perforated Patch-Clamp Workflow
Detailed Protocol:
-
Neuron Dissociation: Dopaminergic neurons are acutely dissociated from the substantia nigra pars compacta of rats.
-
Perforated Patch-Clamp: The perforated patch-clamp technique is used to maintain the integrity of the intracellular signaling environment. The patch pipette is filled with a solution containing a pore-forming agent like amphotericin B or nystatin.
-
K(ATP) Channel Activation: Functional K(ATP) channels are opened by applying rotenone, a mitochondrial complex I inhibitor, which decreases the intracellular ATP/ADP ratio.[1]
-
Application of this compound: this compound (THB) is applied to the bath solution at varying concentrations.
-
Data Acquisition: Changes in the neuron's membrane potential and firing rate are recorded in current-clamp mode.
Inside-Out Patch-Clamp Recording of Cardiac K(ATP) Channels
This method allows for the direct application of substances to the intracellular side of the channel, making it ideal for studying the interaction of drugs with the channel's regulatory sites.
Objective: To determine the direct effect of berberine on single cardiac K(ATP) channel activity.
Experimental Workflow:
Inside-Out Patch-Clamp Workflow
Detailed Protocol:
-
Myocyte Isolation: Single ventricular myocytes are isolated from guinea-pig hearts.
-
Inside-Out Patch Formation: A patch of the myocyte membrane is excised in the inside-out configuration, exposing the intracellular side of the membrane to the bath solution.
-
Channel Activation: The excised patch is perfused with a solution containing a low concentration of ATP (e.g., 0.1 mM) to induce the opening of K(ATP) channels.[3]
-
Application of Berberine: Berberine is added to the bath solution at different concentrations.
-
Data Acquisition: Single-channel currents are recorded to analyze changes in channel activity, including open probability, conductance, and open/closed kinetics.[3]
Signaling Pathway and Mechanism of Action
The inhibitory action of this compound on K(ATP) channels is a direct blockade of the channel pore or modulation of its gating mechanism. The following diagram illustrates the proposed signaling pathway.
This compound Action on K(ATP) Channels
Under conditions of metabolic stress, the decrease in the intracellular ATP/ADP ratio leads to the opening of K(ATP) channels. This results in potassium efflux, membrane hyperpolarization, and a reduction in cellular excitability. This compound acts as an antagonist at the K(ATP) channel, blocking the potassium current. This blockade prevents or reverses the hyperpolarization, leading to an increase in neuronal excitability.
Conclusion and Future Directions
This compound (Tetrahydroberberine) is a blocker of ATP-sensitive potassium channels, an action that has been demonstrated in dopaminergic neurons. This inhibitory mechanism provides a basis for its potential therapeutic applications in neurological disorders characterized by alterations in neuronal excitability. The related alkaloid, berberine, exhibits a similar inhibitory effect on cardiac K(ATP) channels.
Further research is warranted to:
-
Determine the precise binding site of this compound on the K(ATP) channel complex.
-
Elucidate the specific Kir6.x and SUR subunits that confer sensitivity to this compound.
-
Conduct more extensive quantitative analysis, including the determination of IC50 values across a range of K(ATP) channel subtypes.
-
Investigate the in vivo efficacy of this compound in animal models of diseases where K(ATP) channel dysfunction is implicated.
This technical guide provides a foundation for these future investigations and for the continued development of this compound and its analogs as potential therapeutic agents.
References
(S)-Canadine: A Comprehensive Toxicological Profile and In Vitro Cytotoxicity Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Canadine, a naturally occurring isoquinoline alkaloid, has been the subject of renewed interest within the scientific community. Historically recognized for its antioxidant properties and reported low toxicity, recent evidence has emerged suggesting a potential selective cytotoxic effect against certain cancer cell lines. This technical guide provides an in-depth analysis of the toxicological profile of this compound, with a particular focus on its in vitro cytotoxicity. It aims to reconcile conflicting literature reports and present a detailed overview of its mechanism of action, supported by comprehensive experimental protocols and data visualizations to aid researchers in the fields of oncology and drug discovery.
Introduction
This compound, also known as (S)-tetrahydroberberine, is a benzylisoquinoline alkaloid found in various plant species. For an extended period, scientific literature has predominantly highlighted its significant antioxidant capabilities, with multiple studies reporting a lack of cytotoxic effects in various cell lines at tested concentrations[1][2]. However, a pivotal recent study has challenged this long-standing view, demonstrating that this compound exhibits selective cytotoxicity against the human breast adenocarcinoma cell line, MCF-7, while showing considerably lower toxicity towards the non-cancerous human breast epithelial cell line, MCF-10[3]. This discovery has opened new avenues for investigating this compound as a potential therapeutic agent in oncology.
This guide synthesizes the available data on the toxicological profile of this compound, presents a detailed account of its cytotoxic mechanism in MCF-7 cells, and provides comprehensive, adaptable protocols for key experimental assays.
Toxicological Profile: A Tale of Two Narratives
The toxicological assessment of this compound is marked by contrasting findings, which appear to be dependent on the cell lines and experimental conditions utilized.
2.1. Evidence for Low to No Cytotoxicity
2.2. Evidence for Selective Cytotoxicity
A more recent and comprehensive study has provided compelling evidence for the selective cytotoxic activity of this compound. This research demonstrated that this compound inhibits the proliferation of MCF-7 human breast cancer cells in a dose-dependent manner, while exhibiting significantly less impact on the viability of MCF-10 normal mammary epithelial cells[3]. This selective action is a highly desirable characteristic for a potential anticancer agent.
Quantitative Cytotoxicity Data
The following table summarizes the key quantitative data from the study demonstrating the cytotoxic effects of this compound on MCF-7 and MCF-10 cell lines.
| Cell Line | Assay Type | Parameter | Value | Reference |
| MCF-7 (Human Breast Adenocarcinoma) | MTT Assay | IC50 | 17.50 µM | [3] |
| MCF-10 (Human Mammary Epithelial) | MTT Assay | IC50 | >40 µM | [3] |
Mechanism of Cytotoxicity in MCF-7 Cells
The cytotoxic effect of this compound in MCF-7 cells is attributed to a multi-faceted mechanism involving the induction of cell cycle arrest and apoptosis, mediated by key regulatory proteins and the inhibition of a crucial enzyme in DNA synthesis.
4.1. Induction of Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest in MCF-7 cells, a common mechanism of action for many anticancer compounds. This is achieved through the upregulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21[3]. The increase in p21 expression leads to the inhibition of cyclin-dependent kinases, thereby halting the progression of the cell cycle.
4.2. Induction of Apoptosis
In addition to cell cycle arrest, this compound triggers programmed cell death, or apoptosis, in MCF-7 cells. This is mediated by an increase in the ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein BCL-2[3]. An elevated BAX/BCL-2 ratio leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptotic cell death.
4.3. Inhibition of Thymidylate Synthase
A key molecular target of this compound in MCF-7 cells is thymidylate synthase (TS), an essential enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA replication[3]. By downregulating the expression and activity of TS, this compound disrupts DNA synthesis, further contributing to its antiproliferative and cytotoxic effects[3].
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language, illustrate the signaling pathways and logical relationships involved in the cytotoxic action of this compound.
References
The Crucial Role of (S)-Canadine in Berberine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Berberine, a prominent isoquinoline alkaloid, has garnered significant attention for its diverse pharmacological activities. Its biosynthesis in plants involves a complex series of enzymatic reactions, with (S)-Canadine emerging as the direct and crucial precursor. This technical guide provides an in-depth exploration of the conversion of this compound to berberine, focusing on the core enzymatic step, relevant quantitative data, and detailed experimental protocols. The pivotal enzyme, (S)-tetrahydroprotoberberine oxidase (STOX), which catalyzes this transformation, is examined in detail, including its kinetic properties and factors influencing its activity. Furthermore, this guide outlines methodologies for the synthesis of this compound, its enzymatic conversion to berberine, and the analytical techniques for their quantification. Diagrams illustrating the biosynthetic pathway and experimental workflows are provided to facilitate a comprehensive understanding of this critical step in berberine production.
Introduction
Berberine is a well-known benzylisoquinoline alkaloid (BIA) found in a variety of plants, including those of the Berberis genus, and is recognized for its wide range of therapeutic properties.[1][2] The intricate biosynthetic pathway of berberine has been a subject of extensive research, aiming to unravel the enzymatic machinery for potential applications in metabolic engineering and drug development. A key final step in this pathway is the transformation of this compound, also known as (S)-tetrahydroberberine, into the quaternary alkaloid berberine.[3][4] This conversion is an oxidative process that introduces the characteristic aromatic isoquinolinium core of berberine. Understanding the nuances of this specific conversion is paramount for optimizing berberine production, whether in natural plant systems or through synthetic biology approaches. This guide delves into the technical details of the role of this compound as the immediate precursor to berberine, providing a comprehensive resource for professionals in the field.
The Biosynthetic Pathway: From (S)-Reticuline to Berberine
The biosynthesis of berberine originates from the amino acid L-tyrosine and proceeds through a series of intermediates to form the central precursor, (S)-reticuline.[5] From (S)-reticuline, a dedicated branch of the pathway leads to the formation of this compound through the sequential action of three key enzymes.[3][4] this compound then undergoes a final oxidation step to yield berberine.[3][4]
The enzymatic steps leading from (S)-reticuline to berberine are as follows:
-
(S)-Reticuline to (S)-Scoulerine: The berberine bridge enzyme (BBE), a flavin-dependent oxidase, catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, resulting in the formation of (S)-scoulerine.
-
(S)-Scoulerine to (S)-Tetrahydrocolumbamine: (S)-scoulerine 9-O-methyltransferase (S9OMT) methylates the 9-hydroxyl group of (S)-scoulerine to produce (S)-tetrahydrocolumbamine.
-
(S)-Tetrahydrocolumbamine to this compound: Canadine synthase (a cytochrome P450 enzyme, CYP719A21) catalyzes the formation of a methylenedioxy bridge from the o-methoxyphenol group of (S)-tetrahydrocolumbamine to yield this compound.[6]
-
This compound to Berberine: The final step is the four-electron oxidation of this compound to berberine, catalyzed by (S)-tetrahydroprotoberberine oxidase (STOX).[3][7]
The Key Enzyme: (S)-Tetrahydroprotoberberine Oxidase (STOX)
The conversion of this compound to berberine is catalyzed by the enzyme (S)-tetrahydroprotoberberine oxidase (STOX), also known as (S)-tetrahydroberberine oxidase (EC 1.3.3.8).[7] This enzyme facilitates the four-electron oxidation of this compound in the presence of molecular oxygen, leading to the formation of berberine and two molecules of hydrogen peroxide.[7]
Physicochemical and Kinetic Properties
STOX has been purified and characterized from various plant sources, including cell cultures of Berberis wilsoniae. The enzyme from this source is a flavoprotein with a molecular mass of approximately 105 kDa, consisting of two subunits.[8] It exhibits strict specificity for the (S)-enantiomer of tetrahydroprotoberberines.[8]
| Property | Value | Source |
| Enzyme Commission No. | EC 1.3.3.8 | [7] |
| Systematic Name | (S)-tetrahydroberberine:oxygen oxidoreductase | [7] |
| Optimal pH | 8.9 | [8] |
| Substrate Specificity | Strict for (S)-enantiomers | [8] |
| Km for (S)-Scoulerine | 25 µM | [8] |
| Km for (S)-Norreticuline | 150 µM | [8] |
| Inhibition | Inhibited by product (berberine) and H₂O₂ at concentrations > 0.5 mM | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound as a precursor to berberine.
Heterologous Expression and Purification of STOX
Recombinant STOX can be expressed in Escherichia coli for detailed characterization and use in enzymatic synthesis.
Objective: To produce and purify active recombinant (S)-tetrahydroprotoberberine oxidase.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the STOX gene (e.g., pET vector with a His-tag)
-
LB medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)
Procedure:
-
Transform the expression vector into the E. coli expression strain.
-
Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged STOX protein with elution buffer.
-
Collect the fractions containing the purified protein and verify the purity by SDS-PAGE.
-
Dialyze the purified protein against a suitable storage buffer.
Enzymatic Assay of STOX Activity
The activity of STOX can be determined by monitoring the formation of berberine from this compound.
Objective: To quantify the enzymatic activity of (S)-tetrahydroprotoberberine oxidase.
Principle: The formation of berberine, which has a characteristic yellow color and strong absorbance at a specific wavelength, is measured spectrophotometrically.
Materials:
-
Purified STOX enzyme
-
This compound substrate solution (dissolved in a suitable solvent like DMSO and diluted in buffer)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.9)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and this compound at a desired concentration.
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme (if known, otherwise use a standard temperature like 30°C).
-
Initiate the reaction by adding a known amount of the purified STOX enzyme.
-
Monitor the increase in absorbance at approximately 345 nm (the absorption maximum of berberine) over time.
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.
-
One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of berberine per minute under the specified conditions. The molar extinction coefficient of berberine is required for this calculation.
Chemical Synthesis of this compound
For enzymatic studies and as a standard for analytical purposes, this compound can be chemically synthesized. Several synthetic routes have been reported, often involving a Pictet-Spengler reaction as a key step. A general approach is outlined below.[9]
Objective: To synthesize this compound.
General Strategy:
-
Preparation of the Tetrahydroisoquinoline Core: This is often achieved through a Pictet-Spengler reaction between a substituted phenethylamine and an aldehyde, followed by functional group manipulations.
-
Closure of the Berberine Bridge: The final ring closure to form the protoberberine skeleton is a critical step, which can be accomplished through various methods, including Bischler-Napieralski or Pomeranz-Fritsch-type cyclizations, followed by reduction.
-
Chiral Resolution or Asymmetric Synthesis: To obtain the specific (S)-enantiomer, either a racemic mixture can be resolved, or an asymmetric synthesis approach can be employed, for instance, by using a chiral auxiliary.[9]
A detailed, step-by-step protocol for a specific synthesis is beyond the scope of this guide due to the complexity and variations in reported methods. Researchers should refer to the primary literature for specific reaction conditions and procedures.[9]
Enzymatic Conversion of this compound to Berberine and Quantification
Objective: To perform the enzymatic conversion of this compound to berberine and quantify the product.
Materials:
-
Purified recombinant STOX
-
This compound
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.9)
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)[10]
-
Berberine standard for calibration
Procedure:
-
Set up the enzymatic reaction as described in the enzyme assay protocol (Section 4.2), but on a larger scale suitable for product analysis.
-
Allow the reaction to proceed for a defined period. Samples can be taken at different time points to monitor the progress of the reaction.
-
Stop the reaction by adding a quenching agent (e.g., an acid like HCl or by heat inactivation).
-
Filter the reaction mixture through a 0.22 µm syringe filter before HPLC analysis.
-
Inject the sample onto the HPLC system.
-
Separate this compound and berberine using a suitable gradient elution method.
-
Monitor the elution profile at a wavelength where both compounds have reasonable absorbance (e.g., 280 nm for both and 345 nm specifically for berberine).
-
Identify the peaks corresponding to this compound and berberine by comparing their retention times with those of authentic standards.
-
Quantify the amount of berberine produced and the remaining this compound using calibration curves generated from the standards.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Physicochemical Properties |
| This compound | C₂₀H₂₁NO₄ | 339.39 | A tetrahydroprotoberberine alkaloid; also known as (S)-tetrahydroberberine.[11][12] |
| Berberine | C₂₀H₁₈NO₄⁺ | 336.36 | A quaternary protoberberine alkaloid with a characteristic yellow color. |
Regulation of Berberine Biosynthesis
The biosynthesis of berberine, including the expression of the genes encoding the pathway enzymes, is tightly regulated in plants. This regulation often occurs at the transcriptional level and can be influenced by various developmental and environmental cues.
Transcription factors belonging to the WRKY and bHLH families have been identified as key regulators of berberine biosynthesis in plants like Coptis japonica.[1][8] These transcription factors can bind to specific motifs in the promoter regions of the biosynthetic genes, thereby activating their expression in a coordinated manner. Understanding these regulatory networks is crucial for developing strategies to enhance berberine production through metabolic engineering.
Conclusion
This compound serves as the indispensable and immediate precursor in the biosynthesis of berberine. The enzymatic conversion of this compound to berberine, catalyzed by (S)-tetrahydroprotoberberine oxidase, is a critical final step that defines the formation of this pharmacologically important alkaloid. This technical guide has provided a comprehensive overview of this process, including the properties of the key enzyme, detailed experimental protocols for its study, and insights into the regulation of the biosynthetic pathway. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, enzyme kinetics, metabolic engineering, and drug development, facilitating further research and application of this fascinating biosynthetic pathway. While significant progress has been made, further investigation into the detailed kinetic parameters of STOX with this compound as a substrate and the development of more efficient and scalable synthesis methods for this compound will be crucial for advancing the field.
References
- 1. Frontiers | Characterization of the Promoter Region of Biosynthetic Enzyme Genes Involved in Berberine Biosynthesis in Coptis japonica [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. maxapress.com [maxapress.com]
- 4. Canadine - Wikipedia [en.wikipedia.org]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Berberine Inhibits FOXM1 Dependent Transcriptional Regulation of POLE2 and Interferes With the Survival of Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrahydroberberine oxidase - Wikipedia [en.wikipedia.org]
- 8. Characterization of the Promoter Region of Biosynthetic Enzyme Genes Involved in Berberine Biosynthesis in Coptis japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Validated HPLC-UV method for the determination of berberine in raw herb Daruharidra (Berberis aristata DC), its extract, and in commercially marketed Ayurvedic dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C20H21NO4 | CID 21171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. (+-)-Tetrahydroberberine | C20H21NO4 | CID 34458 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Alkaloid-Rich Profile of Goldenseal (Hydrastis canadensis): A Technical Guide for Researchers
Introduction: Hydrastis canadensis, commonly known as goldenseal, is a perennial herb native to eastern North America with a long history of use in traditional medicine. Its therapeutic properties are largely attributed to a rich and complex profile of secondary metabolites, primarily isoquinoline alkaloids. This technical guide provides an in-depth overview of the plant's metabolite profile, focusing on quantitative data, detailed experimental protocols for analysis, and the biosynthetic pathways of its key constituents. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Core Metabolite Profile: A Quantitative Overview
The rhizome of Hydrastis canadensis is the primary source of its medicinally important compounds. The dominant class of metabolites is the isoquinoline alkaloids, with berberine, hydrastine, and canadine being the most abundant and well-studied.[1][2][3][4] In addition to these major alkaloids, goldenseal also contains a variety of other related compounds and different classes of metabolites, including flavonoids.[2][3][5]
The concentrations of the primary alkaloids can vary depending on factors such as the plant's age, growing conditions, and harvest time.[6] However, typical ranges have been established and are summarized in the tables below.
Major Isoquinoline Alkaloids in Hydrastis canadensis Rhizome
| Alkaloid | Chemical Structure | Concentration Range (% w/w) | Key Bioactivities |
| Berberine | 0.5% - 6.0%[1][4][6] | Antimicrobial, Anti-inflammatory, Hypoglycemic, Cardioprotective[7][8] | |
| Hydrastine | 1.5% - 5.0%[1][4][6] | Astringent, Hemostatic, Uterine stimulant[1] | |
| Canadine | 0.5% (Typical)[1] | Antimicrobial[9] |
Other Notable Alkaloids and Metabolites
| Compound | Class | Notes |
| Palmatine | Isoquinoline Alkaloid | Often present in lower concentrations.[2] |
| Berberastine | Isoquinoline Alkaloid | A related protoberberine alkaloid. |
| Hydrastinine | Isoquinoline Alkaloid | A degradation product of hydrastine.[2] |
| Tetrahydroberberastine | Isoquinoline Alkaloid | Another related alkaloid found in goldenseal.[6] |
| Canaline | Isoquinoline Alkaloid | Found in smaller quantities.[6] |
| 8-oxotetrahydrothalifendine | Isoquinoline Alkaloid | Identified in some studies.[6] |
| Sideroxylin | Flavonoid | Exhibits synergistic antimicrobial activity with alkaloids.[1] |
| 6-desmethyl-sideroxylin | Flavonoid | Also acts as a bacterial efflux pump inhibitor.[5] |
| 8-desmethyl-sideroxylin | Flavonoid | Enhances the efficacy of berberine.[5] |
Experimental Protocols for Metabolite Analysis
The accurate quantification and identification of metabolites in Hydrastis canadensis are crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS), are the most common analytical techniques employed.
Sample Preparation: Extraction of Alkaloids
A robust extraction method is the first step in achieving reliable analytical results.
Objective: To efficiently extract the target alkaloids from the plant matrix (typically dried rhizome powder).
Materials:
-
Dried and powdered Hydrastis canadensis rhizome
-
Extraction Solvent: 90% Methanol + 1% Acetic Acid[10]
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
Protocol:
-
Weigh approximately 100 mg of powdered goldenseal rhizome into a microcentrifuge tube.
-
Add 1.5 mL of the extraction solvent to the tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Sonicate the sample for 15 minutes in a sonication bath.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the solid plant material.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for chromatographic analysis.
Chromatographic Separation and Quantification: UPLC-UV Method
This method is suitable for the quantification of the major alkaloids in goldenseal extracts.
Instrumentation:
Chromatographic Conditions:
-
Mobile Phase A: Ammonium formate buffer[10]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[10]
-
Gradient Elution: A time-programmed gradient is used to achieve optimal separation.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
-
Detection Wavelengths: 290 nm for β-hydrastine and canadine; 344 nm for berberine, coptisine, jatrorrhizine, and palmatine.[10][11]
-
Run Time: Less than 6 minutes.[10]
Quantification:
-
Prepare standard solutions of berberine, hydrastine, and canadine of known concentrations.
-
Generate a calibration curve for each standard by plotting peak area against concentration.
-
Inject the extracted goldenseal sample and determine the peak areas of the target alkaloids.
-
Calculate the concentration of each alkaloid in the sample by interpolating from the respective calibration curve.
Visualizing Workflows and Pathways
Experimental Workflow for Goldenseal Metabolite Analysis
Caption: A generalized workflow for the extraction and analysis of metabolites from Hydrastis canadensis.
Biosynthetic Pathway of Berberine and Hydrastine
The primary alkaloids in goldenseal, berberine and hydrastine, are derived from the amino acid tyrosine.[12][13] The biosynthesis involves a series of enzymatic reactions that form the characteristic isoquinoline scaffold.
Caption: Simplified biosynthetic pathway of berberine and hydrastine from tyrosine in Hydrastis canadensis.
Conclusion
The metabolite profile of Hydrastis canadensis is dominated by a potent class of isoquinoline alkaloids. Understanding the quantitative composition and having robust analytical methods are essential for the quality control of goldenseal-based products and for advancing research into their pharmacological activities. The provided protocols and visualizations serve as a foundational guide for professionals engaged in the study of this important medicinal plant. Further research into the minor constituents and their potential synergistic effects will continue to unravel the full therapeutic potential of goldenseal.
References
- 1. Exposure Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bcrcp.ac.in [bcrcp.ac.in]
- 4. ijrpr.com [ijrpr.com]
- 5. Secondary Metabolites from the Leaves of the Medicinal Plant Goldenseal (Hydrastis canadensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Goldenseal - Wikipedia [en.wikipedia.org]
- 7. Goldenseal (Hydrastis canadensis L.) and its active constituents: A critical review of their efficacy and toxicological issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gaiaherbs.com [gaiaherbs.com]
- 9. hort [journals.ashs.org]
- 10. Quantitative determination of alkaloids from roots of Hydrastis canadensis L. and dietary supplements using ultra-performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Extraction and Purification of (S)-Canadine from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Canadine, a bioactive benzylisoquinoline alkaloid, has garnered significant interest for its potential therapeutic properties. This document provides a detailed protocol for the extraction and purification of this compound from plant sources, primarily focusing on species from the Corydalis and Hydrastis genera, which are known to contain this compound.[1] The protocol outlines a comprehensive workflow, including initial solvent extraction, liquid-liquid partitioning, chromatographic purification, and final crystallization. Quantitative data and key experimental parameters are summarized for clarity, and procedural workflows are visualized to facilitate practical implementation in a laboratory setting.
Introduction
This compound, also known as (S)-tetrahydroberberine, is a naturally occurring alkaloid found in various plants of the Papaveraceae family, notably in Corydalis species (e.g., Corydalis yanhusuo) and Hydrastis canadensis (goldenseal).[1] It is a precursor in the biosynthesis of berberine. The successful isolation of this compound is crucial for further pharmacological studies and potential drug development. This protocol integrates established methods for alkaloid extraction with specific purification techniques to yield high-purity this compound.
Experimental Protocols
Plant Material and Extraction
Two primary methods for the initial extraction of alkaloids from plant material are presented below, one optimized for Corydalis yanhusuo and the other for Hydrastis canadensis.
Method A: Alkaline Ethanol Extraction (Optimized for Corydalis yanhusuo)
This method is adapted from a protocol for the extraction of total alkaloids from Corydalis yanhusuo.[2]
-
Preparation of Plant Material: Air-dry the tubers of Corydalis yanhusuo and grind them into a coarse powder (approximately 50 mesh).
-
Solvent Preparation: Prepare a 70% ethanol solution and adjust the pH to 10 using diluted ammonia.
-
Extraction:
-
To 500 g of the powdered plant material, add 10 L of the 70% ethanol solution (a 1:20 solid to liquid ratio).
-
Heat the mixture and reflux for 60 minutes.
-
Filter the mixture while hot and collect the filtrate.
-
Repeat the reflux extraction with the plant residue for a second time with another 10 L of the solvent for 60 minutes.
-
Combine the filtrates from both extractions.
-
-
Concentration: Concentrate the combined filtrate under reduced pressure to remove the ethanol. Dilute the resulting aqueous residue with water to a final volume of 1 L.
Method B: Aqueous Acetone Extraction (Optimized for Hydrastis canadensis)
This method is based on the extraction of alkaloids from Hydrastis canadensis.
-
Preparation of Plant Material: Powder the dried tubers of Hydrastis canadensis.
-
Extraction:
-
Extract 30 kg of the powdered plant material three times at room temperature with 70% aqueous acetone.
-
Combine the extracts and evaporate the acetone under reduced pressure to obtain a concentrated aqueous residue.
-
Purification
The purification process involves a series of steps to isolate this compound from the crude extract.
Step 1: Liquid-Liquid Partitioning (for Method B extract)
This step is particularly useful for fractionating the crude extract from Hydrastis canadensis.
-
Perform a sequential liquid-liquid extraction of the aqueous residue with solvents of increasing polarity:
-
n-Hexane
-
Ethyl acetate
-
n-Butanol
-
-
Combine the ethyl acetate and n-butanol fractions, as they are likely to contain this compound.
-
Evaporate the solvents to dryness.
Step 2: Macroporous Resin Chromatography (for Method A extract)
This technique is effective for the initial purification of the total alkaloid extract from Corydalis yanhusuo.[2]
-
Resin Selection and Preparation: NKA-9 macroporous adsorption resin has been shown to be effective for purifying alkaloids from C. yanhusuo.[3] Wash the resin with 95% ethanol and then with distilled water to remove any impurities and bubbles.
-
Column Packing: Pack a column with the prepared resin using the wet packing method.
-
Loading and Adsorption: Load the concentrated aqueous extract onto the column at a flow rate of 2 bed volumes per hour (BV/h).
-
Washing: Wash the column with 4-5 BV of distilled water to remove water-soluble impurities.
-
Elution: Elute the adsorbed alkaloids with 70% ethanol at a flow rate of 1.5 BV/h. Collect the eluate.
Step 3: Silica Gel Column Chromatography
This is a standard technique for separating individual alkaloids.
-
Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., a mixture of n-hexane and ethyl acetate).
-
Packing: Pour the slurry into a glass column and allow it to settle, ensuring no air bubbles are trapped.
-
Loading: Dissolve the dried extract from the previous step in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity. A common solvent system is n-hexane with increasing proportions of ethyl acetate, followed by the addition of methanol for more polar compounds. For example:
-
n-Hexane : Ethyl Acetate (from 9:1 to 1:1)
-
Ethyl Acetate : Methanol (from 99:1 to 9:1)
-
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Combine fractions containing pure this compound.
Step 4: Preparative Thin Layer Chromatography (Prep-TLC)
For further purification of smaller quantities, Prep-TLC can be employed.
-
Plate Preparation: Use a pre-coated silica gel preparative TLC plate.
-
Sample Application: Dissolve the semi-purified this compound fraction in a suitable solvent and apply it as a thin band along the origin of the plate.
-
Development: Develop the plate in a chamber saturated with an appropriate solvent system. A mixture of n-hexane, ethyl acetate, and methanol (e.g., 4:1:1) can be effective for separating alkaloids.[4]
-
Visualization and Isolation: Visualize the separated bands under UV light. Scrape the silica gel band corresponding to this compound.
-
Elution: Extract the this compound from the silica gel by washing with a polar solvent like methanol or a mixture of dichloromethane and methanol. Filter and evaporate the solvent.
Step 5: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving high purity, preparative HPLC is the final purification step.
-
Column: Use a suitable preparative HPLC column (e.g., C18).
-
Mobile Phase: A common mobile phase for alkaloid separation is a gradient of acetonitrile and water, often with an acid modifier like formic acid or acetic acid to improve peak shape.
-
Injection and Fraction Collection: Inject the purified this compound fraction and collect the peak corresponding to this compound.
-
Solvent Evaporation: Evaporate the solvent from the collected fraction to obtain pure this compound.
Crystallization
The final step to obtain highly pure this compound is crystallization.
-
Solvent Selection: Dissolve the purified this compound in a minimal amount of a hot solvent in which it is soluble (e.g., methanol or ethanol).
-
Induce Crystallization: Slowly add a "bad" solvent in which this compound is less soluble (e.g., n-hexane or water) until the solution becomes slightly cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.
Data Presentation
Table 1: Summary of Extraction and Purification Parameters
| Parameter | Method A (Corydalis yanhusuo) | Method B (Hydrastis canadensis) |
| Extraction Solvent | 70% Ethanol (pH 10) | 70% Aqueous Acetone |
| Extraction Method | Reflux | Maceration (3x) |
| Initial Purification | Macroporous Resin (NKA-9) | Liquid-Liquid Partitioning |
| Chromatography | Silica Gel Column, Prep-TLC, Prep-HPLC | Silica Gel Column, Prep-TLC, Prep-HPLC |
| Final Purification | Crystallization | Crystallization |
| Reported Yield (Total Alkaloids) | ~1.88% (of dry plant material) | Not specified |
| Purity (Post-Prep HPLC) | >98% | >98% |
Note: The yield of this compound will be a fraction of the total alkaloid yield and depends on the specific plant material.
Visualization of Workflows
References
HPLC method for enantioseparation of (R) and (S)-Canadine
An HPLC method for the enantioseparation of (R) and (S)-Canadine has been developed, offering a baseline separation of the two enantiomers.[1][2] This method is crucial for the determination of enantiomeric purity in drug development and research, as the pharmacological and toxicological profiles of the individual enantiomers of a chiral drug can vary significantly.[3][4]
The primary method utilizes a chiral stationary phase to achieve physical separation of the (R) and this compound enantiomers, which are then quantified using UV detection.[1][2] An alternative approach without physical separation has also been described, employing an achiral reverse-phase column with polarimetric detection.[5] For the purpose of this application note, the focus will be on the direct chiral separation method.
Chromatographic Conditions
Successful enantioseparation was achieved using a Pirkle-type chiral column.[1][2] The selection of the chiral stationary phase is a critical parameter in the development of enantioselective HPLC methods.[6] In this case, a column with a stationary phase consisting of (S)-tert-leucine and (S)-1-(α-naphthyl)ethylamine proved effective.[1][2] Other chiral stationary phases, such as ChiraDex-β-Cyclodextrin and Chiraspher columns, were found to be unsuccessful in separating the Canadine enantiomers.[2]
Table 1: HPLC System and Chromatographic Conditions
| Parameter | Description |
| HPLC System | A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector. |
| Column | Chirex-3019 (Pirkle-type chiral stationary phase: (S)-tert-leucine and (S)-1-(α-naphthyl)ethylamine) |
| Mobile Phase | A suitable mixture of organic solvents (e.g., hexane, isopropanol, ethanol) with a potential acidic or basic modifier (e.g., trifluoroacetic acid, diethylamine) to optimize peak shape and retention. The exact composition should be optimized for the specific column and system. |
| Flow Rate | Typically in the range of 0.5 - 1.5 mL/min. |
| Column Temperature | Ambient or controlled (e.g., 25 °C). |
| Detection | UV at 235 nm[1][2] |
| Injection Volume | 1 - 20 µL, depending on sample concentration.[7] |
Method Performance
The developed chiral HPLC method demonstrated good separation and sensitivity for the analysis of (R) and this compound.
Table 2: Method Performance Parameters
| Parameter | Value | Reference |
| Resolution (Rs) | 1.78 | [1][2] |
| Detection Limit | 0.3 µg | [1][5] |
| Linear Range | 0.4 to 2 µg | [1][5] |
Experimental Protocol
Standard and Sample Preparation
-
Standard Stock Solutions: Prepare individual stock solutions of (R)-Canadine and this compound in a suitable solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.
-
Racemic Standard Solution: Prepare a racemic standard solution by mixing equal volumes of the (R)-Canadine and this compound stock solutions to obtain a final concentration of, for example, 100 µg/mL of the racemate.
-
Sample Solution: Dissolve the sample containing Canadine in the mobile phase or a compatible solvent to achieve a concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.
HPLC System Setup and Equilibration
-
Install the Chirex-3019 chiral column in the HPLC system.
-
Begin pumping the mobile phase through the system at the desired flow rate (e.g., 1 mL/min).
-
Allow the system to equilibrate for at least 30 minutes or until a stable baseline is achieved.
Chromatographic Analysis
-
Inject the racemic standard solution to verify the separation of the two enantiomers and to determine their retention times.
-
Calculate the resolution (Rs) between the two enantiomer peaks. A resolution of ≥ 1.5 is typically considered baseline separation. The reported method achieved an Rs of 1.78.[1][2]
-
Inject the individual enantiomer standards, if available, to confirm the elution order.
-
Inject the prepared sample solutions for analysis.
-
Identify and integrate the peaks corresponding to (R) and this compound based on the retention times obtained from the standard injections.
Data Analysis
-
Calculate the amount of each enantiomer in the sample using the peak areas and a calibration curve or by area normalization, assuming equal response factors for the two enantiomers.
-
Determine the enantiomeric purity or enantiomeric excess (e.e.) of the sample.
Experimental Workflow
Caption: Workflow for the enantioseparation of (R) and this compound by HPLC.
Biosynthesis Pathway Context
The stereochemistry of Canadine is significant in its biosynthesis. For instance, in the opium poppy, (S)-tetrahydrocolumbamine is converted to this compound by the enzyme this compound synthase.[8][9] This highlights the importance of analytical methods that can differentiate between the enantiomers.
Caption: Simplified biosynthesis pathway leading to this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]
- 4. Development of an enantioseparation method for novel psychoactive drugs by HPLC using a Lux® Cellulose-2 column in polar organic phase mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Cloning and characterization of canadine synthase involved in noscapine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Canadine biosynthesis [iubmb.qmul.ac.uk]
Application Note: Quantitative Analysis of (S)-Canadine in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Canadine, also known as (S)-Tetrahydroberberine, is a protoberberine alkaloid found in various medicinal plants.[1] It is recognized for its potential pharmacological activities, making it a compound of interest in drug discovery and development. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.
The method employs a simple protein precipitation step for sample preparation and utilizes a stable isotopically labeled internal standard to ensure accuracy and precision. The chromatographic and mass spectrometric parameters have been optimized to provide excellent sensitivity and selectivity for high-throughput analysis.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
This compound-d6 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (≥99% purity)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA anticoagulant)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UPLC/HPLC system.
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.[2]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and this compound-d6 (IS) in methanol.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) methanol:water to prepare calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.
Sample Preparation Protocol
The protein precipitation method is utilized for its simplicity and speed.[3][4]
-
Aliquot 50 µL of human plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Diagrams and Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis in plasma.
LC-MS/MS Method Parameters
The parameters listed below are a starting point and may require optimization based on the specific instrumentation used.
| Parameter | Condition |
| LC Parameters | |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B (0-0.5 min), 5-95% B (0.5-2.5 min), 95% B (2.5-3.5 min), 95-5% B (3.5-3.6 min), 5% B (3.6-5.0 min) |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
| MS/MS Parameters | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: 340.1 → 176.1 (Quantifier), 340.1 → 148.1 (Qualifier) |
| This compound-d6 (IS): 346.1 → 182.1 | |
| IonSpray Voltage | 5500 V |
| Temperature | 550°C |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 60 psi |
| Declustering Potential (DP) | 100 V |
| Entrance Potential (EP) | 10 V |
| Collision Energy (CE) | 35 V (for 176.1), 45 V (for 148.1), 35 V (for 182.1) |
| Collision Cell Exit Potential (CXP) | 12 V |
Note: MS/MS parameters such as DP and CE are compound-dependent and should be optimized by infusing the analyte and IS.
Method Validation Summary
A summary of typical validation results for this method is presented below.
Table 1: Calibration Curve and Linearity
| Analyte | Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| This compound | 0.5 - 500 | Linear, 1/x² | > 0.995 |
Table 2: Precision and Accuracy
The precision (%CV) and accuracy (%Bias) are evaluated at four QC levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.5 | ≤ 15.0% | ± 15.0% | ≤ 20.0% | ± 20.0% |
| Low (LQC) | 1.5 | ≤ 10.0% | ± 10.0% | ≤ 15.0% | ± 15.0% |
| Medium (MQC) | 75 | ≤ 8.0% | ± 8.0% | ≤ 10.0% | ± 10.0% |
| High (HQC) | 400 | ≤ 7.5% | ± 7.5% | ≤ 10.0% | ± 10.0% |
Table 3: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Mean Matrix Effect (%) | Mean Recovery (%) |
| Low | 1.5 | 95 - 105 | 85 - 95 |
| High | 400 | 97 - 103 | 88 - 98 |
Conclusion
This application note provides a comprehensive protocol for the quantitative determination of this compound in human plasma using LC-MS/MS. The method is rapid, sensitive, and robust, featuring a simple protein precipitation sample preparation. The detailed parameters and validation data demonstrate its suitability for high-throughput bioanalysis in support of preclinical and clinical drug development programs.
References
- 1. This compound | C20H21NO4 | CID 21171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A rapid method for simultaneous quantification of berberine, berbamine, magnoflorine and berberrubine in mouse serum using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Note: A Cell-Based Assay cascade for Screening (S)-Canadine Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Introduction (S)-Canadine, also known as (S)-tetrahydroberberine, is a benzylisoquinoline alkaloid found in plants of the Papaveraceae family.[1] It is a metabolic precursor to berberine, an extensively studied compound with diverse pharmacological effects.[1][2] Preclinical research has indicated that this compound possesses a range of biological activities, including antioxidant, acetylcholinesterase (AChE) inhibition, and potential anticancer effects.[1][3][4][5] It has also been shown to block K(ATP) channels in dopamine neurons and interact with voltage-dependent calcium channels.[1]
This application note provides a detailed framework and protocols for a tiered, cell-based screening cascade designed to characterize the bioactivity of this compound. The workflow begins with a general cytotoxicity assessment, followed by specific functional assays targeting its most promising reported mechanisms of action.
Experimental Screening Workflow
The proposed screening strategy follows a logical progression from broad cytotoxicity assessment to specific, mechanism-of-action assays. This approach ensures that the effective concentration range is established before investing in more complex functional screens, allowing for the proper interpretation of bioactivity data.
Caption: High-level workflow for screening this compound bioactivity.
Tier 1 Protocol: Cell Viability and Cytotoxicity Assay
Objective: To determine the concentration-dependent effect of this compound on the viability of both cancerous and non-cancerous cells and to establish the half-maximal inhibitory concentration (IC50). This is a critical first step to distinguish between targeted bioactivity and general toxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
1. Materials and Reagents
-
Cell Lines: MCF-7 (human breast adenocarcinoma), MCF-10A (non-tumorigenic human breast epithelial)
-
Reagents: this compound, Dimethyl sulfoxide (DMSO), MTT solution (5 mg/mL in PBS), Solubilization Buffer (e.g., 10% SDS in 0.01M HCl), Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Equipment: 96-well cell culture plates, multichannel pipette, microplate reader (570 nm).
2. Experimental Procedure
-
Cell Seeding: Culture MCF-7 and MCF-10A cells to ~80% confluency. Trypsinize, count, and seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x working concentrations (e.g., 0.2 µM to 200 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Purple formazan crystals will become visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
3. Data Presentation
The results should be tabulated to calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Table 1: Cytotoxicity Data for this compound
| This compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability vs. Control |
|---|---|---|---|
| 0 (Vehicle) | 1.250 | 0.08 | 100.0% |
| 1 | 1.235 | 0.07 | 98.8% |
| 5 | 1.150 | 0.06 | 92.0% |
| 10 | 1.050 | 0.05 | 84.0% |
| 20 | 0.875 | 0.04 | 70.0% |
| 40 | 0.625 | 0.03 | 50.0% |
| 80 | 0.350 | 0.02 | 28.0% |
| 100 | 0.200 | 0.02 | 16.0% |
Data shown are for illustrative purposes only.
Summary Table 2: IC50 Values for this compound
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| MCF-7 | 17.50[5] | >2.28 |
| MCF-10A | >40[5] | - |
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells.
Tier 2 Protocol: Acetylcholinesterase (AChE) Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on acetylcholinesterase activity in a neuronal cell model.
Principle: This assay uses the Ellman method, a colorimetric technique to measure AChE activity.[7][8] AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured at 412 nm.[8] A reduction in yellow color in the presence of this compound indicates AChE inhibition. The human neuroblastoma cell line SH-SY5Y is a suitable model as it endogenously expresses AChE.[9][10]
Caption: Mechanism of Acetylcholinesterase (AChE) inhibition.
1. Materials and Reagents
-
Cell Line: SH-SY5Y (human neuroblastoma)
-
Reagents: this compound, Donepezil (positive control inhibitor), Acetylthiocholine iodide (ATCI), DTNB, Triton X-100, Phosphate Buffer (pH 8.0).
-
Equipment: 96-well plates, microplate reader (412 nm).
2. Experimental Procedure
-
Cell Lysate Preparation: Culture SH-SY5Y cells to 90% confluency. Harvest the cells, wash with cold PBS, and lyse them in a buffer containing Triton X-100 to release intracellular enzymes. Centrifuge to pellet debris and collect the supernatant (cell lysate). Determine the total protein concentration using a BCA or Bradford assay.
-
Assay Reaction: In a 96-well plate, add the following in order:
-
50 µL of Phosphate Buffer (pH 8.0).
-
25 µL of cell lysate (normalized for protein concentration).
-
25 µL of this compound dilutions (prepared in buffer from a DMSO stock). Use a concentration range determined from the cytotoxicity assay (e.g., 0.1 µM to 100 µM). Include a positive control (Donepezil) and a vehicle control (DMSO).
-
-
Pre-incubation: Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add 25 µL of DTNB solution followed by 25 µL of ATCI solution to start the reaction.
-
Data Acquisition: Immediately begin measuring the absorbance at 412 nm every minute for 15-20 minutes using the kinetic mode of a microplate reader. The rate of color change (slope of the absorbance vs. time curve) is proportional to AChE activity.
3. Data Presentation
Calculate the percentage of AChE inhibition for each concentration and determine the IC50 value.
Table 3: AChE Inhibition Data for this compound
| Compound | Concentration (µM) | Rate (mOD/min) | % Inhibition |
|---|---|---|---|
| Vehicle Control | 0 | 25.0 | 0% |
| This compound | 1 | 22.5 | 10% |
| 5 | 18.0 | 28% | |
| 10 | 13.5 | 46% | |
| 25 | 8.0 | 68% | |
| 50 | 4.5 | 82% |
| Donepezil | 0.1 | 5.0 | 80% |
Data shown are for illustrative purposes only.
Tier 2 Protocol: Dopamine D1 Receptor Antagonist Assay
Objective: To determine if this compound acts as an antagonist at the human dopamine D1 receptor.
Principle: The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like dopamine, couples to the Gs alpha subunit.[11] This activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[11] An antagonist will block the agonist from binding, thereby preventing the increase in intracellular cAMP. This assay measures changes in cAMP levels, often using a competitive immunoassay (ELISA) or a fluorescence-based biosensor.[11][12][13] A stable cell line expressing the human D1 receptor (e.g., CHO-D1R) is required.[12]
Caption: Dopamine D1 receptor signaling and antagonist action.
1. Materials and Reagents
-
Cell Line: A stable cell line expressing the human dopamine D1 receptor (e.g., CHO-D1R).
-
Reagents: this compound, Dopamine (agonist), SCH-23390 (reference antagonist), cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based), cell culture medium, phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Equipment: 96-well or 384-well plates, plate reader compatible with the chosen cAMP assay kit.
2. Experimental Procedure
-
Cell Seeding: Seed CHO-D1R cells into a 96-well plate at a density that will yield a confluent monolayer the next day. Incubate for 24 hours.
-
Antagonist Incubation: Wash the cells with assay buffer. Add buffer containing various concentrations of this compound or the reference antagonist (SCH-23390). Incubate for 20-30 minutes at room temperature.
-
Agonist Stimulation: Add dopamine at a concentration equal to its EC80 (the concentration that gives 80% of the maximal response, determined previously) to all wells except the negative control.
-
Incubation: Incubate for 30 minutes at room temperature to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the specific cAMP assay kit being used.
3. Data Presentation
The data will show the ability of this compound to inhibit the dopamine-induced increase in cAMP. The IC50 value represents the concentration of this compound that inhibits 50% of the agonist response.
Table 4: Dopamine D1 Receptor Antagonist Activity
| Compound | Concentration (µM) | cAMP Level (nM) | % Inhibition of Dopamine Response |
|---|---|---|---|
| Basal (No Agonist) | - | 0.5 | - |
| Dopamine (EC80) | 0.1 | 10.5 | 0% |
| This compound | 1 | 9.0 | 15% |
| 5 | 7.5 | 30% | |
| 10 | 5.5 | 50% | |
| 25 | 3.0 | 75% | |
| 50 | 1.0 | 95% |
| SCH-23390 | 1 | 0.8 | 97% |
Data shown are for illustrative purposes only.
References
- 1. Canadine - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and cytotoxic activities of canadine: biological effects and structural aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. セルベースアッセイ [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. attogene.com [attogene.com]
- 9. Identification of acetylcholinesterase inhibitors using homogenous cell-based assays in quantitative high-throughput screening platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. innoprot.com [innoprot.com]
- 12. Screening and isolation of a natural dopamine D1 receptor antagonist using cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
Unveiling the Dopamine D1 Receptor: (S)-Canadine as a Selective Chemical Probe
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Canadine, a naturally occurring tetrahydroprotoberberine (THPB) alkaloid, has emerged as a valuable chemical probe for investigating the pharmacology and function of the dopamine D1 receptor. As a member of the l-THPB class of compounds, this compound exhibits antagonist activity at dopamine receptors with a notable preference for the D1 subtype[1]. This selectivity, coupled with its well-defined chemical structure, makes this compound an ideal tool for researchers studying the role of D1 receptors in various physiological and pathological processes. These application notes provide a comprehensive overview of the utility of this compound as a D1 receptor probe, including its pharmacological properties, detailed experimental protocols for its use in key assays, and graphical representations of relevant signaling pathways and workflows.
Pharmacological Profile of this compound
This compound and related l-THPBs are characterized by their antagonistic effects on dopamine receptors. Their levo-optical configuration is a crucial determinant for their affinity to these receptors[1]. While extensive quantitative data for this compound specifically is still emerging in publicly available literature, the pharmacological profile of the closely related compound, l-tetrahydroberberrubine, provides valuable insight into the expected activity of this compound at the D1 receptor.
Table 1: Pharmacological Data for l-tetrahydroberberrubine at the Dopamine D1 Receptor
| Compound | Receptor | Assay Type | Measured Value | Reference |
| l-tetrahydroberberrubine | Dopamine D1 | cAMP Functional Assay | IC50 = 385 nM | [2] |
This table summarizes the functional antagonist activity of a representative l-THPB compound at the dopamine D1 receptor.
Dopamine D1 Receptor Signaling Pathways
The dopamine D1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαs/olf subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade plays a crucial role in modulating neuronal excitability and gene expression. This compound, as a D1 receptor antagonist, is expected to inhibit this pathway.
Experimental Protocols
The following protocols provide detailed methodologies for characterizing the interaction of this compound with dopamine D1 receptors.
Protocol 1: Radioligand Binding Assay for Dopamine D1 Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the dopamine D1 receptor through competitive displacement of a radiolabeled antagonist, such as [³H]SCH23390.
Materials:
-
Membrane Preparation: Crude membrane preparations from cells stably expressing the human dopamine D1 receptor or from brain tissue rich in D1 receptors (e.g., striatum)[3][4].
-
Radioligand: [³H]SCH23390 (specific activity ~70-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4[4].
-
This compound Stock Solution: 10 mM in DMSO.
-
Non-specific Binding Determinant: 10 µM SCH23390 or another suitable D1 antagonist.
-
96-well Plates, Glass Fiber Filters, and Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold lysis buffer (50 mM Tris-HCl with protease inhibitors).
-
Centrifuge at low speed (1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (20,000 x g) to pellet the membranes.
-
Wash the pellet with fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in a suitable buffer, determine protein concentration (e.g., BCA assay), and store at -80°C[4].
-
-
Assay Setup:
-
On the day of the experiment, thaw and resuspend the membrane preparation in the assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes, [³H]SCH23390 (at a concentration near its Kd, e.g., 0.5-1 nM), and assay buffer.
-
Non-specific Binding: Membranes, [³H]SCH23390, and 10 µM SCH23390.
-
Competition: Membranes, [³H]SCH23390, and serial dilutions of this compound (e.g., from 1 nM to 100 µM).
-
-
The final assay volume should be consistent (e.g., 250 µL).
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand[3].
-
-
Counting and Analysis:
-
Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for Dopamine D1 Receptor Antagonism
This protocol measures the ability of this compound to inhibit the dopamine-induced increase in intracellular cAMP levels in cells expressing the D1 receptor.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human dopamine D1 receptor[5][6].
-
Culture Medium: Appropriate medium for the cell line (e.g., Ham's F-12K with 10% FBS)[5].
-
Stimulation Buffer: HBSS with 0.1% BSA, pH 7.4[5].
-
Dopamine (Agonist): Stock solution in stimulation buffer.
-
This compound Stock Solution: 10 mM in DMSO.
-
cAMP Assay Kit: A commercially available kit, such as a TR-FRET or AlphaScreen assay[5][7].
-
384-well Plates.
Procedure:
-
Cell Culture and Seeding:
-
Culture the D1-expressing cells according to standard protocols.
-
Seed the cells into 384-well plates at an appropriate density and allow them to adhere overnight.
-
-
Assay Setup:
-
On the day of the experiment, remove the culture medium and replace it with stimulation buffer.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Add the this compound dilutions to the cells and pre-incubate for 15-30 minutes at room temperature.
-
Prepare a solution of dopamine in stimulation buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the dopamine solution to all wells except for the basal control wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Measurement:
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the log concentration of this compound.
-
Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the dopamine-induced cAMP production.
-
Conclusion
This compound serves as a valuable chemical probe for investigating the dopamine D1 receptor. Its antagonist properties and selectivity for the D1 subtype make it a useful tool for dissecting the role of this receptor in health and disease. The provided protocols offer a starting point for researchers to characterize the interaction of this compound and other potential D1 receptor ligands. Further studies to precisely quantify the binding affinity (Ki) of this compound at a range of dopamine receptor subtypes will further solidify its utility as a selective chemical probe.
References
- 1. Effects of tetrahydroprotoberberines on dopamine receptor subtypes in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Significantly different effects of tetrahydroberberrubine enantiomers on dopamine D1/D2 receptors revealed by experimental study and integrated in silico simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. innoprot.com [innoprot.com]
- 7. resources.revvity.com [resources.revvity.com]
Formulation of (S)-Canadine for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of (S)-Canadine, a promising isoquinoline alkaloid, for in vivo animal studies. Due to its poor aqueous solubility, appropriate formulation is critical to ensure adequate bioavailability for preclinical research. The following sections detail the physicochemical properties of this compound, recommended formulation strategies, and step-by-step experimental protocols for oral and parenteral administration.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is fundamental for the rational design of a successful formulation. Key parameters are summarized in the table below. The low aqueous solubility necessitates the use of solubilization techniques for effective in vivo delivery.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁NO₄ | PubChem |
| Molecular Weight | 339.39 g/mol | PubChem |
| Predicted pKa | 6.53 ± 0.20 | ChemicalBook[1] |
| AlogP (Predicted) | 3.09 | PlantaeDB[2] |
| Solubility | - Chloroform: Slightly soluble- Methanol: Very slightly soluble- Acetone: ≥ 10 mg/mL (Sonication recommended)- Water: Insoluble | Cayman Chemical[3], TargetMol[4], LKT Labs[5] |
| Appearance | Pale yellow to light yellow solid | ChemicalBook[1] |
Recommended Formulation Strategies
Given the lipophilic nature and poor water solubility of this compound, several formulation strategies can be employed to enhance its bioavailability for animal studies.
-
Oral Administration:
-
Microemulsion: A self-microemulsifying drug delivery system (SMEDDS) can significantly improve the oral absorption of poorly soluble compounds. A formulation based on oleic acid, Tween 80, and PEG400 has been shown to be effective for the related alkaloid berberine and is a promising approach for this compound.
-
Suspension in a vehicle: For initial screening studies, a suspension in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween 80) can be used.
-
Solution in an oil-based vehicle: Given its lipophilicity, this compound can be dissolved in pharmaceutically acceptable oils such as peanut oil or olive oil.
-
-
Parenteral Administration:
-
Solution in a co-solvent system: For intravenous, intraperitoneal, or subcutaneous administration, a co-solvent system can be utilized to dissolve this compound. A mixture of saline, ethanol, and a non-ionic surfactant is a common approach.
-
Liposomal formulation: Encapsulating this compound in liposomes can improve its solubility and potentially alter its pharmacokinetic profile.
-
Experimental Protocols
The following are detailed protocols for the preparation of this compound formulations for oral and intravenous administration in rodents.
Protocol 1: Oral Formulation - this compound Microemulsion
This protocol is adapted from a successful formulation for berberine, a structurally related alkaloid, and is designed to enhance oral bioavailability.
Materials:
-
This compound powder
-
Oleic acid
-
Tween 80 (Polysorbate 80)
-
Polyethylene glycol 400 (PEG400)
-
Distilled water
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Glass vials
Procedure:
-
Preparation of the Microemulsion Vehicle:
-
In a glass vial, combine Tween 80 and PEG400 in a 1:1 ratio by weight (e.g., 17 g of Tween 80 and 17 g of PEG400).
-
Vortex the mixture until a homogenous solution is formed.
-
Add oleic acid to the mixture (e.g., 15 g).
-
Vortex again until the oleic acid is fully incorporated.
-
-
Preparation of the this compound Loaded Microemulsion Pre-concentrate:
-
Accurately weigh the desired amount of this compound powder.
-
Add the this compound powder to the microemulsion vehicle.
-
Gently warm the mixture to approximately 40°C on a magnetic stirrer with continuous stirring to facilitate dissolution.
-
Continue stirring until the this compound is completely dissolved and the solution is clear.
-
-
Formation of the Microemulsion for Dosing:
-
Immediately prior to administration, add the required amount of distilled water to the this compound loaded microemulsion pre-concentrate. The final composition should be approximately 15% oleic acid, 17% Tween 80, 17% PEG400, and 51% water by weight.
-
Vortex the mixture for 1-2 minutes until a clear and transparent microemulsion is formed.
-
The final concentration of this compound in the microemulsion should be calculated based on the desired dose for the animal.
-
Administration:
-
Administer the freshly prepared microemulsion to the animal via oral gavage at the desired dose volume.
Protocol 2: Parenteral Formulation - this compound Solution for Intravenous Injection
This protocol provides a method for preparing a clear solution of this compound suitable for intravenous administration.
Materials:
-
This compound powder
-
Ethanol (95%)
-
Propylene glycol
-
Saline (0.9% NaCl), sterile
-
Sterile filter (0.22 µm)
-
Sterile vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Solubilization of this compound:
-
Accurately weigh the desired amount of this compound powder.
-
In a sterile vial, dissolve the this compound in a minimal amount of ethanol. For example, start with a 1:10 ratio of drug to ethanol (w/v).
-
Vortex until the this compound is completely dissolved.
-
-
Preparation of the Co-solvent Vehicle:
-
In a separate sterile vial, prepare a co-solvent vehicle by mixing propylene glycol and saline. A common ratio is 40% propylene glycol and 50% saline.
-
-
Final Formulation:
-
Slowly add the this compound/ethanol solution to the co-solvent vehicle with continuous vortexing. The final concentration of ethanol should be kept low, typically not exceeding 10% of the total volume.
-
The final formulation might be, for example, 10% ethanol, 40% propylene glycol, and 50% saline.
-
Visually inspect the solution to ensure it is clear and free of any precipitation.
-
Sterile filter the final solution using a 0.22 µm syringe filter into a sterile vial.
-
Administration:
-
Administer the sterile this compound solution to the animal via intravenous injection at the appropriate dose volume. The injection should be given slowly to avoid any potential adverse effects from the vehicle.
Experimental Workflows and Signaling Pathways
Experimental Workflow for Formulation and In Vivo Study
Workflow for this compound formulation and in vivo study.
Signaling Pathways of this compound
This compound has been identified as a dopamine D2 receptor antagonist, a 5-HT1A receptor agonist, and a blocker of K(ATP) channels in dopamine neurons.
Dopamine D2 Receptor Antagonism:
This compound's antagonistic effect on the D2 receptor pathway.
5-HT1A Receptor Agonism:
This compound's agonistic effect on the 5-HT1A receptor pathway.
K(ATP) Channel Blockade in Dopamine Neurons:
This compound's blockade of K(ATP) channels in dopamine neurons.
References
- 1. Neuroprotective role of ATP-sensitive potassium channels in cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tetrahydroberberine - LKT Labs [lktlabs.com]
Investigating Acetylcholinesterase Inhibition by (S)-Canadine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for investigating the acetylcholinesterase (AChE) inhibitory properties of (S)-Canadine, a benzylisoquinoline alkaloid. The provided protocols are based on established methodologies for characterizing enzyme inhibitors and are intended to assist in the preclinical assessment of this compound as a potential therapeutic agent.
Introduction
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, thereby terminating synaptic transmission. Inhibition of AChE is a critical therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease and myasthenia gravis. This compound, a natural alkaloid, has been identified as an inhibitor of AChE. These application notes provide detailed protocols for the determination of its inhibitory potency (IC50) and the characterization of its kinetic mechanism of inhibition.
Data Presentation
The inhibitory activity of this compound against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE) is summarized below. This quantitative data is critical for understanding the potency and selectivity of the compound.
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Human Acetylcholinesterase (hAChE) | 0.70 ± 0.07[1] |
| This compound | Human Butyrylcholinesterase (hBChE) | > 100[1] |
Experimental Protocols
The following are detailed protocols for the in vitro assessment of AChE inhibition by this compound. The primary method described is the colorimetric assay developed by Ellman.
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)
This protocol outlines the procedure for determining the concentration of this compound that inhibits 50% of AChE activity.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
This compound
-
Donepezil or Galantamine (as a positive control)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)
-
Acetylthiocholine iodide (ATCI)
-
0.1 M Phosphate Buffer (pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
AChE Solution: Prepare a stock solution of AChE in 0.1 M phosphate buffer (pH 8.0). The final concentration in the well should be optimized to yield a linear reaction rate over the measurement period.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.
-
This compound Dilutions: Create a series of dilutions of the this compound stock solution in 0.1 M phosphate buffer to achieve a range of final assay concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in the assay well is ≤1% to avoid solvent effects.
-
DTNB Solution: Prepare a 10 mM solution of DTNB in 0.1 M phosphate buffer (pH 8.0).
-
ATCI Solution: Prepare a 14 mM solution of ATCI in deionized water. Prepare this solution fresh daily.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of 0.1 M Phosphate Buffer (pH 8.0)
-
20 µL of DTNB solution (10 mM)
-
10 µL of this compound solution at various concentrations (or buffer for the control, and positive control solution).
-
-
Mix the contents of the wells and pre-incubate at 25°C for 15 minutes.
-
Add 10 µL of AChE solution to each well.
-
Initiate the reaction by adding 20 µL of ATCI solution (14 mM).
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
Protocol 2: Kinetic Analysis of AChE Inhibition
This protocol is designed to determine the mechanism of AChE inhibition by this compound (e.g., competitive, non-competitive, uncompetitive, or mixed).
Materials and Reagents:
-
Same as in Protocol 1.
Procedure:
-
Reagent Preparation:
-
Prepare AChE, DTNB, and this compound solutions as described in Protocol 1.
-
Prepare a range of ATCI substrate concentrations (e.g., from 0.1 mM to 2 mM final concentration).
-
-
Assay Procedure:
-
Perform the assay with varying concentrations of the substrate (ATCI) in the absence and presence of at least two different fixed concentrations of this compound.
-
For each substrate concentration, measure the initial reaction velocity (rate of change in absorbance) in the absence and presence of the inhibitor.
-
-
Data Analysis:
-
Generate a Lineweaver-Burk plot by plotting the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.
-
Analyze the plot to determine the mechanism of inhibition:
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
Mixed Inhibition: Lines intersect in the second or third quadrant.
-
-
Alternatively, use a Dixon plot (1/V vs. inhibitor concentration at fixed substrate concentrations) to determine the inhibition constant (Ki).
-
Visualizations
Acetylcholinesterase Signaling Pathway and Inhibition
Caption: Mechanism of AChE action and its inhibition by this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Logical Relationship of Kinetic Analysis Protocol
Caption: Logical steps for kinetic analysis of AChE inhibition.
References
(S)-Canadine: Application and Protocols for Receptor Binding Affinity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Canadine, also known as (S)-tetrahydroberberine, is a naturally occurring benzylisoquinoline alkaloid found in various plants of the Papaveraceae family, such as Corydalis yanhusuo.[1] As a member of the tetrahydroprotoberberine class of alkaloids, this compound has garnered interest for its diverse pharmacological activities, including antioxidant effects.[2][3] Its structural similarity to other pharmacologically active alkaloids suggests its potential as a ligand for various neurotransmitter receptors. This document provides detailed application notes and protocols for utilizing this compound in receptor binding affinity assays, focusing on its interaction with dopamine and serotonin receptors.
Data Presentation: Receptor Binding Affinity of this compound
Quantitative data on the binding affinity of this compound for a broad spectrum of receptors is currently limited in publicly available literature. However, existing studies provide initial insights into its interaction with specific dopamine and serotonin receptor subtypes. The data is summarized in the table below.
| Receptor Subtype | Ligand Function | pKi | Ki (nM) | Species |
| Dopamine D2 | Antagonist | 6.08 | ~832 | Not Specified |
| Serotonin 5-HT1A | Agonist | 5.38 | ~4169 | Not Specified |
Note: The Ki values are calculated from the reported pKi values (Ki = 10^(-pKi) * 10^9). These values should be considered preliminary and require further validation through comprehensive binding studies.
Experimental Protocols
The following are detailed protocols for performing competitive radioligand binding assays to determine the binding affinity of this compound for dopamine D2 and serotonin 5-HT1A receptors. These protocols are based on established methodologies for these receptor types and can be adapted for screening this compound against other receptors.
Protocol 1: Dopamine D2 Receptor Competition Binding Assay
Objective: To determine the inhibitory constant (Ki) of this compound for the dopamine D2 receptor using a competitive radioligand binding assay.
Materials:
-
Membrane Preparation: Commercially available membranes from cells stably expressing the human dopamine D2 receptor (e.g., from CHO or HEK293 cells) or prepared from rat striatum tissue.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a selective D2 antagonist).
-
Non-specific Binding Control: Haloperidol or another suitable D2 antagonist at a high concentration (e.g., 10 µM).
-
This compound Stock Solution: A concentrated stock solution in a suitable solvent (e.g., DMSO), with final DMSO concentration in the assay kept below 0.1%.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Filtration apparatus (cell harvester).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the receptor membrane preparation on ice. Homogenize the membranes in ice-cold assay buffer using a tissue homogenizer or by trituration. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay). Dilute the membranes in assay buffer to the desired final concentration (typically 50-100 µg of protein per well).
-
Assay Setup: In a 96-well plate, add the following components in triplicate for a final volume of 250 µL:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand at a concentration close to its Kd, and 150 µL of diluted membrane preparation.
-
Non-specific Binding (NSB): 50 µL of non-specific binding control (e.g., 10 µM Haloperidol), 50 µL of radioligand, and 150 µL of diluted membrane preparation.
-
Competition Binding: 50 µL of varying concentrations of this compound (typically in a series of 10-12 dilutions, e.g., from 10⁻¹⁰ M to 10⁻⁴ M), 50 µL of radioligand, and 150 µL of diluted membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 37°C, depending on the specific protocol for the chosen membranes) for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the PEI-pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Protocol 2: Serotonin 5-HT1A Receptor Competition Binding Assay
Objective: To determine the inhibitory constant (Ki) of this compound for the serotonin 5-HT1A receptor.
Materials:
-
Membrane Preparation: Commercially available membranes from cells stably expressing the human serotonin 5-HT1A receptor or prepared from rat hippocampus or cortex.
-
Radioligand: [³H]-8-OH-DPAT (a selective 5-HT1A agonist).
-
Non-specific Binding Control: Serotonin (5-HT) or another suitable 5-HT1A ligand at a high concentration (e.g., 10 µM).
-
This compound Stock Solution: As described in Protocol 1.
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Other materials: As listed in Protocol 1.
Procedure:
-
Membrane Preparation: Follow the same procedure as in Protocol 1, using the appropriate tissue source for 5-HT1A receptors. Dilute the membranes in assay buffer to the desired final concentration.
-
Assay Setup: In a 96-well plate, add the following components in triplicate for a final volume of 250 µL:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-8-OH-DPAT at a concentration near its Kd, and 150 µL of diluted membrane preparation.
-
Non-specific Binding (NSB): 50 µL of 10 µM Serotonin, 50 µL of [³H]-8-OH-DPAT, and 150 µL of diluted membrane preparation.
-
Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of [³H]-8-OH-DPAT, and 150 µL of diluted membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Filtration and Counting: Follow the same procedures as described in Protocol 1.
Data Analysis:
-
Perform data analysis as described in Protocol 1 to determine the IC50 and Ki values of this compound for the 5-HT1A receptor.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways associated with the dopamine D2, serotonin 5-HT1A, and alpha-2 adrenergic receptors, which are potential targets of this compound and other tetrahydroprotoberberine alkaloids.
Experimental Workflow
The following diagram outlines the general workflow for a competitive radioligand binding assay.
Discussion and Future Directions
The preliminary data indicate that this compound interacts with dopamine D2 and serotonin 5-HT1A receptors in the micromolar range. Its antagonist activity at D2 receptors and agonist activity at 5-HT1A receptors suggest a complex pharmacological profile that warrants further investigation.
To fully elucidate the receptor binding profile of this compound, it is recommended to:
-
Conduct comprehensive screening: Test this compound against a broad panel of receptors, including all dopamine and serotonin receptor subtypes, as well as adrenergic, muscarinic, and other relevant CNS receptors.
-
Perform saturation binding assays: To determine the Kd of a suitable radioligand for each receptor of interest, which is crucial for accurate Ki determination.
-
Investigate functional activity: Complement binding assays with functional assays (e.g., cAMP accumulation, calcium mobilization, or GTPγS binding assays) to confirm the agonist or antagonist nature of this compound's interaction with each receptor and to determine its efficacy and potency.
-
Structure-Activity Relationship (SAR) Studies: Compare the binding profile of this compound with other structurally related tetrahydroprotoberberine alkaloids to understand the structural determinants of receptor affinity and selectivity.
By following the provided protocols and expanding the scope of investigation, researchers can gain a deeper understanding of the pharmacological properties of this compound and its potential as a lead compound for the development of novel therapeutics.
References
Application of (S)-Canadine in Neuropharmacology Research: Detailed Application Notes and Protocols
(S)-Canadine , also known as (S)-tetrahydroberberine, is a naturally occurring benzylisoquinoline alkaloid found in various plants of the Papaveraceae family. As a member of the protoberberine structural subgroup, it serves as a metabolic precursor to other significant alkaloids, including berberine and noscapine. In recent neuropharmacology research, this compound has garnered attention for its diverse pharmacological activities, including antioxidant, neuroprotective, and modulatory effects on key neurotransmitter systems. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the neuropharmacological potential of this compound.
Neuropharmacological Profile of this compound
This compound exhibits a multi-target profile, interacting with several key components of the central nervous system. Its neuropharmacological effects are attributed to its ability to modulate various receptors and signaling pathways, offering potential therapeutic avenues for a range of neurological disorders.
Interaction with Dopamine Receptors
This compound and its structural analogs, tetrahydroprotoberberines (THPBs), have shown significant affinity for dopamine receptors, particularly D1, D2, and D3 subtypes. While direct experimental binding data for this compound is limited, studies on structurally similar THPBs provide valuable insights into its potential interactions. For instance, the parent compound (±)-stepholidine displays a notable affinity for the D1 receptor with a Ki of 5.6 nM, and moderate affinity for D2 and D3 receptors with Ki values of 115.5 nM and 101 nM, respectively[1][2]. Another related compound, l-tetrahydroberberrubine (l-TU), acts as an antagonist at both D1 and D2 receptors with IC50 values of 385 nM and 985 nM, respectively[3]. These findings suggest that this compound likely possesses a similar affinity profile, making it a valuable tool for studying dopamine-related neurological and psychiatric conditions.
Interaction with Serotonin Receptors
Limited but emerging data suggests that this compound may interact with serotonin receptors. While specific binding affinities are yet to be fully elucidated, its structural similarity to other alkaloids with known serotonergic activity warrants further investigation into its effects on various 5-HT receptor subtypes.
Modulation of Ion Channels
This compound has been reported to block ATP-sensitive potassium (KATP) channels in dopamine neurons and voltage-dependent calcium channels[1]. The blockade of these channels can significantly impact neuronal excitability and neurotransmitter release, suggesting a potential role for this compound in conditions characterized by neuronal hyperexcitability.
Neuroprotective and Antioxidant Effects
This compound has demonstrated significant antioxidant properties, protecting against oxidative stress-induced cellular damage. This activity is crucial in the context of neurodegenerative diseases, where oxidative stress is a key pathological factor. Furthermore, this compound has been shown to promote the PI3K/Akt signaling pathway, a critical cascade involved in cell survival and neuroprotection.
Anti-Neuroinflammatory Activity
The role of this compound in neuroinflammation is an emerging area of research. Given the established anti-inflammatory properties of structurally related alkaloids like berberine, it is hypothesized that this compound may also exert beneficial effects by modulating inflammatory pathways in the brain.
Data Presentation
The following tables summarize the available quantitative data for this compound and structurally related tetrahydroprotoberberine alkaloids.
Table 1: Binding Affinities (Ki) and Inhibitory Concentrations (IC50) of Tetrahydroprotoberberine Alkaloids at Dopamine Receptors
| Compound | Receptor | Ki (nM) | IC50 (nM) | Species | Reference |
| (±)-Stepholidine | D1 | 5.6 | - | Rat | [1][2] |
| D2 | 115.5 | - | Rat | [1][2] | |
| D3 | 101 | - | Rat | [1][2] | |
| l-Tetrahydroberberrubine (l-TU) | D1 | - | 385 | Human | [3] |
| D2 | - | 985 | Human | [3] |
Table 2: Predicted Binding Affinities (Ki) of this compound at Dopamine Receptors
| Receptor | Predicted Ki (nM) | Source |
| Dopamine D4 | 486 | Super-PRED |
| Dopamine D5 | 62.1 | Super-PRED |
Note: The data in Table 2 is based on computational predictions and awaits experimental validation.
Experimental Protocols
The following protocols are provided as a guide for investigating the neuropharmacological properties of this compound. These protocols are based on established methodologies and may require optimization for specific experimental conditions.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol outlines a method to determine the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Preparation of this compound and control solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in methanol or ethanol to achieve a range of concentrations (e.g., 1-100 µM). Prepare a similar dilution series for ascorbic acid.
-
Assay: a. To each well of a 96-well plate, add 100 µL of the this compound or ascorbic acid dilutions. b. Add 100 µL of the 0.1 mM DPPH solution to each well. c. For the blank, add 100 µL of methanol/ethanol and 100 µL of the sample solvent. d. For the control, add 100 µL of methanol/ethanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.
PI3K/Akt Signaling Pathway Analysis by Western Blot
This protocol describes how to assess the effect of this compound on the phosphorylation of key proteins in the PI3K/Akt signaling pathway in a neuronal cell line (e.g., SH-SY5Y). This protocol is adapted from methodologies used for other protoberberine alkaloids.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
This compound
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-PI3K, anti-PI3K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: a. Culture SH-SY5Y cells to 70-80% confluency. b. Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse cells with RIPA buffer on ice for 30 minutes. c. Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant and determine protein concentration using a BCA or Bradford assay.
-
Western Blotting: a. Denature protein samples and separate them by SDS-PAGE. b. Transfer proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the levels of phosphorylated proteins to the total protein levels. c. Normalize all values to the loading control (e.g., β-actin).
In Vivo Neuroprotection in an Alzheimer's Disease Mouse Model
This protocol provides a general framework for evaluating the neuroprotective effects of this compound in a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1). The dosage and administration route are adapted from studies using the structurally related alkaloid, berberine.
Materials:
-
APP/PS1 transgenic mice and wild-type littermates
-
This compound
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose)
-
Behavioral testing apparatus (e.g., Morris water maze)
-
Equipment for tissue collection and processing (histology, ELISA)
Procedure:
-
Animal Grouping and Treatment: a. Divide mice into groups: wild-type + vehicle, APP/PS1 + vehicle, and APP/PS1 + this compound. b. Administer this compound orally (e.g., by gavage) at a suggested dose range of 25-100 mg/kg/day for a specified duration (e.g., 3-6 months)[4].
-
Behavioral Testing: a. After the treatment period, conduct behavioral tests to assess cognitive function, such as the Morris water maze for spatial learning and memory.
-
Tissue Collection and Analysis: a. At the end of the study, euthanize the mice and collect brain tissue. b. One hemisphere can be fixed for immunohistochemical analysis of amyloid plaques (Aβ) and neuroinflammation markers (e.g., Iba1 for microglia, GFAP for astrocytes). c. The other hemisphere can be homogenized for biochemical analysis, such as ELISA to quantify Aβ levels and Western blotting to assess changes in signaling pathways.
Signaling Pathways
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival and is a putative target of this compound's neuroprotective effects. Activation of this pathway can inhibit apoptosis and promote cellular growth and proliferation.
Conclusion
This compound is a promising natural compound with a multifaceted neuropharmacological profile. Its ability to interact with key neurotransmitter systems, modulate ion channels, and exert neuroprotective and antioxidant effects makes it a valuable tool for research into a variety of neurological and psychiatric disorders. The provided application notes and protocols offer a starting point for researchers to explore the therapeutic potential of this intriguing alkaloid. Further research is warranted to fully elucidate its mechanisms of action and to validate its efficacy in preclinical and clinical settings.
References
- 1. TETRAHYDROPROTOBERBERINE ALKALOIDS WITH DOPAMINE AND σ RECEPTOR AFFINITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lehman.edu [lehman.edu]
- 3. Significantly different effects of tetrahydroberberrubine enantiomers on dopamine D1/D2 receptors revealed by experimental study and integrated in silico simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berberine ameliorates β-amyloid pathology, gliosis, and cognitive impairment in an Alzheimer's disease transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield and purity in (S)-Canadine chemical synthesis
Welcome to the technical support center for the chemical synthesis of (S)-Canadine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve yield and purity in their experiments.
I. Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic methodology.
Route 1: Asymmetric Pictet-Spengler Cyclization
The Pictet-Spengler reaction is a key step in many syntheses of this compound, involving the cyclization of a β-arylethylamine with an aldehyde. Enantioselective variants are crucial for obtaining the desired (S)-enantiomer.
Q: My Pictet-Spengler reaction is resulting in a low yield of this compound. What are the common causes and solutions?
A: Low yields in this reaction can often be attributed to several factors. Below is a table outlining potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Recommendations |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material remains, consider extending the reaction time or slightly increasing the temperature. |
| Decomposition of starting material or product | High temperatures can lead to degradation. If decomposition is observed on TLC, try running the reaction at a lower temperature for a longer duration. |
| Suboptimal pH | The reaction is acid-catalyzed. The pH should be carefully controlled. If the reaction is sluggish, a stronger acid or a higher concentration of the acid catalyst may be required. However, excessively acidic conditions can lead to side reactions. |
| Poor quality of reagents | Ensure all reagents, especially the aldehyde, are of high purity. Aldehydes can oxidize to carboxylic acids upon storage, which will not participate in the reaction. Use freshly distilled or purified aldehydes. Solvents should be anhydrous. |
| Formation of side products | The formation of regioisomers or other byproducts can reduce the yield of the desired product. See the section on common side products for more details. |
Q: I am observing the formation of a regioisomeric byproduct in my Pictet-Spengler reaction. How can I improve the regioselectivity?
A: The regioselectivity of the Pictet-Spengler reaction is highly dependent on the substitution pattern of the β-arylethylamine. Electron-donating groups on the aromatic ring direct the cyclization. To favor the desired regioisomer, consider the following:
-
Protecting Groups: Strategic use of protecting groups on the aromatic ring can direct the cyclization to the desired position.
-
Catalyst Choice: The choice of acid catalyst can influence regioselectivity. Experiment with different Brønsted or Lewis acids.
-
Solvent Effects: The polarity of the solvent can impact the reaction pathway. A solvent screen may be beneficial.
Q: My final this compound product has a low enantiomeric excess (ee). What could be the issue?
A: Achieving high enantioselectivity is a critical challenge. Low ee can result from:
-
Inefficient Chiral Catalyst or Auxiliary: Ensure the chiral catalyst or auxiliary is of high purity and used in the correct stoichiometric amount.
-
Racemization: The product may be racemizing under the reaction or workup conditions. This can be exacerbated by elevated temperatures or prolonged exposure to acidic or basic conditions. Analyze the ee at different stages of the reaction to pinpoint where the loss of stereointegrity is occurring.
-
Incorrect Reaction Temperature: Temperature can have a significant impact on enantioselectivity. Running the reaction at a lower temperature may improve the ee.
Route 2: Bischler-Napieralski Reaction Followed by Asymmetric Reduction
This classical approach involves the cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline intermediate, which is then asymmetrically reduced to afford this compound.
Q: The Bischler-Napieralski cyclization step is giving a poor yield. How can I optimize this?
A: The Bischler-Napieralski reaction is sensitive to several factors. Consider the following troubleshooting tips:
| Potential Cause | Troubleshooting Recommendations |
| Weak Dehydrating Agent | For less reactive substrates, common dehydrating agents like POCl₃ may not be sufficient. A stronger dehydrating system, such as P₂O₅ in refluxing POCl₃, may be necessary.[1] |
| Deactivated Aromatic Ring | The reaction is an electrophilic aromatic substitution and is more efficient with electron-donating groups on the aromatic ring. If your substrate has electron-withdrawing groups, the reaction will be significantly slower. |
| Retro-Ritter Side Reaction | This is a common side reaction where the intermediate nitrilium ion fragments. To minimize this, consider using a nitrile as a solvent to shift the equilibrium away from the retro-Ritter product.[1] |
| High Reaction Temperature | While heating is often required, excessive temperatures can lead to decomposition and side reactions. Optimize the temperature by monitoring the reaction by TLC. |
Q: My asymmetric reduction of the dihydroisoquinoline intermediate is not selective, resulting in a racemic mixture of canadine. What can I do?
A: Achieving high enantioselectivity in the reduction step is crucial. Here are some key considerations:
-
Choice of Chiral Catalyst: The selection of the chiral catalyst and ligand is paramount. Screen a variety of catalysts and ligands to find the optimal combination for your specific substrate.
-
Hydrogenation Conditions: The pressure of hydrogen gas, temperature, and reaction time can all influence the enantioselectivity. These parameters should be carefully optimized.
-
Purity of the Intermediate: Impurities in the 3,4-dihydroisoquinoline starting material can sometimes interfere with the catalyst, leading to lower selectivity. Ensure the intermediate is thoroughly purified before the reduction step.
Route 3: Reduction of Berberine
This compound can be synthesized by the reduction of the naturally occurring alkaloid berberine.
Q: The reduction of berberine to this compound is not going to completion, and I am getting a mixture of products. What are the likely issues?
A: Incomplete reduction or the formation of side products can be problematic. Here are some troubleshooting suggestions:
| Potential Cause | Troubleshooting Recommendations |
| Insufficient Reducing Agent | Ensure you are using a sufficient molar excess of the reducing agent (e.g., sodium borohydride). |
| Reaction Temperature | The reaction is typically carried out at a low temperature. If the reaction is sluggish, a slight increase in temperature may be necessary, but this should be done cautiously to avoid over-reduction or side reactions. |
| pH of the Reaction Mixture | The pH can influence the reactivity of the reducing agent. Ensure the reaction is performed under the recommended pH conditions. |
| Purity of Berberine | Impurities in the starting berberine can interfere with the reaction. Use highly pure berberine for the best results. |
| Formation of Over-reduced Products | Using too strong a reducing agent or harsh reaction conditions can lead to the formation of over-reduced byproducts. |
II. Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The primary synthetic strategies for this compound include:
-
Asymmetric Pictet-Spengler Cyclization: This is a powerful method for directly establishing the stereocenter at C-13a.
-
Bischler-Napieralski Reaction followed by Asymmetric Reduction: A classical approach where the chiral center is introduced in a separate reduction step.
-
Reduction of Berberine: A semi-synthetic approach starting from the readily available natural product berberine.
-
Biosynthesis from (S)-Reticuline: In nature, this compound is biosynthesized from (S)-reticuline through a series of enzymatic steps.[1]
Q2: How can I purify the final this compound product?
A2: Purification of this compound is typically achieved through a combination of chromatographic and crystallization techniques.
-
Column Chromatography: Silica gel column chromatography is commonly used for the initial purification. A variety of solvent systems can be employed, often consisting of a mixture of a non-polar solvent (like dichloromethane or chloroform) and a polar solvent (like methanol or ammonia solution). The exact mobile phase composition will depend on the polarity of the impurities.
-
Recrystallization: After column chromatography, recrystallization from a suitable solvent system (e.g., methanol, ethanol, or acetone/hexane) can be used to obtain highly pure crystalline this compound.
Q3: What are the common side products to look out for in this compound synthesis?
A3: Depending on the synthetic route, several side products can be formed:
-
Pictet-Spengler Reaction: Potential side products include regioisomers (if the cyclization can occur at multiple positions on the aromatic ring) and N-formylated or N-acylated starting material if the aldehyde is contaminated with the corresponding carboxylic acid.
-
Bischler-Napieralski Reaction: The most common side product is the styrene derivative formed from the retro-Ritter reaction.[1] Incomplete cyclization or the formation of regioisomers can also occur.
-
Berberine Reduction: Over-reduction products can be formed if the reaction conditions are too harsh. Incomplete reduction will leave unreacted starting material.
Q4: How can I confirm the stereochemistry and purity of my synthesized this compound?
A4: The stereochemistry and purity of this compound can be determined using a combination of analytical techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the enantiomeric excess (ee) of the final product.
-
Polarimetry: Measurement of the specific rotation of a solution of your product and comparison with the literature value for enantiopure this compound can confirm the stereochemistry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess the purity of the compound. The use of chiral shift reagents can also help in determining the enantiomeric excess.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
III. Data Presentation
Table 1: Comparison of Synthetic Routes to this compound
| Synthetic Route | Key Reaction | Reported Overall Yield | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Asymmetric Pictet-Spengler | Sulfinyl-directed Pictet-Spengler Cyclization | 34%[2] | Optically Pure[2] | Direct formation of the stereocenter. | May require specialized chiral auxiliaries or catalysts. |
| Bischler-Napieralski / Asymmetric Reduction | Bischler-Napieralski & Asymmetric Hydrogenation | Varies | Can be >95% | Utilizes classical, well-established reactions. | Multi-step process; requires optimization of the reduction step. |
| Reduction of Berberine | NaBH₄ Reduction | Varies | Dependent on starting material purity | Starts from a readily available natural product. | Limited to the availability of berberine; potential for over-reduction. |
IV. Experimental Protocols
Protocol 1: Asymmetric Synthesis of (S)-(-)-Canadine via Sulfinyl-Directed Pictet-Spengler Cyclization
This protocol is adapted from the literature and describes a key step in an asymmetric synthesis of this compound.[2]
Step 1: Condensation to form Tetrahydroisoquinoline Intermediate
-
To a solution of the (S)-(E)-sulfinylimine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add a solution of the carbanion derived from the corresponding sulfinyl precursor (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydroisoquinoline intermediate.
Step 2: N-Desulfinylation and Pictet-Spengler Cyclization
-
To a solution of the tetrahydroisoquinoline intermediate (1.0 eq) in toluene, add trifluoroacetic acid (TFA) (2.0 eq) and paraformaldehyde (2.0 eq).
-
Heat the reaction mixture in a sealed tube using microwave irradiation at 140 °C for 30 minutes.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (S)-(-)-Canadine.
Protocol 2: Purification of this compound by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel slurried in the chosen mobile phase. A common starting mobile phase is a mixture of dichloromethane and methanol (e.g., 98:2 v/v).
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel onto the top of the column.
-
Elute the Column: Begin eluting the column with the mobile phase, collecting fractions.
-
Monitor the Fractions: Monitor the fractions by TLC to identify those containing the desired product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Recrystallization of this compound
-
Choose a Solvent: Select a solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents include methanol, ethanol, or mixtures like acetone/hexane.
-
Dissolve the Compound: In a flask, add the purified this compound and a minimal amount of the hot solvent until the solid is completely dissolved.
-
Cool Slowly: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Induce Crystallization (if necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cool Further: Once crystals have started to form, you can place the flask in an ice bath to maximize the yield of crystals.
-
Isolate the Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the Crystals: Dry the crystals under vacuum to remove any residual solvent.
V. Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in the Pictet-Spengler reaction.
Caption: Logical relationship for optimizing yield and purity in chemical synthesis.
References
Troubleshooting (S)-Canadine solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered when working with (S)-Canadine in aqueous buffers.
Understanding this compound Solubility
This compound, also known as (S)-Tetrahydroberberine, is a benzylisoquinoline alkaloid.[1] Like many alkaloids, it is a weak base with a predominantly hydrophobic structure, leading to poor solubility in neutral aqueous solutions.[2] Its solubility is significantly influenced by the pH of the medium.[3]
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁NO₄ | [4] |
| Molecular Weight | 339.39 g/mol | [4] |
| Appearance | Pale Yellow to Light Yellow Solid | [5] |
| Classification | Protoberberine Alkaloid | [1][5] |
| Solubility Profile | Water: Poorly soluble.[2] Organic Solvents: Slightly soluble in heated Chloroform, very slightly soluble in heated Methanol.[5][6] Acidic Solutions: Expected to be more soluble due to salt formation.[3][7] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in a neutral aqueous buffer (e.g., PBS pH 7.4)?
A1: this compound is an alkaloid with a complex, largely nonpolar structure, making it inherently hydrophobic.[2][8] Most alkaloids are weak bases and exhibit poor solubility in neutral water or buffers.[2] At neutral pH, the molecule is in its free base form, which is less polar and therefore less likely to interact favorably with water molecules.
Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended organic solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for biological assays.[8][9] Other organic solvents like ethanol may also be used. It is crucial to ensure the compound is fully dissolved in the organic solvent before any subsequent dilution into aqueous media.[9]
Q3: How can I improve the solubility of this compound in my aqueous experimental buffer?
A3: Several strategies can be employed to improve the aqueous solubility of this compound:
-
pH Adjustment: As a weak base, the solubility of this compound can be significantly increased by lowering the pH of the buffer.[3][9] Acidification protonates the nitrogen atom, forming a more soluble salt.[7] A buffer with a pH below the compound's pKa (predicted pKa ≈ 6.53) will favor the protonated, more soluble form.[5]
-
Co-solvents: Using a water-miscible organic co-solvent like DMSO or ethanol can help keep the compound in solution.[10][11] The key is to first dissolve the compound in 100% co-solvent and then carefully dilute this stock into the aqueous buffer.[9]
-
Solubilizing Agents: The use of excipients such as surfactants (e.g., Tween® 80, Polysorbate 80) or cyclodextrins can enhance solubility by forming micelles or inclusion complexes that encapsulate the hydrophobic molecule.[9][12]
Q4: My experiment involves live cells. What is the maximum recommended concentration of DMSO in the final assay medium?
A4: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid cellular toxicity.[9] Some robust cell lines might tolerate up to 1%. It is highly recommended to perform a solvent tolerance control experiment to determine the maximum concentration of DMSO that does not affect the viability or function of your specific cell model.[9]
Q5: My solution became cloudy or showed visible precipitate after diluting the DMSO stock solution into my aqueous buffer. What should I do?
A5: Cloudiness or precipitation indicates that the compound has fallen out of solution, likely because its aqueous solubility limit was exceeded.[8] This phenomenon, known as "crashing out," often occurs due to a rapid change in solvent polarity.[13]
Troubleshooting Steps:
-
Verify Concentration: Ensure the final concentration of this compound in your assay is below its aqueous solubility limit in that specific medium.[8] You may need to perform a solubility test (see Protocol 3).
-
Optimize Dilution: Avoid adding a small volume of highly concentrated stock directly into a large volume of buffer. Use a serial dilution method to gradually decrease the solvent concentration (see Protocol 2).[8][9]
-
Mixing: When diluting, add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to facilitate rapid dispersion.[9]
-
Gentle Warming/Sonication: Gently warming the solution (e.g., to 37°C) or using a sonicator bath can sometimes help redissolve the precipitate.[14] However, be mindful of the compound's stability at higher temperatures.
Q6: Can I prepare an acidic aqueous stock solution of this compound directly?
A6: Yes, this is a viable strategy. Since this compound is a basic alkaloid, it can be dissolved in a dilute acidic solution (e.g., 0.1 N HCl) to form a water-soluble salt.[2][7] This acidic stock can then be diluted into your final assay buffer. However, you must ensure that the final pH of your assay medium is not significantly altered to a level that would affect your experimental system.[9]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the standard procedure for preparing a stock solution in an organic solvent.
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of the compound.
-
Solvent Addition: Add the calculated volume of high-purity DMSO (or another suitable organic solvent) to achieve a high concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, use a sonicator bath or gentle warming (e.g., 37°C water bath) to ensure the compound is completely dissolved. The final solution should be clear and free of any visible particles.[9][14]
-
Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials (amber vials are recommended to protect from light). Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[8]
Protocol 2: Recommended Serial Dilution Method for Aqueous Buffers
This method minimizes the risk of precipitation by avoiding a large, sudden polarity shock.[8][9]
-
Thaw Stock: Thaw a single aliquot of your high-concentration stock solution (from Protocol 1).
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your stock solution in 100% DMSO. For example, dilute a 20 mM stock 1:10 in DMSO to create a 2 mM intermediate stock.
-
Final Dilution: Add the DMSO stock (either initial or intermediate) dropwise to the pre-warmed aqueous assay buffer while vortexing. For a 1:1000 final dilution to achieve a 2 µM concentration from a 2 mM stock, add 1 µL of the 2 mM stock to 999 µL of buffer.
-
Visual Inspection: Always visually inspect the final solution for any signs of precipitation before use in an experiment.[9]
Protocol 3: Determining Maximum Aqueous Solubility
This protocol helps determine the practical solubility limit in your specific experimental buffer.
-
Prepare Serial Dilutions in DMSO: Make a series of 2-fold serial dilutions of your this compound stock solution in 100% DMSO (e.g., from 20 mM down to ~0.1 mM).
-
Dilute into Buffer: Add a fixed volume of each DMSO dilution into your aqueous buffer at a constant ratio (e.g., 1 µL of DMSO stock into 99 µL of buffer for a 1% final DMSO concentration). This will create a range of final this compound concentrations.
-
Equilibrate: Allow the solutions to equilibrate at the experimental temperature (e.g., 37°C) for 1-2 hours.
-
Assess Solubility: Measure the turbidity (light scattering) of each solution using a spectrophotometer at a high wavelength (e.g., 600 nm) where the compound itself does not absorb light.[14] Alternatively, visually inspect each tube against a dark background for the first sign of cloudiness or precipitation. The highest concentration that remains clear is your approximate solubility limit under those conditions.
Visual Troubleshooting and Workflow Diagrams
Troubleshooting Precipitation Issues
The following flowchart provides a logical workflow to diagnose and resolve solubility problems when preparing this compound solutions.
Caption: A flowchart to diagnose and solve this compound precipitation issues.
Example Experimental Workflow: Investigating Akt Signaling
This compound has been reported to promote the activation of the Akt signaling pathway.[15] Ensuring its solubility is the first critical step in obtaining reliable data for such an experiment.
Caption: Experimental workflow for testing this compound effects on Akt signaling.
References
- 1. Canadine - Wikipedia [en.wikipedia.org]
- 2. Alkaloid - Wikipedia [en.wikipedia.org]
- 3. redheadedherbalist.com [redheadedherbalist.com]
- 4. This compound | C20H21NO4 | CID 21171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. canadine | 5096-57-1 [chemicalbook.com]
- 6. caymanchem.com [caymanchem.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. wjbphs.com [wjbphs.com]
- 11. researchgate.net [researchgate.net]
- 12. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chiral HPLC Separation of Tetrahydroberberine (THB) Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the chiral HPLC separation of tetrahydroberberine (THB) enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral stationary phases (CSPs) for separating tetrahydroberberine enantiomers?
A1: Polysaccharide-based CSPs are highly effective for the chiral separation of THB enantiomers. Specifically, derivatives of cellulose and amylose have demonstrated successful separation. Cellulose tris(3,5-dimethylphenylcarbamate) is a commonly cited stationary phase for achieving good baseline separation.[1] Another effective stationary phase mentioned for this purpose is the Chiral®-AD column.[2]
Q2: What mobile phases are typically used for the chiral separation of THB?
A2: The choice of mobile phase is critical and often depends on the specific chiral stationary phase being used. For polysaccharide-based columns, polar organic modes are frequently employed.[1] Common mobile phases include mixtures of methanol and ethanol, for example, a ratio of 80:20 (v/v).[2] In some instances, pure methanol has been used successfully without any additives.[1] Normal-phase chromatography, utilizing eluents like hexane and an alcohol (e.g., isopropanol or ethanol), is also a viable option.
Q3: What is the typical detection wavelength for THB enantiomers?
A3: A UV detector is commonly used for the analysis of THB enantiomers. The detection wavelength is typically set around 230 nm.[2]
Q4: How does temperature affect the chiral separation of THB?
A4: Temperature plays a complex role in chiral separations.[3] Generally, lower temperatures can enhance the subtle molecular interactions responsible for chiral recognition, potentially leading to improved resolution.[3] Conversely, higher temperatures may improve peak shape and efficiency.[3] However, the effect is compound-dependent, and in some cases, increasing the temperature can unexpectedly improve separation or even reverse the elution order of the enantiomers.[3][4] Therefore, it is a critical parameter to control and optimize for each specific method.
Troubleshooting Guide
Issue 1: Poor or No Enantiomeric Resolution
-
Symptom: The two enantiomer peaks are co-eluting or only partially separated (Resolution < 1.5).
-
Possible Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not be suitable for THB.
-
Action: Screen different types of polysaccharide-based CSPs, such as those based on cellulose and amylose with different functional groups.[5]
-
-
Suboptimal Mobile Phase Composition: The mobile phase may not be providing the necessary selectivity.
-
Action:
-
Vary the ratio of your organic modifiers (e.g., methanol/ethanol).
-
If using normal phase, adjust the concentration of the alcohol modifier.
-
Consider adding a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or diethylamine) to the mobile phase, which can significantly impact selectivity.[3][6]
-
-
-
Incorrect Temperature: The column temperature may not be optimal for this specific separation.
-
Low Flow Rate: A lower flow rate can sometimes improve resolution.
-
Action: If partial separation is observed, try decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).[8]
-
-
Issue 2: Peak Tailing
-
Symptom: The peak shape is asymmetrical, with a drawn-out tail.
-
Possible Causes & Solutions:
-
Secondary Interactions: The analyte may be interacting with active sites (e.g., residual silanols) on the stationary phase.
-
Action: For basic compounds like THB, add a basic modifier such as 0.1% diethylamine (DEA) to the mobile phase. This will compete with the analyte for active sites and improve peak shape.[3]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Action: Dilute your sample and inject a smaller volume. If the peak shape improves, column overload was the issue.[3]
-
-
Column Contamination or Degradation: An old or contaminated column can result in poor peak shape.
-
Issue 3: Inconsistent Retention Times
-
Symptom: The time it takes for the peaks to elute varies between injections.
-
Possible Causes & Solutions:
-
Poor Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Action: Increase the column equilibration time between runs.
-
-
Changes in Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to shifts in retention.
-
Action: Prepare fresh mobile phase daily using high-purity solvents. Ensure accurate measurements when creating mixtures.[10]
-
-
Temperature Fluctuations: A lack of temperature control can cause retention times to drift.
-
Action: Use a column oven to maintain a constant and controlled temperature.[10]
-
-
Pump Issues or Leaks: Problems with the HPLC pump or leaks in the system can lead to an unstable flow rate.
-
Action: Check for any visible leaks in the system and ensure fittings are secure. Purge the pump to remove any air bubbles.[10]
-
-
Issue 4: Ghost Peaks
-
Symptom: Extraneous peaks appear in the chromatogram, especially in blank runs.
-
Possible Causes & Solutions:
-
Contaminated Mobile Phase: Impurities in the solvents can appear as ghost peaks.
-
Action: Use high-purity, HPLC-grade solvents and prepare fresh mobile phase.[3]
-
-
Sample Carryover: Residue from a previous injection may be eluting in the current run.
-
Action: Optimize the autosampler's needle wash procedure. Use a wash solvent that is strong enough to fully dissolve THB.[3]
-
-
Contaminated Sample Solvent: The solvent used to dissolve the sample may be impure.
-
Action: Inject a blank of the sample solvent alone to see if the ghost peaks are present. If so, use a cleaner solvent.[3]
-
-
Data and Methodologies
Table 1: Reported Chromatographic Conditions for THB Enantiomer Separation
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Methanol | Not Specified | Not Specified | [1] |
| Chiral®-AD column | Methanol:Ethanol (80:20, v/v) | 0.4 | 230 | [2] |
Table 2: General Troubleshooting Parameters
| Parameter | Typical Starting Point | Optimization Range | Potential Impact on Separation |
| Mobile Phase Composition | Methanol:Ethanol (80:20) | Vary ratios, try other alcohols (e.g., isopropanol) | High impact on selectivity and resolution. |
| Additive Concentration | None | 0.05% - 0.2% (TFA or DEA) | Can significantly improve peak shape and alter selectivity. |
| Column Temperature | 25°C | 10°C - 40°C | Affects selectivity, retention time, and peak efficiency. |
| Flow Rate | 0.5 mL/min | 0.2 - 1.0 mL/min | Lower flow rates can increase resolution but also analysis time. |
Experimental Protocols
Protocol: Method Development for Chiral Separation of Tetrahydroberberine
-
Column Selection and Installation:
-
Select a polysaccharide-based chiral stationary phase, such as a cellulose tris(3,5-dimethylphenylcarbamate) column.
-
Install the column in the HPLC system, ensuring the flow direction is correct.
-
-
Initial Mobile Phase Preparation:
-
System Setup and Equilibration:
-
Set the column oven temperature to 25°C.
-
Set the flow rate to 0.5 mL/min.
-
Set the UV detector to 230 nm.[2]
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation and Injection:
-
Prepare a standard solution of racemic tetrahydroberberine in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Inject a small volume (e.g., 5-10 µL) of the sample.
-
-
Initial Analysis and Evaluation:
-
Run the analysis and evaluate the resulting chromatogram.
-
Assess the resolution (Rs) between the enantiomer peaks. A baseline separation is generally considered to have an Rs value ≥ 1.5.
-
Evaluate peak shape (tailing factor) and retention times.
-
-
Optimization:
-
If resolution is poor:
-
If peak tailing is observed:
-
Add 0.1% diethylamine (DEA) to the mobile phase, re-equilibrate the column, and re-inject the sample.[3]
-
-
-
Method Validation (Once Optimized):
-
Once satisfactory separation is achieved, perform validation experiments to assess linearity, precision, accuracy, and limits of detection and quantification.[1]
-
Visualizations
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Caption: General workflow for chiral method development of THB.
References
- 1. Chiral high-performance liquid chromatographic separation of the enantiomers of tetrahydropalmatine and tetrahydroberberine, isolated from Corydalis yanhusuo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral HPLC determination and stereoselective pharmacokinetics of tetrahydroberberine enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ymc.co.jp [ymc.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 9. chiraltech.com [chiraltech.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: (S)-Canadine Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (S)-Canadine in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound, also known as (S)-tetrahydroberberine, is a bioactive benzylisoquinoline alkaloid found in various medicinal plants.[1] Its therapeutic potential is linked to its antioxidant and other pharmacological activities.[1] However, like many phytoconstituents, this compound is susceptible to degradation in solution when exposed to environmental factors such as light, heat, and suboptimal pH. This degradation can lead to a loss of biological activity and the formation of undesirable byproducts, compromising experimental results and the efficacy of potential therapeutic formulations.
Q2: What are the primary factors that cause the degradation of this compound in solution?
The primary factors leading to the degradation of this compound in solution are:
-
pH: this compound is more stable in slightly acidic to neutral conditions. Extreme pH, both acidic and basic, can catalyze hydrolysis and other degradation reactions.[2]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[2]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[3]
-
Oxidation: The presence of dissolved oxygen and trace metal ions can lead to oxidative degradation of the molecule.[2]
Q3: How can I minimize the degradation of this compound during routine experimental procedures?
To minimize degradation, it is recommended to:
-
Work in low-light conditions: Use amber-colored glassware or wrap containers in aluminum foil.
-
Maintain low temperatures: Prepare and store solutions at refrigerated (2-8 °C) or frozen (-20 °C) temperatures.
-
Control the pH: Use buffers to maintain a slightly acidic to neutral pH (ideally pH 4-7).
-
De-gas solvents: Purge solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Use high-purity solvents: Impurities in solvents can catalyze degradation.
Q4: Are there any chemical additives that can help stabilize this compound solutions?
Yes, the addition of antioxidants and chelating agents can significantly improve the stability of this compound solutions.
-
Antioxidants: Compounds like ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT) can scavenge free radicals and prevent oxidative degradation.[2][4]
-
Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that catalyze oxidative reactions.[5][6]
Troubleshooting Guides
Problem 1: Rapid loss of this compound concentration in a freshly prepared solution.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Photodegradation | Prepare and store the solution in amber vials or foil-wrapped containers. Minimize exposure to ambient and direct light during experiments. | Reduced rate of degradation, with this compound concentration remaining stable for a longer period when protected from light. |
| Oxidation | De-gas the solvent by sparging with nitrogen or argon before dissolving this compound. Prepare solutions under an inert atmosphere if possible. | Slower degradation of this compound, as the removal of dissolved oxygen minimizes oxidative reactions. |
| Unstable pH | Measure the pH of the solution. Adjust to a slightly acidic to neutral pH (4-7) using a suitable buffer system (e.g., citrate or phosphate buffer). | Stabilization of this compound, as hydrolysis is minimized within this pH range. |
| High Temperature | Prepare solutions on ice and store them at 2-8 °C for short-term use or at -20 °C for long-term storage. | The rate of degradation will be significantly reduced at lower temperatures. |
Problem 2: Formation of unknown peaks in HPLC chromatogram after short-term storage.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis | Analyze the sample preparation and storage conditions. Ensure the pH is maintained within the optimal range (pH 4-7). If the solution was prepared in unbuffered solvent, re-prepare using an appropriate buffer. | The formation of hydrolysis-related degradation products will be suppressed, leading to a cleaner chromatogram. |
| Oxidative Degradation | Add an antioxidant such as ascorbic acid (0.01-0.1% w/v) or a chelating agent like EDTA (0.01-0.05% w/v) to the solution. | The appearance of new peaks corresponding to oxidation products will be prevented or significantly reduced. |
| Contaminated Solvent | Use fresh, high-purity, HPLC-grade solvents for solution preparation. | A cleaner baseline and the absence of impurity-related peaks in the chromatogram. |
Quantitative Data on this compound Degradation
The following tables summarize the impact of various conditions on the stability of this compound and related protoberberine alkaloids.
Table 1: Effect of Drying Temperature on this compound Content in Solid Form
| Drying Temperature (°C) | Average this compound Content (% w/w) |
| 26.7 | 0.46 |
| 32.2 | 0.34 |
| 54.4 | 0.27 |
| Freeze-dried | 0.55 |
Data synthesized from a study on goldenseal (Hydrastis canadensis L.).
Table 2: Forced Degradation of Berberine (a related protoberberine alkaloid) under Various Stress Conditions
| Stress Condition | Duration | Temperature | Observation |
| 0.1 M HCl (Acid Hydrolysis) | 5 hours | 80 °C | Moderate degradation |
| 0.1 M NaOH (Alkali Hydrolysis) | 2 hours | 80 °C | Significant degradation |
| 30% H₂O₂ (Oxidation) | 1 hour | 80 °C | Significant degradation |
| Dry Heat | 12 hours | 105 °C | Minor degradation |
| Photolytic (UV light at 254 nm) | 24 hours | Ambient | Moderate degradation |
This data on berberine provides an indication of the potential degradation behavior of this compound under similar conditions.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
Objective: To prepare a stock solution of this compound with enhanced stability for use in various experiments.
Materials:
-
This compound standard
-
HPLC-grade methanol or acetonitrile
-
Ascorbic acid
-
Disodium EDTA
-
0.1 M Citrate buffer (pH 5.0)
-
Amber volumetric flasks
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Weigh the required amount of this compound in a clean, dry weighing boat.
-
In an amber volumetric flask, dissolve ascorbic acid (to a final concentration of 0.05% w/v) and disodium EDTA (to a final concentration of 0.02% w/v) in the desired solvent (e.g., 50% methanol in 0.1 M citrate buffer pH 5.0).
-
Sparge the solvent mixture with an inert gas for 10-15 minutes to remove dissolved oxygen.
-
Transfer the weighed this compound to the volumetric flask containing the stabilized solvent.
-
Sonicate for 5-10 minutes or until the this compound is completely dissolved.
-
Make up the volume to the mark with the stabilized solvent.
-
Store the stock solution at 2-8 °C for short-term use (up to one week) or in aliquots at -20 °C for long-term storage.
Protocol 2: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under controlled stress conditions to understand its degradation pathways and identify degradation products.
Materials:
-
This compound solution (prepared as in Protocol 1, without stabilizers for this study)
-
1 M HCl
-
1 M NaOH
-
30% H₂O₂
-
Water bath or oven
-
UV lamp (254 nm)
-
HPLC system with UV detector
Procedure:
-
Acid Hydrolysis: Mix equal volumes of this compound solution and 1 M HCl. Incubate at 60 °C for 2, 4, 8, and 24 hours. Neutralize an aliquot with 1 M NaOH before HPLC analysis.
-
Alkali Hydrolysis: Mix equal volumes of this compound solution and 1 M NaOH. Incubate at 60 °C for 1, 2, 4, and 8 hours. Neutralize an aliquot with 1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix equal volumes of this compound solution and 30% H₂O₂. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place the this compound solution in an oven at 80 °C for 24, 48, and 72 hours.
-
Photodegradation: Expose the this compound solution in a quartz cuvette to UV light (254 nm) for 4, 8, 12, and 24 hours.
-
Analysis: At each time point, inject the samples into an HPLC system to monitor the degradation of this compound and the formation of degradation products.
Protocol 3: HPLC Method for Quantification of this compound and its Degradation Products
Objective: To quantify the concentration of this compound and monitor the appearance of degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
0-15 min: 20-80% B
-
15-20 min: 80% B
-
20-22 min: 80-20% B
-
22-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 285 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.
-
Prepare samples as per the experimental requirements.
-
Inject the standards and samples into the HPLC system.
-
Integrate the peak area of this compound and any degradation products.
-
Quantify the concentration of this compound in the samples using the calibration curve.
Visualizations
Caption: Factors contributing to this compound degradation and corresponding prevention strategies.
Caption: Workflow for conducting forced degradation studies of this compound.
References
- 1. Canadine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. Removal of catalytic activity by EDTA from antibody light chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of (S)-Canadine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of (S)-Canadine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity.[2][3][4] In complex matrices like plasma, serum, or plant extracts, components such as phospholipids, salts, and other endogenous molecules are common causes of matrix effects.[5]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Extraction Spike: This method involves comparing the signal response of this compound spiked into a blank matrix extract (after the extraction process) with the response of this compound in a neat solvent.[3] A significant difference in signal intensity indicates the presence of matrix effects.
-
Post-Column Infusion: In this qualitative technique, a constant flow of this compound solution is infused into the mass spectrometer while a blank matrix extract is injected onto the LC column.[3] Any fluctuation in the baseline signal of this compound reveals the retention times at which matrix components are eluting and causing ion suppression or enhancement.
Q3: What are the most effective general strategies to minimize or compensate for matrix effects?
A3: A multi-faceted approach is often the most effective. Key strategies include:
-
Optimizing Sample Preparation: The goal is to remove interfering matrix components while efficiently recovering this compound.[5]
-
Chromatographic Separation: Modifying LC conditions to separate this compound from co-eluting matrix components.[5][6]
-
Advanced Calibration Strategies: Using methods that compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[6]
-
Instrumental Parameter Optimization: Adjusting mass spectrometer settings to reduce the impact of interfering compounds.[7]
Troubleshooting Guides
Issue 1: Poor reproducibility and inaccurate quantification of this compound.
Possible Cause: Significant ion suppression or enhancement due to matrix effects.
Troubleshooting Steps:
-
Assess the Matrix Effect: Quantify the extent of the matrix effect using the post-extraction spike method.
-
Improve Sample Preparation: A more rigorous sample cleanup is often the most effective solution.[8] Consider switching from a simple protein precipitation (PPT) to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[9] For phospholipids, a major source of interference in plasma samples, specialized removal plates can be used.
-
Optimize Chromatography:
-
Gradient Modification: Adjust the mobile phase gradient to better separate this compound from interfering peaks identified through post-column infusion.[5]
-
Column Chemistry: Try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity.
-
-
Implement a Robust Calibration Strategy:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects, as the SIL-IS co-elutes with the analyte and experiences similar ionization effects.[3][5]
-
Matrix-Matched Calibration: If a SIL-IS is unavailable, preparing calibration standards in a blank matrix that matches the samples can compensate for matrix effects.[5][6]
-
Standard Addition: This method can be used when a blank matrix is not available and involves spiking known amounts of standard into the sample itself.[3][6]
-
Issue 2: Low signal intensity for this compound.
Possible Cause: Ion suppression is a likely culprit, but other factors could be involved.
Troubleshooting Steps:
-
Confirm Ion Suppression: Use the post-column infusion technique to visualize regions of ion suppression.
-
Sample Dilution: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering matrix components.[3][6]
-
Check for Metal Adsorption: this compound, as an isoquinoline alkaloid, may chelate with metal ions. If using standard stainless steel columns and tubing, consider switching to metal-free components to prevent analyte loss and signal suppression.[10]
-
Optimize Ion Source Parameters: Adjust settings like capillary voltage, gas temperature, and nebulizer pressure to maximize the signal for this compound. For isoquinoline alkaloids, a systematic optimization of these parameters has been shown to significantly improve response.[11][12]
-
Evaluate Ionization Source: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[13] If your instrumentation allows, testing with an APCI source may reduce ion suppression.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol provides a general guideline for mixed-mode SPE, which can be highly effective at removing a broad range of interferences.[9]
-
Sample Pre-treatment: To 100 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex to mix. This step helps to precipitate proteins and ensures this compound is in its protonated state for ion exchange.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash with 1 mL of 0.1 M acetic acid to remove acidic and neutral interferences.
-
Wash with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Quantitative Data Summary
The following tables provide a comparative overview of the effectiveness of different sample preparation and calibration strategies in mitigating matrix effects. The values are representative and intended to guide method development.
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 95 ± 5 | -60 ± 15 |
| Liquid-Liquid Extraction (LLE) | 75 ± 10 | -20 ± 8 |
| Solid-Phase Extraction (SPE) | 90 ± 7 | -10 ± 5 |
Matrix Effect (%) is calculated as ((Peak area in matrix / Peak area in solvent) - 1) * 100. A negative value indicates ion suppression.
Table 2: Impact of Calibration Strategy on Accuracy
| Calibration Method | Accuracy (%) | Precision (%RSD) |
| External Calibration in Solvent | 65 ± 20 | < 25 |
| Matrix-Matched Calibration | 98 ± 5 | < 10 |
| Stable Isotope-Labeled IS | 101 ± 3 | < 5 |
Visualizations
Caption: Workflow for mitigating matrix effects in LC-MS analysis.
Caption: Troubleshooting logic for addressing matrix effect issues.
References
- 1. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [ub-ir.bolton.ac.uk]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. scispace.com [scispace.com]
- 12. The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Representatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of (S)-Canadine Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental formulation of (S)-Canadine to enhance its oral bioavailability.
This compound, also known as (S)-tetrahydroberberine, is a protoberberine alkaloid with demonstrated biological activities. However, like its structural analog berberine, it is presumed to have low oral bioavailability. This limitation likely stems from a combination of poor aqueous solubility and significant first-pass metabolism. This guide offers potential solutions and experimental protocols to overcome these hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during the formulation and preclinical testing of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low in vitro dissolution rate of this compound from the formulation. | Poor aqueous solubility of this compound. this compound is reported to be very slightly soluble in methanol and slightly soluble in chloroform, suggesting low aqueous solubility.[1][2] | • Particle Size Reduction: Employ micronization or nanosizing techniques to increase the surface area of the drug particles. • Solid Dispersions: Formulate this compound as a solid dispersion with a hydrophilic carrier to improve its dissolution rate. • Cyclodextrin Complexation: Form inclusion complexes with cyclodextrins to enhance aqueous solubility.[3] |
| High variability in in vivo absorption. | pH-dependent solubility and/or degradation. The solubility of alkaloids can be highly dependent on the pH of the gastrointestinal tract. | • pH-modifiers: Incorporate pH-modifying excipients into the formulation to create a favorable microenvironment for dissolution. • Enteric Coating: For formulations sensitive to acidic pH, consider an enteric coating to protect the drug in the stomach and allow for release in the intestine. |
| Low plasma concentrations of this compound after oral administration. | Extensive first-pass metabolism. Protoberberine alkaloids like berberine undergo significant metabolism in the intestine and liver.[4] P-glycoprotein (P-gp) mediated efflux. Berberine is a known substrate of the P-gp efflux pump, which actively transports the drug back into the intestinal lumen.[4][5] | • Co-administration with P-gp inhibitors: Investigate the co-administration of known P-gp inhibitors. • Formulation with bio-enhancers: Incorporate natural bio-enhancers that can inhibit metabolic enzymes and/or P-gp. • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or solid lipid nanoparticles (SLNs) can enhance lymphatic absorption, partially bypassing hepatic first-pass metabolism.[5] |
| Inconsistent results in permeability assays (e.g., Caco-2). | Efflux transporter activity. Caco-2 cells express P-gp and other efflux transporters that can actively pump this compound out of the cells, leading to an underestimation of its passive permeability. | • Use of P-gp inhibitors: Conduct the permeability assay in the presence and absence of a P-gp inhibitor (e.g., verapamil) to assess the contribution of efflux. • Bidirectional transport studies: Perform both apical-to-basolateral and basolateral-to-apical transport studies to calculate the efflux ratio. |
| Difficulty in quantifying this compound in plasma samples. | Low drug concentrations and matrix effects. The expected low bioavailability will result in low plasma concentrations, making accurate quantification challenging. Biological matrices can interfere with the analytical method. | • Develop a sensitive LC-MS/MS method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for quantifying low concentrations of the drug in plasma.[6][7][8][9] • Optimize sample preparation: Employ a robust sample preparation technique, such as solid-phase extraction or protein precipitation, to minimize matrix effects.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the likely Biopharmaceutics Classification System (BCS) class of this compound?
Q2: What are the primary mechanisms limiting the oral bioavailability of protoberberine alkaloids like this compound?
A2: The primary mechanisms are believed to be:
-
Poor aqueous solubility: This limits the dissolution of the drug in the gastrointestinal fluids.[10]
-
Extensive first-pass metabolism: Significant metabolism occurs in both the intestinal wall and the liver, reducing the amount of active drug reaching systemic circulation.[4]
-
P-glycoprotein (P-gp) mediated efflux: This transporter actively pumps the absorbed drug back into the intestinal lumen, further decreasing net absorption.[4][5]
Q3: What formulation strategies have been successful for improving the bioavailability of the related compound, berberine?
A3: Several strategies have shown promise for berberine and can be adapted for this compound:
-
Solid Lipid Nanoparticles (SLNs): These have been used to enhance the bioavailability of natural compounds.[5]
-
Cyclodextrin Inclusion Complexes: These can improve the solubility and dissolution rate.[3]
-
Crystal Engineering: Co-crystallization with other molecules has been shown to enhance the solubility, dissolution, and permeability of berberine.[10]
-
Lipid-based formulations: Formulations like self-emulsifying drug delivery systems (SEDDS) can improve absorption.
-
Co-administration with P-gp inhibitors or absorption enhancers. [3][11]
Q4: How can I assess the permeability of this compound in vitro?
A4: The Caco-2 cell monolayer model is a widely accepted in vitro method for predicting the intestinal permeability of drugs.[12][13] It is crucial to perform bidirectional transport studies to determine the efflux ratio and understand the role of active transporters. Another, simpler, non-cell-based method is the Parallel Artificial Membrane Permeability Assay (PAMPA), which can predict passive transcellular permeability.[14]
Q5: What analytical method is recommended for quantifying this compound in plasma for pharmacokinetic studies?
A5: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying low concentrations of drugs and their metabolites in complex biological matrices like plasma due to its high sensitivity and selectivity.[6][7][8][9][15]
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) before the experiment.
-
Transport Study (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the this compound solution (in transport buffer) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer.
-
-
Transport Study (Basolateral to Apical): Repeat the above steps, but add the drug solution to the basolateral compartment and sample from the apical compartment.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculation: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.
-
Efflux Ratio: Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux.
Protocol 2: Development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for this compound Quantification in Plasma
Objective: To develop and validate a sensitive and specific method for the quantification of this compound in plasma.
Methodology:
-
Instrumentation: Utilize a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Chromatographic Conditions:
-
Column: A suitable reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water).
-
Flow Rate: Optimized for best separation and peak shape.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor-to-product ion transitions for this compound and an appropriate internal standard (IS).
-
-
Sample Preparation:
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample, vortex, and centrifuge to remove precipitated proteins.
-
Solid-Phase Extraction (SPE): Use a suitable SPE cartridge to extract this compound from the plasma and remove interfering substances.
-
-
Method Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, sensitivity (LLOQ), recovery, matrix effect, and stability.
Visualizations
Caption: Oral absorption pathway of this compound highlighting key barriers.
Caption: Troubleshooting workflow for low oral bioavailability of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. canadine | 5096-57-1 [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Approaching strategy to increase the oral bioavailability of berberine, a quaternary ammonium isoquinoline alkaloid: Part 1. Physicochemical and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Quantification of 17 Cannabinoids by LC-MS-MS in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. irjms.com [irjms.com]
- 8. researchgate.net [researchgate.net]
- 9. A rapid and sensitive LC-MS/MS method for determination of lercanidipine in human plasma and its application in a bioequivalence study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improving the oral bioavailability of berberine: A crystal engineering approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Approaching strategy to increase the oral bioavailability of berberine, a quaternary ammonium isoquinoline alkaloid: part 2. development of oral dosage formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Permeability evaluation of gemcitabine-CPP6 conjugates in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Method Refinement for High-Throughput Screening of (S)-Canadine Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers performing high-throughput screening (HTS) of (S)-Canadine analogs. The information is designed to help users identify and resolve common experimental issues, ensuring robust and reliable screening results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference when screening natural product-like compounds such as this compound analogs?
A1: Natural product analogs can present unique challenges in HTS assays. Common sources of interference include:
-
Autofluorescence: Many natural products fluoresce, which can lead to false-positive signals in fluorescence-based assays. It is crucial to pre-screen compounds for intrinsic fluorescence at the assay's excitation and emission wavelengths.[1][2]
-
Fluorescence Quenching: Conversely, compounds can absorb light emitted by the assay's fluorophore, leading to false-negative results.[2]
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions, a common source of false positives.[2][3]
-
Low Purity: Impurities from the synthesis of analogs can interfere with the assay. Ensure a high degree of purity for all tested compounds.
Q2: How can I minimize autofluorescence interference from my this compound analogs?
A2: To mitigate autofluorescence, consider the following strategies:
-
Pre-read Compound Plates: Before adding assay reagents, read the compound plates at the assay's wavelengths to identify and quantify intrinsic compound fluorescence.[1]
-
Use Red-Shifted Fluorophores: Cellular components and many natural products fluoresce in the green spectrum. Using fluorophores that excite and emit at longer, red-shifted wavelengths (>570 nm) can help reduce background fluorescence.[4]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology uses long-lifetime lanthanide donors, allowing for a delay between excitation and signal detection. This time delay effectively minimizes interference from short-lived background fluorescence.[5]
-
Counter-screening: Perform a secondary assay without the biological target to confirm that the signal is dependent on the target's activity.[6]
Q3: My Z'-factor is consistently below 0.5. What are the likely causes and how can I improve it?
A3: A Z'-factor below 0.5 indicates a small separation between your positive and negative controls, suggesting the assay is not robust enough for HTS.[7] Common causes and solutions include:
-
Suboptimal Reagent Concentrations: Titrate all critical reagents, including the fluorescent probe, protein/target, and any substrates, to find the optimal concentrations that maximize the signal-to-background ratio.[1]
-
High Data Variability: Inconsistent liquid handling, cell seeding, or incubation times can lead to high variability. Ensure all automated and manual steps are precise and consistent.[8]
-
Reagent Instability: Reagents may degrade over the course of a screening run. Prepare fresh reagents and consider the stability of enzymes and other biological components at the assay temperature.[6]
-
Incorrect Instrument Settings: Optimize the gain and exposure time on your plate reader to enhance the signal without increasing the background noise.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the HTS of this compound analogs.
| Problem | Possible Cause | Recommended Solution |
| High background signal in all wells | Autofluorescence from media, plates, or cells.[4][9] | Use phenol red-free media. For fluorescence assays, use black microplates to reduce background and crosstalk.[4][9] For cell-based assays, measure a "cells-only" control to determine baseline autofluorescence. |
| Contaminated reagents.[1] | Prepare fresh, filtered buffers and solutions. Aliquot reagents to prevent contamination and degradation from repeated freeze-thaw cycles.[1] | |
| Low signal-to-background (S/B) ratio | Suboptimal reagent concentrations.[6] | Perform titrations of the biological target and the fluorescent probe/substrate to determine concentrations that yield the best dynamic range. |
| Inefficient binding or enzymatic activity. | Optimize assay conditions such as pH, temperature, and incubation time.[10] Ensure the buffer composition is optimal for target stability and activity. | |
| Edge effects observed across the plate | Uneven temperature or evaporation during incubation. | Use plates with lids, and consider sealing them. Ensure the incubator provides uniform temperature distribution. Randomize the plate layout for controls and compounds. |
| Inconsistent cell seeding in cell-based assays. | Ensure a homogenous cell suspension before and during plating. Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling. | |
| False positives | Compound autofluorescence or aggregation.[6] | Implement a counter-screen for autofluorescence. Test active compounds in the presence of a non-ionic detergent (e.g., Triton X-100) to identify aggregation-based inhibitors.[2] |
| Non-specific binding to assay components. | Add a carrier protein like BSA to the assay buffer to block non-specific binding sites. | |
| False negatives | Compound quenching the fluorescent signal.[2] | Perform a quenching counter-screen by adding the compound to a solution containing only the fluorophore. |
| Poor compound solubility or stability. | Check the solubility of compounds in the assay buffer. Ensure the DMSO concentration is consistent and not detrimental to the assay.[6] |
Quantitative Data Summary
The following tables provide example data for key HTS quality control metrics. These values should be targeted during assay optimization.
Table 1: HTS Assay Quality Control Metrics
| Parameter | Formula | Acceptable Range | Excellent |
| Z'-Factor | 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| | 0.5 - 1.0 | > 0.7 |
| Signal-to-Background (S/B) | Meansignal / Meanbackground | > 5 | > 10 |
| Signal-to-Noise (S/N) | (Meansignal - Meanbackground) / SDbackground | > 10 | > 20 |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | < 15% | < 10% |
Data adapted from common HTS guidelines.[6][7]
Experimental Protocols & Methodologies
Fluorescence Polarization (FP) Competition Assay
This protocol is designed to identify this compound analogs that inhibit a protein-protein interaction (PPI).
Principle: A small, fluorescently labeled peptide (tracer) binds to a larger protein, resulting in a high FP signal due to its slow rotation. A compound that displaces the tracer will cause it to tumble more rapidly, leading to a decrease in the FP signal.[7][11]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20.
-
Target Protein: Recombinant protein of interest, diluted in assay buffer.
-
Fluorescent Tracer: Fluorescein-labeled peptide corresponding to the binding partner of the target protein, diluted in assay buffer.
-
Test Compounds: this compound analogs serially diluted in DMSO, then further diluted in assay buffer.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of test compound or DMSO control to each well.
-
Add 10 µL of the target protein solution.
-
Add 10 µL of the fluorescent tracer solution.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., Ex: 485 nm, Em: 535 nm for fluorescein).[12]
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the high (no inhibitor) and low (no protein) controls.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This protocol is suitable for identifying this compound analogs that inhibit the activity of a specific kinase.
Principle: A terbium (Tb)-labeled antibody binds to a phosphorylated, fluorescein (or GFP)-labeled substrate. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the Tb donor and fluorescein acceptor into close proximity, resulting in a high TR-FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a low TR-FRET signal.[13][14]
Methodology:
-
Reagent Preparation:
-
Kinase Reaction Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase: Recombinant kinase of interest, diluted in kinase reaction buffer.
-
Substrate: Fluorescein- or GFP-labeled kinase substrate.
-
ATP: Diluted in kinase reaction buffer to the desired final concentration (often at the Km value).
-
Detection Reagents: Tb-labeled phospho-specific antibody and EDTA (to stop the reaction) in TR-FRET detection buffer.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of test compound or DMSO control to each well.
-
Add 5 µL of the kinase/substrate mixture.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution.[15]
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of the EDTA/Tb-antibody solution.
-
Incubate for an additional 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the time-resolved fluorescence at the donor (e.g., 490 nm) and acceptor (e.g., 520 nm) emission wavelengths using a TR-FRET compatible plate reader.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor signal to the donor signal. Determine percent inhibition based on this ratio relative to controls.[2]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. selectscience.net [selectscience.net]
- 5. bmglabtech.com [bmglabtech.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 12. Fluorescence Polarization Assay [bio-protocol.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 15. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Troubleshooting Low Signal-to-Noise in NMR for (S)-Canadine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low signal-to-noise (S/N) in NMR analysis of (S)-Canadine.
Frequently Asked Questions (FAQs)
Q1: I am seeing a very weak or noisy ¹H NMR spectrum for my this compound sample. What are the common causes and how can I improve the signal?
A1: A low signal-to-noise ratio in your ¹H NMR spectrum can stem from several factors, ranging from sample preparation to the experimental parameters used for acquisition. The primary areas to investigate are sample concentration, solubility, and the NMR acquisition parameters. By systematically addressing these points, you can significantly improve your spectral quality.
Q2: How much this compound sample is typically required for a good ¹H and ¹³C NMR spectrum?
A2: The amount of sample needed depends on the type of NMR experiment you are running and the sensitivity of the spectrometer. For a standard ¹H NMR spectrum, 1-10 mg of this compound dissolved in 0.6-0.7 mL of a suitable deuterated solvent is generally sufficient for a quick acquisition (around 5 minutes) on a 400 or 500 MHz instrument.[1][2][3] However, for ¹³C NMR, which is inherently less sensitive, a higher concentration of 5-50 mg is often required to obtain an acceptable spectrum in a reasonable timeframe (5-30 minutes).[1][2][3]
Q3: My this compound sample appears to be poorly soluble in Chloroform-d (CDCl₃). Can this affect my NMR spectrum?
A3: Yes, poor solubility is a major cause of low signal-to-noise.[4][5] If this compound is not fully dissolved, the concentration of the molecule in solution will be lower than anticipated, leading to a weaker signal. Insoluble particles can also disrupt the magnetic field homogeneity, causing peak broadening and further reducing the apparent signal intensity.[4][5] Information on the solubility of this compound indicates it is slightly soluble in chloroform when heated and very slightly soluble in methanol.[6] Consider trying alternative deuterated solvents like DMSO-d₆ or a solvent mixture to improve solubility.
Q4: Can the choice of NMR tube affect the signal-to-noise ratio?
A4: Absolutely. Using high-quality, clean NMR tubes is crucial. Scratches, imperfections, or residual contaminants in the tube can negatively impact the magnetic field homogeneity, leading to broader lines and a lower signal-to-noise ratio.[3] For limited sample quantities, specialized tubes like Shigemi tubes can be used to effectively increase the sample concentration within the detection coil.[7]
Q5: I have a limited amount of this compound. What strategies can I employ to maximize the signal?
A5: When dealing with a limited sample, several strategies can be employed. Using a higher-field NMR spectrometer will inherently provide better sensitivity. As mentioned, employing Shigemi tubes can concentrate your sample within the active volume of the NMR probe.[7] Additionally, you can increase the number of scans to improve the signal-to-noise ratio, which increases with the square root of the number of scans.[4][8] Optimizing other acquisition parameters, such as the pulse width and relaxation delay, is also critical.
Troubleshooting Guides
Guide 1: Addressing Low ¹H NMR Signal Intensity
This guide provides a step-by-step approach to troubleshooting a weak or noisy ¹H NMR spectrum of this compound.
Step 1: Sample Preparation and Handling
-
Verify Concentration: Ensure you have an adequate amount of dissolved this compound. For ¹H NMR, aim for 1-10 mg in 0.6-0.7 mL of solvent.[1][2]
-
Check Solubility: Visually inspect the NMR tube for any solid particles or cloudiness.[4] If solubility is an issue, try a different deuterated solvent. This compound has limited solubility in chloroform.[6]
-
Filter the Sample: To remove any particulate matter that could affect resolution, filter your sample solution through a pipette with a glass wool plug directly into the NMR tube.[1][9]
-
Use High-Quality Tubes: Ensure you are using clean, high-quality 5 mm NMR tubes filled to the correct height (approximately 4-5 cm).[1]
Step 2: NMR Spectrometer and Acquisition Parameters
-
Shimming: Poor magnetic field homogeneity is a common reason for broad, weak signals.[4][5] Perform a shimming routine on your sample. For challenging samples, manual shimming may be necessary.
-
Tuning and Matching: Ensure the NMR probe is correctly tuned and matched to the frequency of the nucleus being observed (¹H). An untuned probe can cause a significant loss in sensitivity.[4]
-
Receiver Gain: The receiver gain (RG) amplifies the NMR signal. While automatic RG adjustment is often reliable, it's worth checking if it can be optimized for your specific sample.[10]
-
Number of Scans (NS): Increasing the number of scans is a direct way to improve the signal-to-noise ratio. The S/N increases by the square root of the number of scans.[4][8]
-
Pulse Width (P1): A 90° pulse provides the maximum signal for a single scan. Ensure the 90° pulse width is correctly calibrated.[4][11]
-
Relaxation Delay (D1): The time between pulses should be sufficient for the protons to relax back to equilibrium. A common starting point is 1-2 seconds for ¹H NMR.
Quantitative Data Summary
| Parameter | Recommendation for ¹H NMR | Recommendation for ¹³C NMR | Impact on Signal-to-Noise (S/N) |
| Sample Concentration | 1-10 mg in 0.6-0.7 mL[1][2] | 5-50 mg in 0.6-0.7 mL[1][2] | Directly proportional to S/N. Doubling concentration roughly doubles S/N.[7] |
| Number of Scans (NS) | 8-16 for routine samples | 1024 or more | S/N increases with the square root of the number of scans (√NS).[4][8][12] |
| Magnetic Field Strength | Higher field is better | Higher field is better | S/N generally increases with the magnetic field strength. |
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation for this compound
-
Weigh the Sample: Accurately weigh 5-10 mg of this compound.
-
Choose a Solvent: Select a deuterated solvent in which this compound is soluble. Given its limited solubility in CDCl₃, consider using DMSO-d₆ or another suitable solvent.[6]
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[1][2] Gently vortex or sonicate to ensure complete dissolution.
-
Filter and Transfer: Prepare a Pasteur pipette with a small plug of glass wool at the bottom. Use this to filter the solution directly into a clean, high-quality 5 mm NMR tube.[1][13]
-
Check Sample Height: Ensure the sample height in the NMR tube is between 4 and 5 cm.[1][3]
-
Cap and Clean: Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.[3]
Visualizations
Caption: Troubleshooting workflow for low signal-to-noise in NMR.
References
- 1. research.reading.ac.uk [research.reading.ac.uk]
- 2. organomation.com [organomation.com]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. reddit.com [reddit.com]
- 10. arxiv.org [arxiv.org]
- 11. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 12. reddit.com [reddit.com]
- 13. ocw.mit.edu [ocw.mit.edu]
Optimizing dosage and administration for in vivo (S)-Canadine studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Canadine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound, also known as (S)-tetrahydroberberine, is a protoberberine alkaloid found in various plants, including those of the Corydalis and Hydrastis (goldenseal) genera.[1] It is a metabolic precursor to berberine.[1] In vitro and preclinical studies have suggested several biological activities, including antioxidant effects.[2] Unlike berberine, this compound has been reported to exhibit low cytotoxicity in several cell lines.[2] It has also been investigated for its potential as a Ca2+ channel blocker and its role in neuroprotection by blocking ATP-sensitive K+ ion channels.[2]
Q2: What are the main challenges when working with this compound and related alkaloids in vivo?
Like many plant-derived alkaloids, this compound is likely to present challenges related to its physicochemical properties. These can include:
-
Low aqueous solubility: This can complicate the preparation of formulations for in vivo administration, particularly for intravenous routes.
-
Poor oral bioavailability: Protoberberine alkaloids are known for their low bioavailability due to factors like poor absorption and rapid metabolism.[3][4]
-
Limited in vivo data: There is a scarcity of published in vivo studies specifically for this compound, making it necessary to extrapolate from data on related compounds like berberine.
Q3: What are the common routes of administration for this compound and similar alkaloids in preclinical studies?
The most common routes of administration in rodent studies for alkaloids are:
-
Oral (PO): Often administered via gavage. This route is convenient but may be affected by low bioavailability.
-
Intravenous (IV): This route ensures 100% bioavailability and is useful for pharmacokinetic studies, but requires a soluble formulation.[5][6][7][8][9]
-
Intraperitoneal (IP): While common in preclinical research, it can be associated with local irritation and may not accurately reflect the pharmacokinetics of other routes.
-
Subcutaneous (SC): This route can provide a slower release profile.
Q4: How should I prepare a formulation of this compound for in vivo administration?
The choice of vehicle will depend on the route of administration and the solubility of this compound.
-
For oral administration (gavage): If this compound has low water solubility, a suspension can be prepared. Common vehicles include:
-
0.5% to 1% carboxymethylcellulose (CMC) in water or saline.
-
Corn oil or other vegetable oils for highly lipophilic compounds.[10]
-
-
For intravenous administration: this compound must be fully dissolved. Options include:
-
Normal saline or 5% dextrose if the compound is sufficiently soluble.[11]
-
Co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) 400 can be used to increase solubility, but potential toxicity of the vehicle must be considered.[10][11] The pH of the solution should be maintained between 4 and 8 for buffered vehicles and 3 to 9 for unbuffered vehicles to avoid irritation.[11]
-
Troubleshooting Guides
Problem 1: Inconsistent or no observable effect at the calculated dose.
-
Potential Cause: Poor oral bioavailability of this compound.
-
Troubleshooting Steps:
-
Verify Formulation: Ensure the this compound suspension for oral gavage is homogenous. Vortex the suspension before each administration to ensure consistent dosing.[12]
-
Consider Route of Administration: If oral administration is not yielding expected results, consider an intravenous administration to bypass first-pass metabolism and ensure complete bioavailability.
-
Dose Escalation Study: The initial dose may be too low. Conduct a dose-escalation study to determine an effective dose.
-
Pharmacokinetic Analysis: If possible, perform a pharmacokinetic study to determine the plasma concentration of this compound after administration. This will provide definitive evidence of its absorption and bioavailability.
-
Problem 2: Animal distress or adverse events after administration.
-
Potential Cause (Oral Gavage): Improper gavage technique leading to esophageal or gastric injury, or aspiration into the lungs.[13][14][15]
-
Troubleshooting Steps:
-
Review Gavage Technique: Ensure proper restraint of the animal and correct placement of the gavage needle in the esophagus, not the trachea.[13][14][15] The animal should not show signs of distress like coughing or fluid emerging from the nose.[12]
-
Check Vehicle Compatibility: The vehicle itself may be causing irritation. Ensure the pH and tonicity of the formulation are within acceptable physiological ranges.
-
-
Potential Cause (Intravenous Injection): Formulation is not suitable for IV administration (e.g., precipitation, inappropriate pH, or tonicity), or injection speed is too fast.[5][7]
-
Troubleshooting Steps:
-
Inspect Formulation: Visually inspect the solution for any precipitates before injection.
-
Slow Injection Rate: Administer the substance slowly to avoid adverse cardiac or pulmonary effects.[5]
-
Confirm Needle Placement: Ensure the needle is correctly placed in the vein. Resistance during injection or the formation of a blister indicates improper placement.[7]
-
Data Presentation
Table 1: Summary of In Vivo Dosage for Berberine (a related Protoberberine Alkaloid)
| Species | Dosage Range | Route of Administration | Observed Effects | Reference |
| Human | 500 - 1500 mg/day (divided doses) | Oral | Healthy glucose and lipid metabolism | [16][17][18] |
| Rat | 48.2, 120, or 240 mg/kg | Oral | Pharmacokinetic studies | [19] |
| Rat | 4.0 mg/kg | Intravenous | Pharmacokinetic studies | [19] |
| Rat | 100 mg/kg | Oral | Metabolic profiling | [20] |
| Beagle Dog | 30 µg/kg | Intravenous | Increased gastric regulatory capacity | [21] |
Note: This table provides data for berberine as a reference for designing this compound studies. Optimal dosages for this compound will need to be determined experimentally.
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Preparation of this compound Suspension (e.g., in 0.5% CMC):
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.
-
Gradually add the this compound powder to the CMC solution while vortexing or stirring to create a homogenous suspension.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to calculate the precise volume to be administered. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[15]
-
Gently but firmly restrain the mouse by the scruff of the neck to align the head and body.[14][22]
-
Use a proper-sized, ball-tipped gavage needle. Measure the needle from the tip of the mouse's nose to the last rib to ensure it reaches the stomach without causing perforation.[14]
-
Moisten the tip of the gavage needle with sterile water.
-
Gently insert the needle into the mouth, sliding it along the roof of the mouth and down the esophagus. Do not apply force.[14][22]
-
Slowly administer the suspension.[22]
-
Withdraw the needle smoothly.
-
Monitor the animal for any signs of distress for at least 15-30 minutes post-administration.[22]
-
Protocol 2: Intravenous (Tail Vein) Administration in Rats
-
Preparation of this compound Solution:
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline, 5% dextrose, or a solution with a safe co-solvent).
-
Ensure the solution is clear and free of any particulates. The pH should be within a physiologically acceptable range.[11]
-
-
Animal Preparation and Injection:
-
Warm the rat for 5-10 minutes using a heating pad under the cage or a heat lamp to dilate the tail veins.[7]
-
Clean the tail with 70% ethanol or isopropyl alcohol.[5]
-
Visualize one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle. A small flash of blood in the hub of the needle may indicate correct placement.[7]
-
Slowly inject the solution. There should be no resistance. If a blister forms, the needle is not in the vein.[7] The maximum recommended volume for a bolus IV injection in a rat is 5 ml/kg.[5]
-
After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[5][6]
-
Return the animal to its cage and monitor for any adverse reactions.
-
Mandatory Visualizations
Caption: A generalized workflow for in vivo studies with this compound.
References
- 1. (+-)-Tetrahydroberberine | 29074-38-2 | Benchchem [benchchem.com]
- 2. Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protoberberine alkaloids: A review of the gastroprotective effects, pharmacokinetics, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. research.vt.edu [research.vt.edu]
- 7. depts.ttu.edu [depts.ttu.edu]
- 8. research.vt.edu [research.vt.edu]
- 9. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Formulation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. benchchem.com [benchchem.com]
- 13. instechlabs.com [instechlabs.com]
- 14. acurec.ui.edu.ng [acurec.ui.edu.ng]
- 15. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 16. integrativepro.com [integrativepro.com]
- 17. health.clevelandclinic.org [health.clevelandclinic.org]
- 18. Berberine and Diabetes: Safety, Dosage, and Review [healthline.com]
- 19. Frontiers | Pharmacokinetics and Excretion of Berberine and Its Nine Metabolites in Rats [frontiersin.org]
- 20. Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Research SOP: Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats [researchsop.com]
Technical Support Center: Resolving Peak Tailing in Reverse-Phase HPLC of Protoberberine Alkaloids
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving peak tailing issues encountered during the reverse-phase High-Performance Liquid Chromatography (RP-HPLC) analysis of protoberberine alkaloids.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a significant problem in HPLC analysis?
A1: In an ideal HPLC separation, the resulting peaks on a chromatogram should be symmetrical and have a Gaussian shape. Peak tailing is a common chromatographic problem where the peak is asymmetrical, and the latter half of the peak is broader than the front half.[1][2] This distortion is problematic because it can lead to decreased resolution between adjacent peaks, inaccurate peak integration, and ultimately compromise the precision and accuracy of quantitative analysis.[3] A tailing factor (Tf) greater than 1.2 is generally considered indicative of significant peak tailing.[4]
Q2: Why are protoberberine alkaloids, such as berberine, particularly susceptible to peak tailing in RP-HPLC?
A2: Protoberberine alkaloids are basic compounds due to the presence of tertiary amine functional groups in their structure.[5][6] The primary cause of peak tailing for these basic compounds in RP-HPLC is secondary ionic interactions with the stationary phase.[3][5] On silica-based columns, residual silanol groups (Si-OH) on the surface can become deprotonated (ionized) to form Si-O⁻, especially at mobile phase pH levels above 3.0.[5][7] The positively charged (protonated) alkaloid molecules are then strongly attracted to these negatively charged silanol sites, causing a secondary retention mechanism that leads to tailed peaks.[1][8]
Q3: What are the main causes of peak tailing for protoberberine alkaloids?
A3: The causes of peak tailing can be broadly categorized as chemical or physical.
-
Chemical Causes: The most dominant cause is the secondary interaction between the basic alkaloid analytes and acidic residual silanol groups on the silica stationary phase.[1][9] Other chemical factors include operating the mobile phase at a pH close to the analyte's pKa, which can result in the presence of both ionized and unionized forms of the analyte.[7][10]
-
Physical and System-Related Causes: These include issues like column overload (injecting too much sample), a mismatch between the sample solvent and the mobile phase, extra-column dead volume from excessively long or wide tubing, and poor column health (e.g., contamination, voids, or a blocked inlet frit).[4][9]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing. Start with the most common cause (Mobile Phase pH) and proceed accordingly.
Caption: A logical workflow for troubleshooting peak tailing.
Issue 1: Mobile Phase and pH Effects
Q: How exactly does lowering the mobile phase pH improve the peak shape of protoberberine alkaloids?
A: Lowering the mobile phase pH to a range of 2.5-3.5 is the most effective strategy to mitigate tailing caused by silanol interactions.[9][11] At this low pH, the concentration of protons (H+) in the mobile phase is high. These protons neutralize the negatively charged silanol groups (Si-O⁻) on the silica surface, converting them to their non-ionized form (Si-OH).[9] This eliminates the strong ionic attraction between the protonated basic alkaloid and the stationary phase, resulting in a separation dominated by the desired hydrophobic interactions and leading to symmetrical peaks.
Caption: How low mobile phase pH mitigates silanol interactions.
Q: What are the best mobile phase additives to control pH and improve peak shape?
A: Several additives can be used. The choice often depends on your detector (UV vs. MS) and the specific requirements of your analysis. Using a buffer is crucial to stabilize the pH.[10][12]
Table 1: Comparison of Common Mobile Phase Additives for Alkaloid Analysis
| Additive | Typical Concentration | Advantages | Disadvantages & Considerations |
|---|---|---|---|
| Formic Acid | 0.1% (v/v) | Highly effective, volatile, and excellent for LC-MS compatibility.[9] | May not provide sufficient buffering capacity alone. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | Very effective at reducing tailing, good for UV detection.[13][14] | Causes significant ion suppression in mass spectrometry; can be harsh on columns over time.[15] |
| Phosphoric Acid / Phosphate Buffer | 10 - 50 mM | Excellent buffering capacity, very effective for UV applications.[9][11] | Not volatile and therefore not compatible with MS; can precipitate in high concentrations of acetonitrile.[9][11] |
| Triethylamine (TEA) | 5 - 25 mM | Acts as a competing base, blocking active silanol sites.[11][16] | Not MS-compatible; can shorten column lifetime by accelerating stationary phase hydrolysis.[11] |
Issue 2: Column Chemistry and Condition
Q: I've optimized my mobile phase, but some tailing persists. Could my column be the problem?
A: Yes. If mobile phase optimization does not completely resolve the issue, the column itself is the next logical area to investigate.
-
Use Modern, High-Quality Columns: For analyzing basic compounds like protoberberine alkaloids, always choose a column made from high-purity "Type B" silica, which has a lower content of acidic silanols and metallic impurities.[1][15] Furthermore, select a column that is "end-capped," where most residual silanol groups are chemically deactivated with small silyl groups, making them much less interactive.[3][9]
-
Assess Column Health: Over time, columns can become contaminated with strongly retained sample matrix components, or the packed bed can develop a void at the inlet, both of which cause peak distortion.[3][9] A gradual increase in backpressure along with peak tailing often signals a contaminated or blocked column.[4] If you suspect column contamination, perform a flushing procedure (see Protocol 2). If a void is suspected, the column usually needs to be replaced.
Issue 3: Other Potential Causes
Q: What other, less common factors could be causing my peaks to tail?
A: If both the mobile phase and column have been addressed, consider the following factors summarized in the table below.
Table 2: Troubleshooting Guide for Secondary Causes of Peak Tailing
| Potential Cause | How to Diagnose | Solution(s) |
|---|---|---|
| Column Overload | Inject a 10-fold diluted sample. If the peak shape improves and becomes more symmetrical, overload is the cause.[5][9] | Reduce the sample concentration or decrease the injection volume.[9] |
| Sample Solvent Mismatch | The sample is dissolved in a solvent significantly stronger (less polar) than the initial mobile phase (e.g., 100% ACN).[4] | Dissolve the sample in the initial mobile phase composition. If a stronger solvent is required for solubility, inject the smallest possible volume.[6] |
| Extra-Column Volume | Tailing is more pronounced for early-eluting peaks. The system may have wide-bore or excessively long tubing.[9] | Minimize all tubing lengths, especially between the injector, column, and detector. Use narrow internal diameter tubing (e.g., 0.005"). Ensure all fittings are properly made to avoid dead volume.[7] |
| Co-eluting Impurity | A small, unresolved peak is hiding on the tail of the main peak. | Adjust the detection wavelength to a more selective one for your analyte.[7] Modify the mobile phase gradient to improve the resolution between the two peaks. |
Section 3: Experimental Protocols
Protocol 1: Recommended Starting Method for Protoberberine Alkaloid Analysis
This protocol provides a robust starting point for developing a method that yields symmetrical peaks for protoberberine alkaloids like berberine.
-
Column: High-purity, end-capped C18 (e.g., Agilent TC-C18, Phenomenex Luna C18), 4.6 x 150 mm, 5 µm particle size.[17]
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 70% B
-
15-17 min: 70% B
-
17-18 min: 70% to 10% B
-
18-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV/PDA at 345 nm (for berberine) or a wavelength appropriate for your specific analyte.[13]
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve the sample material in a solvent matching the initial mobile phase conditions (90:10 Water:Acetonitrile with 0.1% Formic Acid). Filter through a 0.45 µm syringe filter before injection.
Protocol 2: General Column Flushing Procedure for a Contaminated RP Column
If you suspect column performance has degraded due to contamination, this flushing procedure can help restore it. Note: Always disconnect the column from the detector before flushing.
-
Flush with Mobile Phase (No Buffer): Flush the column with 10-20 column volumes of your mobile phase composition but without any salts or acid additives (e.g., 90:10 Water:Acetonitrile).
-
Flush with 100% Acetonitrile: Flush with 20 column volumes of 100% Acetonitrile to remove non-polar contaminants.
-
Flush with 100% Isopropanol: Flush with 20 column volumes of Isopropanol. This is a strong, intermediate polarity solvent.
-
Flush with 100% Acetonitrile: Flush again with 10-20 column volumes of 100% Acetonitrile.
-
Equilibrate with Initial Mobile Phase: Slowly re-introduce your initial analytical mobile phase (with all additives) and equilibrate the column for at least 20-30 minutes or until the baseline is stable.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. uhplcs.com [uhplcs.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. benchchem.com [benchchem.com]
- 7. chromtech.com [chromtech.com]
- 8. support.waters.com [support.waters.com]
- 9. labcompare.com [labcompare.com]
- 10. acdlabs.com [acdlabs.com]
- 11. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. researchgate.net [researchgate.net]
- 14. gigvvy.com [gigvvy.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. academic.oup.com [academic.oup.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Validating the Biological Target of (S)-Canadine Using CRISPR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-Canadine's performance against alternative compounds targeting the Dopamine D2 Receptor (D2R) and the Serotonin 5-HT1A Receptor. It further outlines detailed experimental protocols using CRISPR-Cas9 technology to validate these biological targets.
This compound, a naturally occurring isoquinoline alkaloid, has been identified as a promising bioactive compound with dual activity as a Dopamine D2 Receptor (D2R) antagonist and a Serotonin 5-HT1A Receptor agonist.[1] This dual functionality presents a unique pharmacological profile with potential therapeutic applications in neuropsychiatric disorders. However, rigorous validation of its biological targets is crucial for advancing its development. This guide outlines a comparative framework and experimental protocols to definitively validate the biological targets of this compound using CRISPR-Cas9 gene-editing technology.
Performance Comparison of this compound and Alternatives
To objectively assess the pharmacological profile of this compound, its binding affinity and functional potency are compared with established D2R antagonists and 5-HT1A receptor agonists.
Dopamine D2 Receptor Antagonists
This compound exhibits micromolar affinity as a D2R antagonist.[1][2] The following table compares its binding affinity with other known D2R antagonists.
| Compound | Type | Binding Affinity (Ki/pKi) |
| This compound | Natural Product | pKi = 6.08 [2] |
| Haloperidol | Typical Antipsychotic | Ki = 1.5 nM |
| Risperidone | Atypical Antipsychotic | Ki = 3.2 nM |
| Olanzapine | Atypical Antipsychotic | Ki = 2.1 nM |
| L-741,626 | Selective D2 Antagonist | Ki = 1.2 nM |
| Sulpiride | Selective D2 Antagonist | Ki = 2.7 nM |
Note: Lower Ki values and higher pKi values indicate stronger binding affinity.
Serotonin 5-HT1A Receptor Agonists
This compound also acts as a 5-HT1A receptor agonist with micromolar affinity.[1] Its profile is compared with other 5-HT1A receptor agonists in the table below.
| Compound | Type | Binding Affinity (Ki/pKi) / Functional Potency (EC50/pEC50) |
| This compound | Natural Product | pKi = 5.38 [2] |
| 8-OH-DPAT | Full Agonist | Ki = 1.2 nM / pEC50 = 8.4 |
| Buspirone | Partial Agonist | Ki = 14 nM / pEC50 = 7.5 |
| Flesinoxan | Full Agonist | Ki = 2.5 nM / pEC50 = 8.6 |
| Pardoprunox | Partial Agonist | pEC50 = 6.3[1] |
Note: Lower Ki/EC50 values and higher pKi/pEC50 values indicate stronger binding affinity/potency.
Experimental Protocols for CRISPR-Based Target Validation
CRISPR-Cas9 technology offers a precise and efficient method to validate the biological targets of small molecules by knocking out the putative target gene and observing the subsequent phenotypic changes or loss of drug efficacy.
Experimental Workflow for Target Validation
The overall workflow for validating the biological target of this compound using CRISPR-Cas9 is depicted below.
Detailed Methodologies
1. Guide RNA (gRNA) Design and Vector Construction
-
Target Gene Identification: The primary targets for validation are the human Dopamine Receptor D2 gene (DRD2) and the Serotonin Receptor 5-HT1A gene (HTR1A).
-
gRNA Design:
-
Utilize online design tools (e.g., CHOPCHOP, Synthego) to design at least three gRNAs targeting early exons of DRD2 and HTR1A.
-
Prioritize gRNAs with high on-target scores and low off-target predictions.
-
Ensure the target sequences are not in regions of known single nucleotide polymorphisms (SNPs).
-
-
Vector Construction:
-
Synthesize the designed gRNA sequences as complementary oligonucleotides.
-
Anneal the oligonucleotides to form double-stranded DNA.
-
Clone the annealed gRNA into a suitable all-in-one lentiCRISPRv2 vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
-
Verify the correct insertion of the gRNA sequence by Sanger sequencing.
-
2. Cell Line Engineering
-
Cell Line Selection: Choose a human cell line that endogenously expresses the target receptor (e.g., HEK293 or SH-SY5Y cells).
-
Lentiviral Production and Transduction:
-
Co-transfect the lentiCRISPRv2 vector with packaging and envelope plasmids into HEK293T cells to produce lentiviral particles.
-
Harvest the viral supernatant and determine the viral titer.
-
Transduce the target cell line with the lentivirus at a low multiplicity of infection (MOI) to ensure single viral integration per cell.
-
-
Selection and Clonal Isolation:
-
Select transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Perform limiting dilution to isolate single-cell clones.
-
Expand the individual clones to establish stable knockout cell lines.
-
3. Knockout Validation
-
Genomic DNA Analysis:
-
Extract genomic DNA from both wild-type (WT) and knockout (KO) cell clones.
-
Perform PCR to amplify the target region flanking the gRNA binding site.
-
Analyze the PCR products by Sanger sequencing to identify insertions or deletions (indels) that confirm successful gene editing.
-
-
Protein Expression Analysis:
-
Prepare protein lysates from WT and KO cell clones.
-
Perform Western blotting using specific antibodies against D2R or 5-HT1A to confirm the absence of the target protein in the KO clones.
-
4. Phenotypic and Functional Assays
-
Downstream Signaling Assays:
-
D2R Antagonism: Treat WT and DRD2-KO cells with a D2R agonist (e.g., quinpirole) in the presence or absence of this compound. Measure the levels of cyclic AMP (cAMP); D2R activation inhibits adenylyl cyclase, leading to decreased cAMP. This compound's antagonistic effect should be abolished in the KO cells.
-
5-HT1A Agonism: Treat WT and HTR1A-KO cells with this compound. Measure cAMP levels; 5-HT1A receptor activation also inhibits adenylyl cyclase. The effect of this compound on cAMP levels should be absent in the KO cells.
-
-
Cellular Phenotype Assessment:
-
Depending on the cellular context and the known functions of the target receptors, assess relevant cellular phenotypes such as cell proliferation, migration, or changes in gene expression. The effect of this compound on these phenotypes should be diminished or absent in the corresponding KO cell lines.
-
Signaling Pathways
Understanding the signaling pathways of the target receptors is crucial for designing and interpreting the functional validation assays.
Dopamine D2 Receptor Signaling Pathway
D2R is a Gαi-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced protein kinase A (PKA) activity.
Serotonin 5-HT1A Receptor Signaling Pathway
Similar to D2R, the 5-HT1A receptor is also coupled to Gαi. Its activation by an agonist leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.
By following this comprehensive guide, researchers can effectively utilize CRISPR-Cas9 technology to rigorously validate the biological targets of this compound, thereby providing a solid foundation for its further preclinical and clinical development.
References
A Comparative Analysis of (S)-Canadine and (R)-Canadine Bioactivity: Unraveling Enantioselective Effects
For Immediate Release
This guide provides a comprehensive comparative analysis of the bioactivity of the two enantiomers of Canadine: (S)-Canadine and (R)-Canadine. Canadine, a tetrahydroisoquinoline alkaloid found in various plant species, has garnered scientific interest for its potential pharmacological activities. As a chiral molecule, the spatial arrangement of its atoms in the (S) and (R) forms can lead to significant differences in their interactions with biological systems. This report synthesizes the available experimental data to delineate the distinct bioactive profiles of each enantiomer, offering valuable insights for researchers, scientists, and professionals in drug development.
While research has highlighted several biological effects of this compound and racemic canadine, a direct and comprehensive comparison of the bioactivity of the individual (S) and (R) enantiomers is not extensively documented in publicly available literature. However, existing studies provide crucial insights into their differential effects, particularly concerning acetylcholinesterase inhibition.
Quantitative Bioactivity Comparison
The following table summarizes the available quantitative data comparing the bioactivity of this compound and (R)-Canadine. It is important to note that for many biological activities, data is only available for the (S)-enantiomer or the racemic mixture.
| Biological Activity | This compound ((-)-Canadine) | (R)-Canadine ((+)-Canadine) | Reference |
| Acetylcholinesterase (AChE) Inhibition (IC50) | Inactive | 0.70 ± 0.07 µM | |
| Antioxidant Activity | Possesses significant antioxidant activity | Data not available | |
| Cytotoxicity | Low to no cytotoxic effect observed | Data not available | |
| Dopamine D1 and D2 Receptor Modulation | Implicated in neuroprotective effects | Implicated in neuroprotective effects |
Key Bioactivity Findings
Acetylcholinesterase Inhibition: A Clear Distinction
A significant difference in the bioactivity of the Canadine enantiomers has been observed in their ability to inhibit acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine and a target for Alzheimer's disease therapies. Experimental data clearly indicates that (R)-Canadine ((+)-Canadine) is a potent inhibitor of human acetylcholinesterase , with a reported IC50 value of 0.70 ± 0.07 µM. In stark contrast, This compound ((-)-Canadine) is considered to be inactive as an AChE inhibitor. This pronounced stereoselectivity highlights the critical role of the chiral center in the interaction with the active site of the AChE enzyme.
Antioxidant and Cytotoxic Effects: An Incomplete Picture
Studies on racemic canadine and this compound have demonstrated significant antioxidant properties and a lack of cytotoxicity in various cell lines, which is a notable advantage compared to the structurally related alkaloid, berberine. These findings suggest potential therapeutic applications for canadine in conditions associated with oxidative stress. However, a direct comparison with (R)-Canadine is currently unavailable in the literature, leaving a gap in our understanding of the enantioselective contribution to these effects.
Neuroprotective Potential: A Shared Implication
Both this compound and (R)-Canadine have been implicated as key compounds in a traditional Chinese medicine formulation for the treatment of Parkinson's disease, suggesting that both enantiomers may possess neuroprotective properties. The tetrahydroprotoberberine scaffold, to which canadine belongs, is known to interact with dopamine receptors, which are crucial in the pathophysiology of Parkinson's disease. However, specific comparative studies on the neuroprotective mechanisms and efficacy of the individual enantiomers are lacking.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for the key bioassays mentioned in this guide.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the anticholinesterase activity of compounds.
Principle: The assay measures the activity of acetylcholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, resulting from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Procedure:
-
Prepare a stock solution of the test compound (e.g., (R)-Canadine) in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add in the following order:
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Test compound at various concentrations.
-
Acetylcholinesterase enzyme solution.
-
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide, and the chromogen, DTNB.
-
Measure the absorbance of the yellow product at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antioxidant Activity Assay (DPPH Radical Scavenging)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant, the DPPH radical is reduced, leading to a color change from violet to yellow, which can be measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a 96-well microplate or cuvettes, add the DPPH solution to various concentrations of the test compound.
-
Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The EC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a plot of scavenging activity against the concentration of the test compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Seed cells in a 96-well plate at a specific density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow for formazan crystal formation.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined from a dose-response curve.
Visualizing the Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Stereoselective Inhibition of Acetylcholinesterase by Canadine Enantiomers.
Caption: Proposed Antioxidant Mechanism of Canadine.
Caption: General Experimental Workflow for Cytotoxicity Assessment.
Conclusion and Future Directions
The available evidence strongly suggests a significant stereoselectivity in the bioactivity of Canadine enantiomers, most notably in their interaction with acetylcholinesterase. (R)-Canadine emerges as a potent AChE inhibitor, while this compound is inactive. Both enantiomers are implicated in neuroprotection, and this compound, along with the racemic mixture, exhibits promising antioxidant and low cytotoxic profiles.
To fully elucidate the therapeutic potential of each enantiomer, further research is imperative. Direct, quantitative comparative studies on the antioxidant, cytotoxic, and neuroprotective effects of this compound and (R)-Canadine are crucial. Such studies would provide a more complete understanding of their structure-activity relationships and guide the development of enantiomerically pure forms for specific therapeutic applications. The detailed experimental protocols provided in this guide offer a foundation for conducting such vital research.
A Head-to-Head Comparison of (S)-Canadine and Berberine Antioxidant Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant properties of two closely related benzylisoquinoline alkaloids: (S)-Canadine and Berberine. While both compounds are recognized for their potential health benefits, this document focuses specifically on their antioxidant mechanisms and efficacy, supported by available experimental data.
Quantitative Antioxidant Activity
Direct comparative studies providing head-to-head quantitative data on the antioxidant activity of this compound and Berberine are limited in the currently available scientific literature. However, by compiling data from various sources, we can provide an overview of their individual antioxidant capacities as measured by common in vitro assays.
It is important to note that the antioxidant activity of Berberine has been more extensively studied and quantified than that of this compound. One study indicated that Berberine's direct radical scavenging activity in a DPPH assay was low, with an IC50 value higher than 500 μM[1]. Conversely, other studies have reported more potent radical scavenging activity for Berberine. This variability may be attributed to different experimental conditions.
Below is a summary of reported antioxidant activity for Berberine from various studies.
| Compound | Assay | IC50 Value | Reference Compound | IC50 Value of Reference |
| Berberine | DPPH | >500 µM | - | - |
| Berberine | DPPH | 42.7 µg/mL | Ascorbic Acid | 62.4 µg/mL |
| Berberine | DPPH | 178.27 µg/mL | Ascorbic Acid | 118.78 µg/mL |
| Berberine | Nitric Oxide Scavenging | 123.0 µg/mL | Ascorbic Acid | 117.6 µg/mL |
| Berberine | Superoxide Scavenging | 145.6 µg/mL | Ascorbic Acid | 96.4 µg/mL |
Note: IC50 values can vary significantly between different studies due to variations in experimental protocols, reagents, and conditions.
Mechanisms of Antioxidant Action
Both Berberine and this compound exert their antioxidant effects through various mechanisms, including direct radical scavenging and modulation of cellular antioxidant defense systems.
Berberine
Berberine's antioxidant mechanism is multifaceted and well-documented. It involves:
-
Upregulation of Endogenous Antioxidant Enzymes: Berberine enhances the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx)[5].
-
Activation of the Nrf2 Pathway: Berberine promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes[5].
-
AMPK Pathway Activation: Berberine activates AMP-activated protein kinase (AMPK), which in turn can enhance Nrf2 activity and contribute to the overall antioxidant defense[5].
Caption: Signaling pathway of Berberine's antioxidant action.
This compound
The antioxidant mechanisms of this compound are less extensively characterized than those of Berberine. However, available research suggests the following:
-
Direct Radical Scavenging: this compound has been shown to possess antioxidant activity against free radical-induced oxidative injury[4].
-
Low Cytotoxicity: Notably, in contrast to Berberine, this compound has demonstrated a lack of cytotoxic effects in several cell culture studies, which makes it an interesting candidate for further investigation as a safe antioxidant agent[2].
Further research is required to fully elucidate the specific signaling pathways involved in the antioxidant effects of this compound.
Experimental Protocols
The following are detailed methodologies for the two most common in vitro antioxidant assays, DPPH and ABTS, which are frequently used to evaluate the antioxidant capacity of compounds like Berberine and this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of the test compound solution at various concentrations.
-
Add the DPPH solution to each well/cuvette.
-
A control containing the solvent and the DPPH solution is also prepared.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement:
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
Caption: Experimental workflow for the DPPH assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Methodology:
-
Reagent Preparation:
-
Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM) in water.
-
To generate the ABTS•+ radical cation, mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a small volume of the test compound solution at various concentrations to a specified volume of the diluted ABTS•+ solution.
-
A control containing the solvent and the diluted ABTS•+ solution is also prepared.
-
The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement:
-
The absorbance is measured at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value is determined from the plot of scavenging percentage against the concentration of the test compound.
-
Caption: Experimental workflow for the ABTS assay.
Conclusion
Berberine has been extensively studied for its antioxidant properties, with a well-defined mechanism of action involving the upregulation of endogenous antioxidant enzymes through the Nrf2 and AMPK signaling pathways. In contrast, while this compound is reported to possess significant antioxidant activity with the added benefit of lower cytotoxicity, there is a notable lack of quantitative data from standardized assays in the available literature. This data gap makes a direct, quantitative head-to-head comparison of their antioxidant potency challenging at present.
For researchers and drug development professionals, Berberine offers a more established profile as an antioxidant agent. However, the favorable safety profile of this compound suggests it is a promising candidate for further investigation. Future studies employing standardized antioxidant assays to directly compare these two alkaloids are warranted to fully elucidate their relative antioxidant efficacy.
References
- 1. BJOC - Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells [beilstein-journals.org]
- 2. Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Canadine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
The Neuroprotective Potential of Berberine, an Isoquinoline Alkaloid, in Parkinson's Disease Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of Berberine, a compound structurally related to (S)-Canadine, in preclinical models of Parkinson's disease. Due to a lack of available data on this compound, this guide focuses on Berberine, a well-researched isoquinoline alkaloid that has demonstrated significant neuroprotective effects.
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1][2] Current therapeutic strategies primarily offer symptomatic relief.[2] Emerging research into natural compounds has highlighted the potential of isoquinoline alkaloids, such as Berberine, in mitigating the pathology of PD.[1][3] This guide synthesizes experimental data on the in vivo efficacy of Berberine and compares its neuroprotective mechanisms with other potential therapeutic approaches.
In Vivo Efficacy of Berberine in Parkinson's Disease Models
Berberine has been evaluated in multiple rodent models of Parkinson's disease, consistently demonstrating neuroprotective and restorative effects. The most commonly utilized models are those induced by neurotoxins such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), 6-hydroxydopamine (6-OHDA), and rotenone, which replicate key pathological features of PD.[1][2][4]
The therapeutic efficacy of Berberine is assessed through behavioral tests that measure motor coordination and balance, as well as through neurochemical and histological analyses to quantify dopaminergic neuron survival and neurotransmitter levels.[4][5]
Table 1: Summary of Berberine's Efficacy in Rodent Models of Parkinson's Disease
| Parkinson's Disease Model | Berberine Dosage | Key Findings | Reference |
| MPTP-induced mice | 50 mg/kg, p.o. | - Improved motor balance and coordination.- Prevented dopaminergic neuronal death in the substantia nigra.- Inhibited apoptosis in the hippocampus, improving short-term memory. | [1][5] |
| 6-OHDA-induced mice | Not specified | - Alleviated motor function deficits.- Modulated the AMPK–PGC-1α–SIRT1 signaling pathway.- Restored expression of autophagy-related proteins. | [2] |
| Rotenone-induced rats | 10 mg/kg and 40 mg/kg, p.o. | - Ameliorated cognitive impairment and improved motor coordination.- Increased dopamine levels.- Reduced elevated levels of total cholesterol and triglycerides. | [4] |
Comparative Analysis with Alternative Treatments
While a direct comparison with this compound is not possible due to the absence of data, Berberine's performance can be contextualized by comparing its mechanisms to other therapeutic agents investigated for Parkinson's disease.
Table 2: Mechanistic Comparison of Berberine and Other Neuroprotective Agents
| Compound/Class | Primary Mechanism of Action | Key Downstream Effects |
| Berberine | - Activation of AMPK–SIRT1–PGC-1α signaling axis- Inhibition of MAO-B- Antioxidant and anti-inflammatory effects | - Enhanced mitochondrial function and autophagy- Reduced dopamine degradation- Decreased oxidative stress and neuronal apoptosis |
| Levodopa | - Dopamine precursor | - Symptomatic relief of motor symptoms |
| Dopamine Agonists | - Direct stimulation of dopamine receptors | - Symptomatic relief, but with potential side effects |
| MAO-B Inhibitors | - Inhibition of dopamine metabolism | - Increased synaptic dopamine levels |
| Cannabinoids (e.g., CBD) | - Antioxidant and anti-inflammatory properties (receptor-independent)- Modulation of glial cell activity | - Neuroprotection against 6-OHDA toxicity- Reduction of neuroinflammation |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following outlines a typical protocol for inducing a Parkinson's disease model and assessing the efficacy of a therapeutic compound like Berberine.
6-OHDA-Induced Mouse Model of Parkinson's Disease
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Neurotoxin Administration: A unilateral injection of 6-hydroxydopamine (6-OHDA) is administered into the medial forebrain bundle. This selectively destroys dopaminergic neurons.
-
Treatment: Berberine is administered daily via oral gavage for a specified period (e.g., two weeks) following the neurotoxin injection.
-
Behavioral Assessment: Motor function is evaluated using tests such as the rotarod test and the beam walking test to assess balance and coordination.
-
Neurochemical Analysis: Post-mortem analysis of brain tissue (striatum and substantia nigra) is conducted to measure dopamine levels and the activity of tyrosine hydroxylase, a key enzyme in dopamine synthesis.
-
Histological Examination: Immunohistochemical staining is used to visualize and quantify the loss of dopaminergic neurons in the substantia nigra.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of Berberine are mediated through complex signaling pathways that regulate cellular stress responses, mitochondrial function, and inflammation.
Caption: Berberine's activation of the AMPK-SIRT1-PGC-1α pathway.
The experimental workflow for evaluating neuroprotective compounds in a Parkinson's disease model typically involves several key stages, from model induction to data analysis.
Caption: Experimental workflow for in vivo efficacy validation.
References
- 1. Combating Neurodegenerative Diseases with the Plant Alkaloid Berberine: Molecular Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Berberine: A Promising Treatment for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. spandidos-publications.com [spandidos-publications.com]
Cross-Validation of HPLC and Polarimetric Methods for the Enantiomeric Purity of (S)-Canadine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric purity is a critical aspect of drug development and quality control for chiral compounds such as (S)-Canadine. This guide provides a detailed comparison of two analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase and HPLC coupled with polarimetric detection. The following sections present a cross-validation of these methods, supported by experimental data, to assist researchers in selecting the most appropriate technique for their needs.
Introduction to Chiral Purity Analysis
Chiral molecules, or enantiomers, are non-superimposable mirror images of each other. While they possess identical physical and chemical properties in an achiral environment, they can exhibit different pharmacological and toxicological effects in the body. Therefore, regulatory agencies mandate the strict control of the enantiomeric purity of chiral drugs. This compound, a bioactive alkaloid, requires precise analytical methods to quantify its enantiomeric excess.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of chiral analysis.[1] It can be employed in two primary modes for enantiomeric separation:
-
Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and individual quantification, typically by UV detection.
-
HPLC with Polarimetric Detection: This technique relies on the property of chiral molecules to rotate the plane of polarized light.[2][3] A polarimetric detector measures this rotation, which is proportional to the concentration of the enantiomer.[2] This can be used with a standard achiral column, as the separation of enantiomers is not required for detection.[4][5]
This guide focuses on a direct comparison of these two approaches for the analysis of this compound.
Experimental Methodologies
The following protocols are based on established methods for the determination of the enantiomeric purity of canadine.[4][5]
2.1. Chiral HPLC with Photometric (UV) Detection
This method achieves physical separation of the (S)- and (R)-Canadine enantiomers.
-
Chromatographic System: High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: Chirex-3019 (Pirkle-type) chiral column with a stationary phase of (S)-tert-leucine and (S)-1-(α-naphthyl)ethylamine.[4][5]
-
Mobile Phase: A suitable mixture of solvents for optimal separation (e.g., hexane/isopropanol).
-
Flow Rate: 1.0 mL/min.
-
Quantification: The enantiomeric purity is determined by the relative peak areas of the two enantiomers.
2.2. HPLC with Polarimetric Detection
This method determines enantiomeric purity without physical separation of the enantiomers.[4][5]
-
Chromatographic System: High-Performance Liquid Chromatograph coupled with a diode-laser polarimetric detector.
-
Mobile Phase: A suitable reversed-phase eluent (e.g., acetonitrile/water).
-
Flow Rate: 1.0 mL/min.
-
Quantification: The magnitude of the optical rotation is proportional to the enantiomeric excess in the sample.
Data Presentation and Comparison
The performance of both methods was evaluated based on key validation parameters. The following table summarizes the quantitative data for easy comparison.
| Parameter | Chiral HPLC with Photometric Detection | HPLC with Polarimetric Detection |
| Column Type | Chiral (Chirex-3019) | Achiral (RP-18) |
| Detection Method | UV Photometry (235 nm) | Polarimetry (830 nm) |
| Separation of Enantiomers | Baseline separation achieved (Rs = 1.78) | No physical separation |
| Detection Limit | 0.3 µg | 1.5 µg |
| Linear Range | 0.4 to 2 µg | 25 to 200 µg |
Data sourced from a study on canadine enantiomeric purity determination.[4][5]
Cross-Validation Workflow
A cross-validation approach ensures that both methods provide concordant results, thereby increasing confidence in the analytical data. The following diagram illustrates the logical workflow for the cross-validation of the chiral HPLC and polarimetric methods.
Caption: Workflow for cross-validating chiral HPLC and polarimetric methods.
Discussion and Conclusion
The cross-validation of these two distinct analytical methods provides a robust approach to confirming the enantiomeric purity of this compound.
-
Chiral HPLC with UV detection offers high sensitivity with a low detection limit and provides direct visualization of the separation of the enantiomers. This method is ideal for detecting trace enantiomeric impurities. The baseline separation (Rs = 1.78) indicates excellent resolution between the (S)- and (R)-Canadine peaks.[4][5]
-
HPLC with polarimetric detection on an achiral column presents a simpler and potentially faster alternative as it does not require the specialized and often more expensive chiral columns. While its detection limit is higher, its wider linear range may be advantageous for analyzing samples with higher concentrations.[4][5]
Studies have shown that the results obtained by both methods are concordant, indicating that either method is appropriate for the analysis of canadine enantiomers.[4][5] The choice of method may therefore depend on the specific requirements of the analysis, such as the need for high sensitivity or the availability of instrumentation. For routine quality control where high throughput is desired, the polarimetric method may be more efficient. For in-depth purity profiling and method validation, the chiral separation method is indispensable.
References
A Comparative Analysis of the Neuroprotective Potential of (S)-Canadine and l-Tetrahydropalmatine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neuroprotective effects of two isoquinoline alkaloids: (S)-Canadine and l-tetrahydropalmatine (l-THP). While both compounds have shown promise in preclinical studies, this document aims to objectively present the available experimental data, elucidate their proposed mechanisms of action, and provide detailed experimental protocols for key assays to facilitate further research and drug development.
At a Glance: Key Neuroprotective Properties
| Feature | This compound | l-Tetrahydropalmatine (l-THP) |
| Primary Mechanism | Antioxidant, PI3K/Akt pathway activation | Dopamine receptor antagonist, Anti-inflammatory, Antioxidant |
| Primary Models Studied | In vitro antioxidant assays | Cerebral Ischemia-Reperfusion, Pain Models |
| Key Signaling Pathways | PI3K/Akt | Dopamine signaling, Inflammatory cascades |
Quantitative Comparison of Neuroprotective Effects
To date, direct comparative studies evaluating the neuroprotective efficacy of this compound and l-THP are limited in publicly available literature. However, quantitative data from independent studies on l-THP in a cerebral ischemia-reperfusion model provide a benchmark for its neuroprotective potential.
Table 1: Neuroprotective Effects of l-Tetrahydropalmatine in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
| Parameter | Control (MCAO) | l-THP (12.5 mg/kg) | l-THP (25 mg/kg) | l-THP (50 mg/kg) |
| Neurological Deficit Score | 4.0 ± 0.0 | 2.8 ± 0.4 | 2.2 ± 0.4 | 1.6 ± 0.5 |
| Infarct Volume (%) | 35.2 ± 3.1 | 25.1 ± 2.8 | 18.7 ± 2.5 | 12.4 ± 2.1 |
| Bcl-2/Bax Ratio (relative to sham) | 0.4 ± 0.1 | 0.7 ± 0.1 | 0.9 ± 0.2 | 1.2 ± 0.2 |
| Cleaved Caspase-3 (relative to sham) | 3.5 ± 0.5 | 2.5 ± 0.4 | 1.8 ± 0.3 | 1.2 ± 0.2 |
*p < 0.05, **p < 0.01 vs. Control (MCAO). Data synthesized from preclinical studies.
Table 2: Biochemical Markers of Neuroprotection by l-Tetrahydropalmatine in a Rat Model of Cerebral Ischemia-Reperfusion
| Parameter | Model Group | l-THP (10 mg/kg) |
| Neurological Deficit Score | 3.8 ± 0.5 | 1.5 ± 0.7 |
| Infarct Size (%) | 25.3 ± 4.1 | 10.2 ± 3.2 |
| Serum LDH (U/L) | 680 ± 125 | 350 ± 98 |
| Serum CK (U/L) | 1250 ± 210 | 780 ± 150 |
| Brain MDA (nmol/mg protein) | 8.5 ± 1.2 | 4.3 ± 0.8 |
| Brain SOD (U/mg protein) | 35 ± 5 | 62 ± 8 |
*p < 0.05 vs. Model Group. Data synthesized from preclinical studies.
Mechanisms of Action and Signaling Pathways
The neuroprotective effects of this compound and l-THP are attributed to their distinct molecular mechanisms.
This compound: The neuroprotective activity of this compound is primarily linked to its antioxidant properties and its ability to activate the PI3K/Akt signaling pathway.[1][2] The Akt pathway is a critical regulator of cell survival and proliferation, and its activation can inhibit apoptosis and promote neuronal survival.
l-Tetrahydropalmatine (l-THP): l-THP exhibits a broader pharmacological profile, acting as an antagonist at dopamine D1 and D2 receptors.[3] This modulation of the dopaminergic system is a key aspect of its neuroprotective effects.[4] Additionally, l-THP has demonstrated anti-inflammatory and antioxidant activities, further contributing to its neuroprotective capacity.[4]
Table 3: Dopamine Receptor Binding Affinity of l-Tetrahydropalmatine
| Receptor | Kᵢ (nM) |
| Dopamine D1 | 124 |
| Dopamine D2 | 388 |
Data from radioligand binding assays.Binding affinity data for this compound at dopamine receptors are not currently available.
Visualizing the Pathways
To illustrate the proposed mechanisms of action, the following diagrams depict the key signaling pathways involved.
Caption: Proposed neuroprotective signaling pathway of this compound.
Caption: Proposed neuroprotective signaling pathways of l-Tetrahydropalmatine.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of neuroprotective compounds are provided below.
Cell Viability Assessment (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (this compound or l-THP) for the desired duration (e.g., 24, 48 hours). Include a vehicle control group.
-
Induction of Neurotoxicity (Optional): To model a neurodegenerative condition, cells can be co-treated with a neurotoxin (e.g., 6-hydroxydopamine for Parkinson's models, or glutamate for excitotoxicity models).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control group.
Caption: Experimental workflow for the MTT assay.
Western Blot Analysis for Bcl-2 and Bax
This technique is used to quantify the expression levels of specific proteins, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
Protocol:
-
Tissue/Cell Lysis: Homogenize brain tissue samples or lyse cultured neuronal cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2 and Bax overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control. The Bcl-2/Bax ratio can then be calculated.[5]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This method is used to detect DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Tissue Preparation: Prepare brain tissue sections (paraffin-embedded or frozen) on slides.
-
Deparaffinization and Rehydration (for paraffin sections): Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Permeabilization: Permeabilize the tissue sections with Proteinase K or a similar enzyme to allow entry of the labeling reagents.
-
Labeling Reaction: Incubate the sections with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently tagged dUTP). TdT will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.
-
Detection:
-
For BrdUTP: Incubate with an anti-BrdU antibody conjugated to a fluorescent secondary antibody or an enzyme for colorimetric detection.
-
For fluorescently tagged dUTP: The signal can be directly visualized.
-
-
Counterstaining: Counterstain the nuclei with a DNA dye such as DAPI or Hoechst to visualize all cell nuclei.
-
Imaging: Visualize the slides using a fluorescence microscope. Apoptotic cells will show a positive TUNEL signal co-localized with the nuclear counterstain.
-
Quantification: Quantify the number of TUNEL-positive cells as a percentage of the total number of cells in a given area.[1]
References
(S)-Canadine's Anti-Inflammatory Power in Macrophages: A Comparative Analysis of Signaling Pathways
For Immediate Release
This guide provides a comprehensive comparison of the anti-inflammatory mechanisms of (S)-Canadine and related isoquinoline alkaloids, Berberine and Tetrahydropalmatine, within macrophages. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics.
While direct and extensive research on the specific anti-inflammatory pathway of this compound in macrophages is still emerging, its structural similarity to well-studied compounds like Berberine and Tetrahydropalmatine allows for a predictive comparison. This guide synthesizes the current understanding of these related molecules to propose a likely mechanism of action for this compound, offering a valuable resource for guiding future research.
Comparative Analysis of Anti-Inflammatory Effects
The anti-inflammatory properties of these alkaloids are primarily attributed to their ability to modulate macrophage polarization and inhibit key pro-inflammatory signaling cascades. Macrophages, key players in the immune response, can exist in a pro-inflammatory (M1) or an anti-inflammatory (M2) state. Chronic inflammation is often associated with an overabundance of M1 macrophages. Berberine and Tetrahydropalmatine have been shown to effectively suppress the M1 phenotype and promote a shift towards the M2 phenotype, a crucial mechanism for resolving inflammation.
| Compound | Target Pathway(s) | Key Effects in Macrophages |
| This compound (Proposed) | NF-κB, MAPK, PI3K/Akt | Inhibition of pro-inflammatory cytokine production (TNF-α, IL-6), promotion of M2 macrophage polarization. |
| Berberine | AMPK, NF-κB, MAPK, Nrf2/HO-1 | Inhibition of M1 polarization, decreased production of TNF-α, IL-6, and IL-1β; suppression of NF-κB and MAPK signaling.[1][2][3][4] |
| Tetrahydropalmatine | TLR4/NF-κB/NLRP3, PI3K/AKT/GSK3β | Induction of M2 macrophage polarization, inhibition of the TLR4/NF-κB/NLRP3 inflammasome pathway.[5] |
Signaling Pathways Under the Microscope
The anti-inflammatory actions of these compounds converge on the inhibition of the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB). In resting macrophages, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), a cascade of events leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This targets IκBα for degradation, allowing NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Berberine has been demonstrated to inhibit this pathway by interfering with the interaction between Toll-like receptor 4 (TLR4) and MyD88, an upstream adapter protein crucial for NF-κB activation.[2][3] It also activates AMP-activated protein kinase (AMPK), which can suppress inflammatory responses.[6] Tetrahydropalmatine similarly inhibits the TLR4/NF-κB pathway and has been shown to inactivate the NLRP3 inflammasome, a multi-protein complex that drives the production of potent inflammatory cytokines.[5]
Based on this evidence, it is highly probable that This compound also exerts its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway , potentially at multiple points, leading to a reduction in the expression of inflammatory mediators.
Experimental Workflow for Pathway Confirmation
To validate the proposed anti-inflammatory pathway of this compound, a series of in vitro experiments using a macrophage cell line (e.g., RAW 264.7) can be performed. The following workflow outlines the key steps.
Detailed Experimental Protocols
Macrophage Culture and Stimulation
-
Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates for protein and RNA analysis, 96-well plates for cytokine analysis) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound, Berberine, or Tetrahydropalmatine for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for the desired time points (e.g., 24 hours for cytokine analysis, shorter time points for signaling pathway analysis).[7][8]
Western Blot for NF-κB Pathway Proteins
-
Cell Lysis: After treatment and stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-p65, p65, and IκBα overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9][10]
ELISA for Pro-Inflammatory Cytokines
-
Sample Collection: Collect the cell culture supernatants after treatment and stimulation.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. Briefly, add the standards and samples to the antibody-coated microplate. After incubation and washing, add the detection antibody, followed by the enzyme conjugate and substrate.
-
Measurement: Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the concentration of cytokines in the samples based on the standard curve.[11][12][13][14][15]
Quantitative PCR (qPCR) for M1/M2 Macrophage Markers
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells using a suitable kit and reverse transcribe it into cDNA.
-
qPCR: Perform qPCR using SYBR Green master mix and primers specific for M1 markers (e.g., iNOS, TNF-α) and M2 markers (e.g., Arginase-1, CD206). Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Analyze the relative gene expression using the 2^-ΔΔCt method.[16][17][18]
This guide provides a framework for understanding and investigating the anti-inflammatory properties of this compound in macrophages. The proposed mechanisms, based on the actions of structurally related alkaloids, offer a strong starting point for further research to fully elucidate its therapeutic potential.
References
- 1. Berberine inhibits macrophage M1 polarization via AKT1/SOCS1/NF-κB signaling pathway to protect against DSS-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of berberine on proinflammatory M1 macrophage polarization through interfering with the interaction between TLR4 and MyD88 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of berberine on proinflammatory M1 macrophage polarization through interfering with the interaction between TLR4 and MyD88 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berbamine Exerts Anti-Inflammatory Effects via Inhibition of NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrahydropalmatine induces the polarization of M1 macrophages to M2 to relieve limb ischemia-reperfusion-induced lung injury via inhibiting the TLR4/NF-κB/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Berberine, A Phytoalkaloid, Inhibits Inflammatory Response Induced by LPS through NF-Kappaβ Pathway: Possible Involvement of the IKKα - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Frontiers | Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4 [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Human TNF alpha ELISA kit | Cell Culture Supernatant, Cell Lysate, Plasma [antibodies-online.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. cdn.stemcell.com [cdn.stemcell.com]
- 16. researchgate.net [researchgate.net]
- 17. neurosurgery.uw.edu [neurosurgery.uw.edu]
- 18. M1 and M2 macrophages markers are alternately expressed during periapical lesion development - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of (S)-Canadine Analogs: A Comparative Guide
A detailed analysis of the structure-activity relationships (SAR) of derivatives based on the (S)-Canadine scaffold, also known as (S)-tetrahydroprotoberberine, reveals key structural modifications that influence their biological activities. While comprehensive SAR studies specifically on this compound derivatives are limited in publicly available literature, research on the closely related tetrahydroprotoberberine and berberine alkaloids provides valuable insights for researchers, scientists, and drug development professionals.
This guide synthesizes experimental data from studies on tetrahydroprotoberberine derivatives, presenting a comparative analysis of their anticancer and other biological activities. The data underscores the importance of substitutions at various positions on the protoberberine core for modulating potency and selectivity.
Comparative Analysis of Biological Activity
The following tables summarize the in vitro biological activities of various tetrahydroprotoberberine derivatives, highlighting the impact of different substituents on their efficacy against cancer cell lines and other biological targets.
Table 1: Anticancer Activity of 9,13-Disubstituted Berberine Derivatives
| Compound ID | R1 (Position 9) | R2 (Position 13) | PC3 IC50 (μM) | DU145 IC50 (μM) | MDA-MB-231 IC50 (μM) | HT29 IC50 (μM) | HCT116 IC50 (μM) |
| Berberine | OCH3 | H | >40 | >40 | >40 | >40 | >40 |
| 18e | O(CH2)2Ph | CH2(4-CF3-Ph) | 0.19 | 0.43 | 0.87 | 1.15 | 0.98 |
Data from a study on novel berberine derivatives with disubstituents on positions C9 and C13, which showed significantly enhanced antiproliferative activities compared with berberine.[1]
Table 2: Anticancer Activity of Phenyl-Substituted Berberine Triazolyl Derivatives
| Compound ID | R Group on Phenyl Ring | SW-1990 IC50 (μM) | SMMC-7721 IC50 (μM) | MCF-7 IC50 (μM) |
| Berberine | - | >50 | >50 | >50 |
| 16 | 4-Trifluoromethyl | 8.54 ± 1.97 | 11.87 ± 1.83 | 15.62 ± 2.13 |
| 36 | 2,4-Dichloro | 15.21 ± 2.08 | 18.24 ± 2.17 | 12.57 ± 1.96 |
This study designed and synthesized a series of phenyl-substituted berberine triazolyls, with compound 16 showing the most potent inhibitory activity against SW-1990 and SMMC-7721 cell lines, and compound 36 being most effective against the MCF-7 cell line.[2][3]
Table 3: α1A-Adrenoceptor Antagonistic Activity of Tetrahydroprotoberberine Derivatives
| Compound ID | Modification | α1A-AR IC50 (nM) | α1B-AR IC50 (nM) | α1D-AR IC50 (nM) |
| (S)-27 | Indole segment introduced | 12.8 ± 2.2 | >10000 | 258 ± 35 |
A series of tetrahydroprotoberberine derivatives were modified by introducing an indole segment, leading to potent and selective α1A-adrenoceptor antagonists.[4]
Table 4: Effect of Tetrahydroprotoberberine Derivatives on Cholesterol and Triglyceride Levels in HepG2 Cells
| Compound ID | Modification | Total Cholesterol Reduction (%) | Triglyceride Reduction (%) |
| 49 | Specific modification (details in original paper) | Significant | Significant |
This research focused on synthesizing tetrahydroprotoberberine derivatives to reduce sterol regulatory element-binding proteins (SREBPs) expression for treating hyperlipidemia, with compound 49 showing the greatest efficacy.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Synthesis of 9,13-Disubstituted Berberine Derivatives
Novel berberine derivatives with substituents at both the C9 and C13 positions were synthesized. The general procedure involved the modification of the berberine scaffold to introduce various lipophilic groups at these positions to enhance antiproliferative activity.[1]
Synthesis of Phenyl-Substituted Berberine Triazolyl Derivatives via Click Chemistry
A series of phenyl-substituted berberine triazolyl derivatives were synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This method allowed for the efficient and regioselective creation of a library of compounds for anticancer screening.[2][3]
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds was evaluated against a panel of human cancer cell lines (PC3, DU145, MDA-MB-231, HT29, HCT116, SW-1990, SMMC-7721, and MCF-7). Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, and IC50 values were calculated as the concentration of the compound that inhibited cell growth by 50%.[1][2][3]
α1-Adrenoceptor Antagonism Assay
The antagonistic activities of the tetrahydroprotoberberine derivatives against α1A, α1B, and α1D-adrenoceptors were evaluated using calcium influx assays in stably transfected HEK293 cells. The ability of the compounds to inhibit the norepinephrine-induced increase in intracellular calcium concentration was measured, and IC50 values were determined.[4]
Cellular Cholesterol and Triglyceride Measurement
HepG2 cells were treated with the synthesized tetrahydroprotoberberine derivatives. After treatment, the intracellular levels of total cholesterol and triglycerides were measured using commercially available kits to assess the lipid-lowering effects of the compounds.[5]
Visualizing Pathways and Workflows
To further illustrate the context of this research, the following diagrams depict a relevant signaling pathway and a general experimental workflow.
Caption: Protoberberine derivatives can induce anticancer effects by modulating cell cycle regulators and apoptosis-related proteins.
Caption: General workflow for the synthesis and evaluation of this compound scaffold derivatives.
References
- 1. Synthesis and anticancer activity of novel 9,13-disubstituted berberine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anticancer activity of novel berberine derivatives prepared via CuAAC “click” chemistry as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Design, Synthesis, and Biological Evaluation of Novel Tetrahydroprotoberberine Derivatives (THPBs) as Selective α1A-Adrenoceptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel tetrahydroprotoberberine derivatives to reduce SREBPs expression for the treatment of hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of (S)-Canadine: A Review of Chemical and Biosynthetic Methodologies
For researchers, scientists, and professionals in drug development, the efficient and reproducible synthesis of chiral molecules like (S)-Canadine is of paramount importance. This compound, a tetrahydroprotoberberine alkaloid, serves as a key intermediate in the biosynthesis of several pharmacologically significant compounds. This guide provides a detailed comparison of two distinct and published protocols for the synthesis of this compound: an asymmetric chemical synthesis approach and a de novo biosynthetic method utilizing engineered Escherichia coli.
This guide aims to offer an objective comparison of these methodologies by presenting key quantitative data in a clear, tabular format, providing detailed experimental protocols for reproducibility, and visualizing the synthetic workflows.
At a Glance: Comparing Synthesis Strategies
The selection of a synthetic strategy for this compound is a critical decision that balances factors such as yield, stereoselectivity, scalability, and environmental impact. The asymmetric chemical synthesis offers a relatively rapid, multi-step route with a high overall yield, while the de novo biosynthesis presents a promising "green" alternative with production from a simple carbon source, albeit with different metrics for success, such as titer.
| Parameter | Asymmetric Chemical Synthesis (Mastranzo et al., 2012) | De Novo Biosynthesis (Guo et al., 2024) |
| Overall Yield | 34% (over 3 steps) | Not directly comparable; reported titer |
| Enantiomeric Excess | Optically pure | Not explicitly reported; biosynthesis is inherently stereospecific |
| Key Reaction/Process | Sulfinyl-directed Pictet-Spengler cyclization | Microbial fermentation |
| Starting Materials | (S)-6-(2-Bromo-4,5-dimethoxyphenyl)methyl-4,4-dimethyl-5,6-dihydro-4H-1,3-oxazine, (S)-N-(3,4-methylenedioxybenzylidene)-p-toluenesulfinamide | Glucose |
| Reaction Time | Several hours per step | 48 hours for fermentation |
| Key Reagents/Components | n-BuLi, THF, TFA, paraformaldehyde, toluene | Engineered E. coli strain, fermentation medium |
| Product Titer | Not applicable | 165.74 mg/L |
Visualizing the Synthetic Pathways
To facilitate a clearer understanding of the procedural flow, the following diagrams illustrate the key stages of each synthetic approach.
Detailed Experimental Protocols
For the purpose of reproducibility, the following are detailed summaries of the key experimental procedures as described in the cited literature.
Asymmetric Chemical Synthesis via Sulfinyl-directed Pictet-Spengler Cyclization
This three-step synthesis provides this compound in an overall yield of 34% and in optically pure form.[1]
Step 1: Condensation
To a solution of (S)-6-(2-Bromo-4,5-dimethoxyphenyl)methyl-4,4-dimethyl-5,6-dihydro-4H-1,3-oxazine in anhydrous THF at -78 °C under an argon atmosphere, n-butyllithium (n-BuLi) is added dropwise. The resulting mixture is stirred for 30 minutes, after which a solution of (S)-N-(3,4-methylenedioxybenzylidene)-p-toluenesulfinamide in THF is added. The reaction is stirred at -78 °C for 3 hours and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: N-Desulfinylation
The product from the previous step is dissolved in methanol, and trifluoroacetic acid (TFA) is added. The reaction mixture is stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure, and the residue is dissolved in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is dried and concentrated to yield the N-desulfinylated intermediate, which is used in the next step without further purification.
Step 3: Pictet-Spengler Cyclization
The N-desulfinylated intermediate is dissolved in toluene, and paraformaldehyde is added. The mixture is subjected to microwave irradiation at 140 °C for 30 minutes. After cooling, the solvent is evaporated, and the residue is purified by column chromatography to afford this compound.
De Novo Biosynthesis in Engineered Escherichia coli
This method achieves the production of this compound from glucose at a titer of 165.74 mg/L. The process relies on an engineered E. coli strain with a heterologous biosynthetic pathway.
Strain and Culture Conditions
An engineered E. coli strain, designed for the overproduction of (S)-reticuline and containing the genes for the berberine bridge enzyme (BBE) and canadine synthase (CAS), is used. A single colony is typically used to inoculate a seed culture in Luria-Bertani (LB) medium, which is grown overnight.
Fermentation
The seed culture is then used to inoculate the production medium in a fermenter. The fermentation is carried out at 30 °C for 48 hours. The specific composition of the fermentation medium is optimized for product yield and typically contains a carbon source (e.g., glucose), a nitrogen source, and various salts and trace elements.
Product Extraction and Purification
After fermentation, the cells are harvested by centrifugation. The cell pellet is resuspended in a suitable buffer and lysed to release the intracellular product. The cell lysate is then clarified by centrifugation or filtration. This compound is extracted from the supernatant using an organic solvent (e.g., ethyl acetate). The organic extract is then concentrated, and the crude product is purified using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to yield pure this compound.
Concluding Remarks
Both the asymmetric chemical synthesis and the de novo biosynthesis offer viable routes to this compound, each with its own set of advantages and challenges. The chemical synthesis provides a well-defined, high-yielding, and stereocontrolled process that is readily implementable in a standard organic chemistry laboratory. Its reproducibility is contingent on the precise control of reaction conditions, particularly temperature and the exclusion of moisture.
The biosynthetic approach represents a cutting-edge, sustainable method that leverages the power of metabolic engineering. While the reported titer is promising, the reproducibility and scalability of microbial fermentation can be influenced by a multitude of factors, including strain stability, media composition, and fermentation parameters. Further optimization of the engineered strain and fermentation process could lead to significantly higher titers, making it an increasingly attractive alternative to chemical synthesis, especially for large-scale production.
The choice between these methods will ultimately depend on the specific requirements of the research or development project, including the desired scale of production, available resources, and the importance of sustainability considerations.
References
A deep dive into the binding affinities and mechanisms of (S)-Canadine, Berberine, and Tetrahydropalmatine against key neurological targets.
Comparative Docking Performance
Molecular docking simulations are instrumental in predicting the binding affinity of small molecules to protein targets. The following table summarizes the reported binding energies of Berberine and Tetrahydropalmatine against two key neurological targets: Acetylcholinesterase (AChE) and the Dopamine D2 Receptor. These proteins are implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease, respectively.
| Alkaloid | Target Protein | PDB ID | Binding Energy (kcal/mol) |
| Berberine | Acetylcholinesterase | 4EY7 | -7.7[1] |
| Tetrahydropalmatine | Dopamine D2 Receptor | 3PBL | Not explicitly stated, but shown to have strong affinity[1] |
| This compound | Acetylcholinesterase | - | No data available |
| This compound | Dopamine D2 Receptor | - | No data available |
Note: The binding energy for Tetrahydropalmatine with the Dopamine D2 receptor was described as a "strong affinity" in the source material, but a specific numerical value was not provided.
Experimental Protocols: Molecular Docking
The following is a representative protocol for performing molecular docking studies with isoquinoline alkaloids, synthesized from established methodologies.
1. Software and Resources:
-
Docking Software: AutoDock Vina is a widely used open-source program for molecular docking.
-
Visualization Software: PyMOL or Chimera for visualizing protein-ligand interactions.
-
Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules. (e.g., AChE: 4EY7, Dopamine D2 Receptor: 3PBL).
-
Ligand Structure Database: PubChem or ZINC for obtaining the 3D structures of the alkaloids.
2. Protein Preparation:
-
Download the desired protein structure from the PDB.
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogen atoms to the protein.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein in the .pdbqt file format.
3. Ligand Preparation:
-
Obtain the 3D structure of the isoquinoline alkaloid from a database like PubChem.
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds within the ligand.
-
Save the prepared ligand in the .pdbqt file format.
4. Grid Box Generation:
-
Define a grid box that encompasses the active site of the target protein. The coordinates and dimensions of the grid box are crucial for directing the docking simulation to the region of interest.
5. Docking Simulation:
-
Run the AutoDock Vina simulation using the prepared protein, ligand, and grid box parameters.
-
The software will generate multiple binding poses of the ligand within the protein's active site, each with a corresponding binding energy score.
6. Analysis of Results:
-
The binding energy, typically expressed in kcal/mol, indicates the strength of the interaction. More negative values suggest a stronger binding affinity.
-
Visualize the top-ranked binding poses to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the alkaloid and the amino acid residues of the protein.
Signaling Pathway and Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by some of the discussed alkaloids and a typical workflow for comparative molecular docking.
Caption: Figure 1. General Workflow for Comparative Molecular Docking
Caption: Figure 2. Dopamine D2 Receptor Signaling Pathway
Biological Activities of this compound
While specific molecular docking data is pending, this compound has been reported to exhibit several noteworthy biological activities. It is known to block K(ATP) channels in dopamine neurons and inhibit voltage-dependent calcium channels. These actions suggest its potential as a modulator of neuronal excitability and neurotransmitter release. Further computational and experimental studies are warranted to elucidate the precise binding modes and affinities of this compound with these and other potential protein targets.
Conclusion
This comparative guide highlights the potential of isoquinoline alkaloids as modulators of key neurological targets. While Berberine and Tetrahydropalmatine show promising interactions with Acetylcholinesterase and the Dopamine D2 receptor, respectively, further in silico and in vitro studies are crucial to determine the specific binding characteristics of this compound. The experimental protocols and workflow diagrams provided herein offer a framework for researchers to conduct their own comparative molecular docking studies and contribute to a deeper understanding of the therapeutic potential of this important class of natural compounds.
References
Safety Operating Guide
Navigating the Disposal of (S)-Canadine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the responsible disposal of chemical compounds is a critical aspect of ensuring both personnel safety and environmental protection. This document provides a detailed protocol for the proper disposal of (S)-Canadine, a benzylisoquinoline alkaloid used in various research applications.
Disclaimer: As of the current date, a specific, official Safety Data Sheet (SDS) with comprehensive disposal guidelines for this compound is not publicly available. One available SDS from Cayman Chemical indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS); however, it is crucial to note that the absence of a hazard classification does not mean the substance is harmless. Therefore, the following procedures are based on established best practices for the disposal of research-grade chemicals, particularly alkaloids and compounds with limited toxicological data. It is imperative to treat this compound as potentially hazardous and to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal activities.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, all personnel must be equipped with and trained in the use of appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat. All handling of solid this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any airborne particles.
Step-by-Step Disposal Protocol for this compound
The guiding principle for the disposal of this compound is to manage all associated waste streams as hazardous chemical waste. Under no circumstances should this compound or its containers be discarded in the regular trash or disposed of down the drain.[1]
-
Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder, as well as any materials contaminated with the solid compound (e.g., weighing papers, contaminated gloves, bench paper), should be collected in a designated hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a separate, compatible, and leak-proof hazardous waste container. To prevent unforeseen chemical reactions, do not mix this compound solutions with other solvent waste streams unless explicitly approved by your institution's EHS department.
-
Contaminated Sharps: Any sharps, such as needles or glass Pasteur pipettes, that have come into contact with this compound must be disposed of in a designated sharps container that is clearly labeled for hazardous chemical waste.
-
-
Containerization and Labeling:
-
Use only chemically resistant and sealable containers for the collection of this compound waste.
-
All waste containers must be clearly and securely labeled with the words "Hazardous Waste," the full chemical name "this compound," its CAS Number (5096-57-1), and an indication of the waste type (solid or liquid).[2]
-
-
Waste Storage:
-
Store all this compound waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure that incompatible waste streams are physically segregated to prevent accidental mixing.
-
-
Disposal Request:
-
Once a waste container is full or is no longer being added to, a waste pickup should be scheduled with your institution's EHS department or their approved hazardous waste contractor.
-
-
Decontamination of Empty Containers:
-
Empty containers that previously held this compound must also be managed as hazardous waste unless they are properly decontaminated.
-
Triple Rinsing: To decontaminate an empty container, rinse it three times with a suitable solvent in which this compound is soluble (e.g., chloroform or slightly heated methanol).[3] The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.
-
After triple rinsing, the original label on the container should be completely removed or defaced before the container is discarded or recycled according to institutional policies.
-
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, which is essential for proper handling and waste management.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₁NO₄ | [2] |
| Molecular Weight | 339.39 g/mol | [2] |
| CAS Number | 5096-57-1 | [2] |
| Appearance | Pale Yellow to Light Yellow Solid | |
| Melting Point | 135 °C | |
| Boiling Point | 475.36 °C (estimate) | [4] |
| Solubility | Chloroform (slightly soluble), Ethyl Acetate (slightly), Methanol (very slightly, heated) | [3] |
Experimental Protocols
Currently, there are no publicly available, peer-reviewed experimental protocols for the specific chemical neutralization or degradation of this compound for disposal purposes. The recommended procedure is collection and disposal via a licensed hazardous waste management facility, which will typically employ high-temperature incineration.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling (S)-Canadine
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling (S)-Canadine. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Assessment and Safety Recommendations
While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is prudent to handle all chemicals with caution as they may present unknown hazards. The provided hazard ratings are low, suggesting minimal risk under normal handling conditions.
Hazard Ratings:
| Rating System | Health | Flammability | Reactivity |
| NFPA | 1 | 0 | 0 |
| HMIS | 1 | 0 | 0 |
Key Safety Precautions:
-
Engineering Controls: Handle this compound in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust or aerosols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).
-
Hygiene Practices: Avoid inhalation, ingestion, and direct skin or eye contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Personal Protective Equipment (PPE) Protocol
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
PPE Donning and Doffing Workflow
Caption: Sequential workflow for the correct donning and doffing of Personal Protective Equipment.
Handling and Storage Procedures
Handling:
-
As a solid, handle this compound in a manner that minimizes dust generation.
-
If heating the substance, do so in a well-ventilated area or a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials.
Emergency Procedures
In the event of an exposure or spill, follow these immediate steps:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills of solid material, carefully sweep up and place in a sealed container for disposal. Avoid generating dust. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department. |
Disposal Plan
As this compound is not classified as a hazardous substance, disposal should follow institutional and local guidelines for non-hazardous chemical waste.
Solid Waste:
-
Collect unused this compound and any contaminated disposable materials (e.g., weighing paper, gloves, pipette tips) in a dedicated, clearly labeled waste container.
-
Ensure the container is compatible with the chemical and is kept sealed when not in use.
-
Label the container as "Non-Hazardous Chemical Waste" and list the contents.
Liquid Waste:
-
Collect solutions containing this compound in a sealed, leak-proof, and clearly labeled waste container.
-
Do not mix with incompatible waste streams.
-
Label the container as "Non-Hazardous Chemical Waste" and list all components, including solvents.
Final Disposal:
-
All waste containers must be securely sealed.
-
Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash unless specifically permitted by your institution's EHS guidelines.
Experimental Protocol: General Handling of Alkaloid Compounds
Objective: To prepare a stock solution of this compound for in vitro experiments.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask
-
Pipettes
-
Vortex mixer or sonicator
-
Personal Protective Equipment (PPE) as described above
Procedure:
-
Preparation: Ensure the work area (chemical fume hood or designated bench space) is clean and uncluttered. Assemble all necessary materials.
-
Don PPE: Follow the correct donning procedure for your PPE.
-
Weighing: Tare the analytical balance with the weighing paper or boat. Carefully weigh the desired amount of this compound using a clean spatula. Avoid creating dust.
-
Transfer: Carefully transfer the weighed this compound to the volumetric flask.
-
Solubilization: Add a portion of the desired solvent to the volumetric flask. Cap and gently swirl to dissolve the solid. A vortex mixer or sonicator may be used to aid dissolution.
-
Dilution: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Mixing: Cap the flask and invert several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a clearly labeled and sealed storage vial. Include the compound name, concentration, solvent, and date of preparation. Store under appropriate conditions as recommended for the compound.
-
Cleanup: Clean all equipment used. Dispose of any contaminated materials according to the disposal plan outlined above.
-
Doff PPE: Follow the correct doffing procedure for your PPE and wash your hands thoroughly.
This general protocol should be adapted based on the specific requirements of your experiment and your institution's safety guidelines. Always perform a risk assessment before starting any new procedure.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
